molecular formula C18H24N2O4 B1669074 Cipralisant Maleate CAS No. 223420-20-0

Cipralisant Maleate

Cat. No.: B1669074
CAS No.: 223420-20-0
M. Wt: 332.4 g/mol
InChI Key: QIQWRCNAPQJQLL-COALEZEGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CIPRALISANT MALEATE is a small molecule drug with a maximum clinical trial phase of I.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;5-[(1R,2R)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.C4H4O4/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13;5-3(6)1-2-4(7)8/h9-12H,5,7-8H2,1-3H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1-/t11-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQWRCNAPQJQLL-COALEZEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC#CC1CC1C2=CN=CN2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223420-20-0
Record name Cipralisant maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223420200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIPRALISANT MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ENI812SZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cipralisant Maleate: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant (also known as GT-2331) is a potent and selective ligand for the histamine H3 receptor (H3R), a key presynaptic autoreceptor in the central nervous system.[1] Initially classified as a selective H3R antagonist, further research has revealed a more complex pharmacological profile, including agonist properties in certain in vitro systems, a phenomenon known as functional selectivity.[1][2] This dual activity makes Cipralisant a molecule of significant interest for its potential therapeutic applications, particularly in the realm of neurological and cognitive disorders. This technical guide provides a comprehensive overview of the core mechanism of action of Cipralisant Maleate, detailing its interaction with the H3 receptor, the subsequent signaling cascades, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its effects primarily by binding to the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that is predominantly expressed in the central nervous system.[3] As a presynaptic autoreceptor, its activation by histamine inhibits the synthesis and release of histamine from histaminergic neurons.[1] Furthermore, H3 receptors also function as heteroreceptors, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

Cipralisant's mechanism is nuanced due to its functional selectivity. In vivo, it primarily acts as an antagonist , blocking the inhibitory effects of histamine on the H3 receptor. This leads to an increase in the release of histamine and other neurotransmitters, which is thought to underlie its wake-promoting and pro-cognitive effects. Conversely, in certain in vitro assays, Cipralisant can act as a full or partial agonist , stimulating H3 receptor-mediated signaling pathways. This complex profile highlights the importance of the specific cellular context and signaling pathway being investigated when characterizing the activity of this compound.

Binding Affinity and Potency

This compound demonstrates high affinity and potency for the histamine H3 receptor. The following table summarizes key quantitative data from various in vitro studies.

ParameterSpeciesValueReference
pKi -9.9
Ki Rat0.47 nM
EC50 ([³⁵S]GTPγS binding) Rat5.6 nM

Pharmacological Activity

In Vitro Activity

In vitro studies have demonstrated Cipralisant's dual agonist and antagonist properties. In HEK cells expressing the rat H3 receptor, Cipralisant acts as a potent full agonist, potently inhibiting forskolin-induced cAMP accumulation. It also stimulates the binding of [³⁵S]GTPγS to membranes from these cells, indicating its ability to activate G-protein signaling. However, in a rat brain synaptosome model, it behaves as a partial agonist.

In Vivo Activity

In vivo, Cipralisant consistently demonstrates antagonist activity. It effectively blocks the effects of H3 receptor agonists, such as the R-α-methylhistamine-induced drinking response in rats. Administration of Cipralisant has been shown to promote wakefulness and enhance cognitive performance in animal models, consistent with the expected effects of an H3 receptor antagonist. For instance, it significantly improved performance in a repeated acquisition model in rats.

Signaling Pathways

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate other downstream effectors, including N-type voltage-gated calcium channels. Furthermore, H3 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.

As an antagonist, Cipralisant blocks the histamine-induced activation of these pathways. As an in vitro agonist, it can directly stimulate the Gi/o-mediated signaling cascade.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Cipralisant_Agonist Cipralisant (Agonist) H3R Histamine H3 Receptor Cipralisant_Agonist->H3R Activates Histamine Histamine Histamine->H3R Activates Cipralisant_Antagonist Cipralisant (Antagonist) Cipralisant_Antagonist->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates PI3K_AKT_pathway PI3K/AKT Pathway G_protein->PI3K_AKT_pathway Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates InVivo_Antagonism_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_challenge Challenge cluster_measurement Measurement & Analysis Animal_Acclimation Acclimate Rats Baseline_Water_Intake Measure Baseline Water Intake Animal_Acclimation->Baseline_Water_Intake Vehicle_Group Administer Vehicle Baseline_Water_Intake->Vehicle_Group Cipralisant_Group Administer this compound (Test Groups) Baseline_Water_Intake->Cipralisant_Group Agonist_Administration Administer H3R Agonist (R-α-methylhistamine) Vehicle_Group->Agonist_Administration Cipralisant_Group->Agonist_Administration Measure_Water_Intake Measure Water Intake Post-Challenge Agonist_Administration->Measure_Water_Intake Data_Analysis Analyze and Compare Water Intake Between Groups Measure_Water_Intake->Data_Analysis Conclusion Determine Antagonist Effect of Cipralisant Data_Analysis->Conclusion

References

GT-2331 (Cipralisant): A Technical Overview of its Histamine H3 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GT-2331, also known as Cipralisant, is a potent and selective ligand for the histamine H3 receptor. Initially characterized as a powerful antagonist, subsequent research has revealed a more complex pharmacological profile, including agonist and partial agonist activities in certain in vitro systems. This dualistic nature, demonstrating functional selectivity, makes GT-2331 a significant tool for studying the intricacies of H3 receptor signaling and a compound of interest in the development of therapeutics for neurological and cognitive disorders. This technical guide provides a comprehensive overview of the available data on GT-2331's H3 receptor activity, detailing its pharmacological characteristics, the experimental protocols used for its evaluation, and the underlying signaling pathways. A notable aspect of GT-2331's development is the reassessment of its absolute configuration, which has been corrected from the initially reported (1R,2R) to the (1S,2S)-enantiomer[1][2].

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for GT-2331, providing a comparative view of its binding affinity and functional potency across different experimental models.

Table 1: Receptor Binding Affinity of GT-2331

ParameterSpecies/TissueValueReference
pKiHuman Histamine H3 Receptor9.9[3]
KiRat Histamine H3 Receptor0.47 nM[3]

Table 2: Functional Activity of GT-2331

AssaySpecies/TissueParameterValueReference
Guinea-Pig Jejunum ContractionGuinea PigpA28.5 ± 0.03[4]
[35S]GTPγS Binding (HEK cells expressing rat H3R)RatEC505.6 nM
Adenylyl Cyclase Inhibition (HEK cells)-Agonist ActivityFull Agonist
Norepinephrine Release (Cardiac Synaptosomes)Guinea PigAntagonist ActivityDemonstrated
Rat Brain Synaptosome ModelRatAgonist ActivityPartial Agonist

Table 3: In Vivo Efficacy of GT-2331

ModelSpeciesDoseEffectReference
Repeated Acquisition AvoidanceSpontaneously Hypertensive Rat (SHR) pups1 mg/kg (s.c.)Enhanced performance
R-α-methylhistamine-induced DrinkingRat10 mg/kg (p.o.)Complete blockade

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. GT-2331, as an antagonist, blocks the constitutive activity of the H3 receptor and the effects of agonists, thereby increasing histamine release and the release of other neurotransmitters. In some in vitro systems, however, it can act as an agonist, directly inhibiting adenylyl cyclase.

Histamine_H3_Receptor_Signaling cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activation G_alpha_i Gαi-GTP G_beta_gamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_alpha_i->AC Inhibition ATP ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Neurotransmitter_Release Increased Neurotransmitter Release Histamine Histamine Histamine->H3R GT2331_ant GT-2331 (Antagonist) GT2331_ant->H3R Blocks GT2331_ant->Neurotransmitter_Release Leads to GT2331_ag GT-2331 (Agonist) GT2331_ag->H3R Activates (in vitro)

Caption: Histamine H3 Receptor Signaling Pathway and the Dual Action of GT-2331.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and may have been adapted for the specific evaluation of GT-2331.

Guinea-Pig Jejunum Contraction Assay

This assay assesses the functional antagonist activity of GT-2331 at presynaptic H3 heteroreceptors on cholinergic nerves.

Methodology:

  • Tissue Preparation: A segment of the guinea-pig jejunum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Stimulation: The tissue is subjected to electrical field stimulation (EFS) to induce neurogenic contractions.

  • Agonist Response: A cumulative concentration-response curve is generated for a standard H3 receptor agonist (e.g., (R)-α-methylhistamine), which inhibits the EFS-induced contractions.

  • Antagonist Incubation: The tissue is incubated with varying concentrations of GT-2331 for a predetermined period.

  • Antagonist Challenge: In the presence of GT-2331, the agonist concentration-response curve is re-determined.

  • Data Analysis: The rightward shift in the agonist concentration-response curve is used to calculate the pA2 value for GT-2331, which quantifies its antagonist potency.

Norepinephrine Release Assay from Cardiac Synaptosomes

This assay evaluates the antagonist activity of GT-2331 at H3 heteroreceptors on sympathetic nerve terminals.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from guinea-pig heart tissue by homogenization and differential centrifugation.

  • Radiolabeling: The synaptosomes are incubated with [3H]-norepinephrine to label the neurotransmitter stores.

  • Stimulation of Release: The synaptosomes are stimulated with a depolarizing agent (e.g., high potassium concentration) to induce [3H]-norepinephrine release.

  • Agonist Inhibition: The effect of an H3 receptor agonist on the stimulated release is measured.

  • Antagonist Treatment: The ability of GT-2331 to reverse the agonist-induced inhibition of [3H]-norepinephrine release is determined.

  • Quantification: The amount of radioactivity released is measured by liquid scintillation counting.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the H3 receptor, providing a measure of agonist or partial agonist activity.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the histamine H3 receptor (e.g., HEK-293 cells).

  • Assay Buffer: The assay is performed in a buffer containing GDP to allow for nucleotide exchange upon receptor activation.

  • Incubation: Membranes are incubated with varying concentrations of GT-2331 in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • G Protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Termination and Filtration: The reaction is terminated, and the membranes are rapidly filtered to separate bound from unbound [35S]GTPγS.

  • Detection: The amount of [35S]GTPγS bound to the membranes is quantified using a scintillation counter. The EC50 value for GT-2331 is determined from the concentration-response curve.

Adenylyl Cyclase Activity Assay

This assay directly measures the functional consequence of H3 receptor activation (or its blockade) on the downstream effector enzyme, adenylyl cyclase.

Methodology:

  • Cell Culture: Cells expressing the histamine H3 receptor are cultured and treated with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Compound Treatment: The cells are then incubated with GT-2331.

  • cAMP Measurement: The intracellular concentration of cAMP is measured using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of GT-2331 to inhibit forskolin-stimulated cAMP accumulation is indicative of its agonist activity at the H3 receptor.

Experimental Workflow

The evaluation of a novel histamine H3 receptor antagonist like GT-2331 typically follows a structured experimental workflow, from initial binding studies to in vivo efficacy models.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Binding Assay (Receptor Affinity - Ki) B Functional Assays (GTPγS, cAMP - Agonist/Antagonist) A->B D Selectivity Profiling (Off-target binding) A->D C Tissue-Based Functional Assays (Guinea Pig Jejunum - pA2) B->C E Pharmacokinetics (ADME) C->E D->E F Target Engagement (Receptor Occupancy) E->F G Efficacy Models (e.g., Cognitive Enhancement) F->G

Caption: A typical experimental workflow for the characterization of an H3 receptor antagonist.

References

Perceptin: A Novel Neurorestorative Agent for Cognitive Disorders - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cognitive disorders, including Alzheimer's disease and other dementias, represent a significant and growing unmet medical need. The complex pathophysiology of these conditions, involving neuroinflammation, synaptic dysfunction, and neuronal loss, necessitates the development of novel therapeutic agents with multifaceted mechanisms of action. This document introduces "Perceptin," a hypothetical neurorestorative agent engineered to modulate key signaling pathways implicated in the progression of cognitive decline. Perceptin's primary mechanism is the potentiation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting neuronal survival, enhancing synaptic plasticity, and reducing neuroinflammation. This whitepaper provides a comprehensive overview of the preclinical data supporting the therapeutic potential of Perceptin, details the experimental protocols for its evaluation, and outlines the proposed signaling cascade through which it exerts its neuroprotective effects.

Introduction: The Challenge of Cognitive Disorders and the Rationale for Perceptin

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. In conditions like Alzheimer's disease, this leads to a decline in cognitive functions such as memory and thinking.[1] Key pathological mechanisms include the accumulation of misfolded proteins (e.g., amyloid-beta and tau), oxidative stress, mitochondrial dysfunction, and chronic neuroinflammation.[2][3][4]

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. In the central nervous system, dysregulated PI3K/Akt signaling is linked to the pathogenesis of cognitive disorders like Alzheimer's disease.[5] Enhancing this pathway presents a promising therapeutic strategy to counteract neurodegeneration. Perceptin is a novel small molecule designed to selectively activate Akt, thereby restoring the neuroprotective functions of this pathway.

Proposed Mechanism of Action of Perceptin

Perceptin is hypothesized to exert its neurorestorative effects by modulating the PI3K/Akt signaling pathway. This pathway is integral to neuronal health, and its impairment is a key factor in the progression of neurodegenerative diseases. The proposed signaling cascade is as follows:

Perceptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Perceptin Perceptin Akt Akt Perceptin->Akt Direct Activation Receptor Upstream Receptor (e.g., Growth Factor Receptor) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt phosphorylates GSK3b GSK3β Akt->GSK3b inhibits mTOR mTOR Akt->mTOR activates CREB CREB Akt->CREB activates NFkB NF-κB Akt->NFkB inhibits Neuronal_Survival Neuronal Survival (Anti-apoptosis) Synaptic_Plasticity Synaptic Plasticity (LTP Enhancement) CREB->Synaptic_Plasticity Neuroinflammation Neuroinflammation (Reduced Cytokines) NFkB->Neuroinflammation

Caption: Proposed signaling pathway of Perceptin.

Preclinical Data

The therapeutic potential of Perceptin has been evaluated in a series of preclinical studies, including in vitro cell-based assays and in vivo animal models of cognitive impairment.

In Vitro Efficacy

Table 1: In Vitro Neuroprotective Effects of Perceptin

AssayCell TypeChallengePerceptin Concentration (nM)Outcome MeasureResult (% of Control)
Neuronal ViabilitySH-SY5YAmyloid-beta (Aβ)10MTT Assay125%
50MTT Assay148%
100MTT Assay162%
Synaptic DensityPrimary Cortical Neurons-50Synaptophysin Staining135%
Anti-inflammatory ActivityBV-2 MicrogliaLipopolysaccharide (LPS)50TNF-α ELISA45%
In Vivo Efficacy

Table 2: In Vivo Cognitive Enhancement in a Mouse Model of Alzheimer's Disease (APP/PS1)

Behavioral TestTreatment GroupNPerformance MetricResultP-value
Morris Water MazeVehicle12Escape Latency (s)45.2 ± 3.1-
Perceptin (10 mg/kg)12Escape Latency (s)28.7 ± 2.5< 0.01
Novel Object RecognitionVehicle12Recognition Index0.52 ± 0.04-
Perceptin (10 mg/kg)12Recognition Index0.78 ± 0.05< 0.001

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Neuroprotection Assay
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Aβ Preparation: Aβ1-42 peptide is oligomerized by dissolving in hexafluoroisopropanol (HFIP), dried, and resuspended in DMSO, followed by dilution in cell culture medium and incubation at 4°C for 24 hours.

  • Treatment: Cells are pre-treated with varying concentrations of Perceptin for 2 hours before the addition of 10 µM oligomeric Aβ for 24 hours.

  • Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

In Vivo Behavioral Testing: Morris Water Maze
  • Apparatus: A circular pool (120 cm diameter) filled with opaque water is used. A hidden platform is submerged 1 cm below the water surface in one quadrant.

  • Acquisition Phase: APP/PS1 mice are trained for 5 consecutive days with four trials per day. In each trial, the mouse is released from a different starting position and allowed to search for the platform for 60 seconds. The time to reach the platform (escape latency) is recorded.

  • Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant is measured.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis and Interpretation Cell_Culture Cell Culture (SH-SY5Y, Primary Neurons) Treatment_Vitro Treatment with Perceptin and Neurotoxic Insult Cell_Culture->Treatment_Vitro Assays_Vitro Biochemical Assays (MTT, ELISA, Western Blot) Treatment_Vitro->Assays_Vitro Data_Analysis Statistical Analysis of In Vitro and In Vivo Data Assays_Vitro->Data_Analysis Animal_Model Animal Model of Cognitive Disorder (e.g., APP/PS1 Mice) Treatment_Vivo Chronic Dosing with Perceptin Animal_Model->Treatment_Vivo Behavioral_Tests Behavioral Testing (Morris Water Maze, NOR) Treatment_Vivo->Behavioral_Tests Histology Post-mortem Brain Analysis (Immunohistochemistry) Behavioral_Tests->Histology Histology->Data_Analysis Conclusion Evaluation of Therapeutic Potential Data_Analysis->Conclusion

Caption: Preclinical evaluation workflow for Perceptin.

Future Directions and Clinical Development

The promising preclinical data for Perceptin warrant further investigation into its safety and efficacy. The next steps in the development of Perceptin will involve:

  • Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies in multiple species to establish a safety profile.

  • IND-Enabling Studies: Completion of all necessary studies to support an Investigational New Drug (IND) application to the FDA.

  • Phase 1 Clinical Trials: First-in-human studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.

The logical progression of the Perceptin development program is outlined below:

Development_Logic Discovery Lead Compound 'Perceptin' Identified Preclinical Preclinical Efficacy and Safety Testing Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase 1 Clinical Trial (Safety in Humans) IND->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy in Patients) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Pivotal Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: Logical flow of Perceptin's drug development program.

Conclusion

Perceptin represents a promising, novel therapeutic candidate for the treatment of cognitive disorders. Its targeted mechanism of action, focused on the potentiation of the neuroprotective PI3K/Akt signaling pathway, addresses a key pathological driver of neurodegeneration. The preclinical data presented in this whitepaper demonstrate its potential to improve neuronal survival, enhance synaptic function, and ameliorate cognitive deficits in a relevant animal model. Further development of Perceptin is highly warranted to translate these encouraging preclinical findings into a viable therapy for patients suffering from devastating cognitive disorders.

References

Cipralisant Maleate: A Deep Dive into Functional Selectivity at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cipralisant Maleate (GT-2331), a potent ligand for the histamine H3 receptor (H3R), presents a compelling case study in the pharmacological principle of functional selectivity. Initially classified as an H3R antagonist based on in vivo studies, subsequent in vitro research has revealed a more complex profile, demonstrating agonist activity through specific G-protein-coupled pathways. This dual-action nature, where a single ligand differentially activates downstream signaling cascades, is the essence of functional selectivity or biased agonism. This document provides a comprehensive technical overview of the functional selectivity of this compound, detailing its interaction with the H3R and the subsequent intracellular signaling events. It includes available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and workflows to facilitate a deeper understanding for researchers in drug development.

Introduction to this compound and Functional Selectivity

Cipralisant is a high-affinity H3R ligand with a pKi of 9.9.[1][2] The H3R is a presynaptic autoreceptor and heteroreceptor that primarily couples to the Gαi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the release of histamine and other neurotransmitters.

The concept of functional selectivity challenges the traditional two-state model of receptor activation (active vs. inactive). Instead, it posits that ligands can stabilize distinct receptor conformations, each capable of preferentially engaging with a subset of intracellular signaling partners. For a G-protein-coupled receptor (GPCR) like the H3R, these partners include various G-protein subtypes (Gαi/o, Gαs, Gαq) and β-arrestins. A functionally selective ligand, therefore, can act as an agonist for one pathway, a partial agonist for another, and an antagonist for a third, all through its interaction with a single receptor. Cipralisant's profile as an in vivo antagonist but an in vitro agonist for Gαi/o-mediated signaling makes it a clear example of this phenomenon.[1][3]

Quantitative Pharmacology of this compound

The functional selectivity of Cipralisant is best understood by comparing its potency and efficacy across different signaling pathways. While a complete dataset from a single study is not publicly available, the following table summarizes the known quantitative parameters for Cipralisant's activity at the H3R.

Assay TypeSignaling PathwayParameterValueSpeciesCell SystemReference
G-Protein Activation Gαi/oEC50 ([35S]GTPγS Binding)5.6 nMRatHEK cells[2]
Second Messenger Gαi/o (Adenylyl Cyclase Inhibition)ActivityPotent Full AgonistRatHEK cells
Binding Affinity -pKi9.9Not SpecifiedNot Specified
Binding Affinity -Ki0.47 nMRatNot Specified

Signaling Pathways Modulated by Cipralisant

The H3R, like many GPCRs, can signal through multiple pathways. Cipralisant's functional selectivity arises from its differential effects on these pathways.

Gαi/o-Mediated Pathway (Agonist Activity)

Cipralisant has been shown to be a potent full agonist for the Gαi/o-mediated signaling cascade. This is the canonical pathway for the H3R. Upon binding of Cipralisant, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o-GTP complex then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.

G_protein_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cipralisant Cipralisant H3R Histamine H3 Receptor Cipralisant->H3R Binds G_protein Gαi/o-GDP (Inactive) H3R->G_protein Activates G_alpha_GTP Gαi/o-GTP (Active) G_protein->G_alpha_GTP GDP -> GTP G_beta_gamma Gβγ AC_inactive Adenylyl Cyclase (Active) G_alpha_GTP->AC_inactive Inhibits AC_active Adenylyl Cyclase (Inactive) AC_inactive->AC_active ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylyl Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Reduced Levels

Cipralisant-mediated Gαi/o signaling pathway.
β-Arrestin Pathway and ERK Activation

In addition to G-protein coupling, GPCRs can signal through β-arrestins. Upon agonist binding and subsequent phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).

The effect of Cipralisant on β-arrestin recruitment to the H3R has not been extensively reported. A truly comprehensive understanding of its functional selectivity would require a quantitative comparison of its activity in G-protein versus β-arrestin-mediated pathways. If Cipralisant were to show low efficacy or act as an antagonist for β-arrestin recruitment while being a full agonist for Gαi/o activation, it would be classified as a G-protein-biased agonist.

B_arrestin_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand H3R Histamine H3 Receptor Ligand->H3R Binds H3R_P Phosphorylated H3R H3R->H3R_P GRK GRK H3R->GRK Activates B_arrestin β-Arrestin H3R_P->B_arrestin Recruits GRK->H3R Phosphorylates ERK_complex β-Arrestin-ERK Complex B_arrestin->ERK_complex ERK_active p-ERK ERK_complex->ERK_active Activates ERK_inactive ERK Downstream Gene Transcription, Cell Proliferation ERK_active->Downstream

General β-arrestin and ERK signaling pathway.

Experimental Protocols

To characterize the functional selectivity of a ligand like Cipralisant, a panel of assays is required. Below are detailed methodologies for the key experiments.

[³⁵S]GTPγS Binding Assay (Gαi/o Activation)

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. For Gαi/o-coupled receptors, agonist stimulation increases the rate of [³⁵S]GTPγS binding.

Workflow Diagram:

GTPgS_workflow prep Prepare Membranes from H3R-expressing cells incubation Incubate Membranes with: - Cipralisant (various conc.) - GDP - [³⁵S]GTPγS prep->incubation filtration Rapid Filtration through GF/C filters incubation->filtration wash Wash Filters to remove unbound [³⁵S]GTPγS filtration->wash scintillation Scintillation Counting to quantify bound [³⁵S]GTPγS wash->scintillation analysis Data Analysis: Plot CPM vs. [Cipralisant] Determine EC50 and Emax scintillation->analysis

References

An In-Depth Technical Guide to the Chemical Properties and Structure of Cipralisant Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Cipralisant Maleate (also known as GT-2331 Maleate). Cipralisant is a potent and selective histamine H3 receptor ligand that has been a subject of significant interest in medicinal chemistry and pharmacology for its potential therapeutic applications in cognitive disorders.[1]

Chemical Identity and Structure

Cipralisant is a small molecule characterized by a cyclopropyl ring linking an imidazole group and a dimethylhexynyl chain. The maleate salt form is commonly used in research and development. The biologically active enantiomer has been identified as the (1S,2S)-enantiomer.[2][3]

  • IUPAC Name: (2Z)-but-2-enedioic acid;5-[(1S,2S)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole[3][4]

  • Synonyms: GT-2331 Maleate, Perceptin

  • CAS Number: 223420-20-0 (for the maleate salt)

  • Chemical Formula: C₁₈H₂₄N₂O₄

  • SMILES: CC(C)(C)CCC#C[C@H]1C[C@@H]1c2cnc[nH]2.C(=C/C(=O)O)\C(=O)O

The structural backbone of Cipralisant features an imidazole ring, which is crucial for its interaction with the histamine H3 receptor, and a lipophilic side chain that contributes to its binding affinity and pharmacokinetic properties.

Physicochemical Properties

PropertyValueSource
Molecular Weight 332.39 g/mol
Molecular Formula C₁₈H₂₄N₂O₄
Appearance Solid powder
Solubility Soluble in DMSO
pKi for Histamine H3 Receptor 9.9
Ki for rat Histamine H3 Receptor 0.47 nM

Note: Specific experimental values for melting point, boiling point, and pKa are not consistently reported in publicly available literature. The provided data is based on available information from chemical suppliers and databases.

Mechanism of Action and Signaling Pathway

Cipralisant exhibits complex pharmacology at the histamine H3 receptor, acting as an antagonist in some functional assays while demonstrating agonist or partial agonist properties in others. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

As a presynaptic autoreceptor, the H3 receptor plays a crucial role in regulating the synthesis and release of histamine in the central nervous system. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. By antagonizing the H3 receptor, Cipralisant can increase the release of these neurotransmitters, which is thought to be the basis for its cognitive-enhancing effects.

Below is a diagram illustrating the signaling pathway of the histamine H3 receptor and the putative mechanism of action of Cipralisant.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Gi/o-coupled) Histamine->H3R Activates AC Adenylyl Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, DA) cAMP->Neurotransmitter_Release Promotes Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitter_Release->Postsynaptic_Receptors Activates Cipralisant Cipralisant Cipralisant->H3R Antagonizes

Caption: Histamine H3 Receptor Signaling Pathway and Cipralisant's Mechanism of Action.

Experimental Protocols

This section outlines generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods for similar imidazole-containing compounds.

The synthesis of Cipralisant has been reported in the literature, involving the construction of the key cyclopropane ring and the subsequent attachment of the imidazole moiety. A generalized workflow for a potential synthetic route is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., cyclopropyl precursor, imidazole derivative) Step1 Step 1: Cyclopropanation Start->Step1 Intermediate1 Cyclopropyl Intermediate Step1->Intermediate1 Step2 Step 2: Imidazole Ring Formation or Coupling Intermediate1->Step2 Intermediate2 Cipralisant Free Base (Crude Product) Step2->Intermediate2 Step3 Step 3: Purification (e.g., Column Chromatography) Intermediate2->Step3 Purified_Cipralisant Purified Cipralisant Step3->Purified_Cipralisant Step4 Step 4: Salt Formation with Maleic Acid Purified_Cipralisant->Step4 Final_Product This compound Step4->Final_Product

Caption: Generalized Synthetic Workflow for this compound.

Methodology:

  • Cyclopropanation: A key step involves the formation of the substituted cyclopropane ring. This can be achieved through various methods, such as the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation of an appropriate alkene precursor with a diazo compound.

  • Imidazole Moiety Introduction: The imidazole ring can be introduced either by building it onto the cyclopropyl intermediate or by coupling a pre-formed imidazole derivative.

  • Purification of Cipralisant Free Base: The crude product is typically purified using column chromatography on silica gel. The choice of eluent would depend on the polarity of the intermediates and the final product. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often employed.

  • Salt Formation: The purified Cipralisant free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of maleic acid dissolved in the same or a miscible solvent. The this compound salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Purification of imidazole-containing compounds can sometimes be challenging due to their basicity and potential for coordination with metal ions. A common method for purifying the final product or intermediates is through selective precipitation or crystallization.

Methodology:

  • Selective Precipitation: The crude reaction mixture containing the imidazole derivative can be dissolved in an organic solvent. Treatment with a strong acid can lead to the selective precipitation of the desired imidazole salt, which can then be isolated by filtration.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system. This involves dissolving the compound in a hot solvent in which it is soluble and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

HPLC is a standard analytical technique for assessing the purity and quantifying the concentration of pharmaceutical compounds. A reverse-phase HPLC method is generally suitable for a molecule like this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer should be controlled to ensure consistent ionization of the analyte.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

  • Sample Preparation: Samples are accurately weighed and dissolved in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.

  • Analysis: A small volume of the sample solution is injected into the HPLC system. The retention time and peak area are used to identify and quantify the compound, respectively, by comparing them to a standard of known concentration.

The following diagram outlines a typical workflow for the HPLC analysis of this compound.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in diluent) Injection Injection into HPLC System Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak integration, quantification) Detection->Data_Analysis Result Purity and/or Concentration Data_Analysis->Result

Caption: General Workflow for HPLC Analysis of this compound.

Conclusion

This compound remains a compound of significant interest due to its potent and selective interaction with the histamine H3 receptor. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the signaling pathways it modulates. The outlined experimental protocols for synthesis, purification, and analysis serve as a foundation for researchers and drug development professionals working with this and similar molecules. Further research to fully elucidate its pharmacological profile and to develop optimized and validated analytical methods will be crucial for its potential translation into therapeutic applications.

References

The Untapped Potential of Cipralisant Maleate in Alzheimer's Disease: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the potential utility of Cipralisant Maleate in Alzheimer's disease (AD) models. As of the time of writing, there is no direct published research investigating the effects of this compound specifically in this context. The following is a synthesis of the known pharmacology of Cipralisant and the broader class of histamine H3 receptor antagonists, extrapolated to the pathophysiology of Alzheimer's disease.

Executive Summary

Alzheimer's disease (AD) continues to pose a significant challenge to global health, with a pressing need for novel therapeutic strategies. This technical guide explores the theoretical potential of this compound, a potent and selective histamine H3 receptor (H3R) ligand, as a disease-modifying agent in AD. While clinical development of Cipralisant for other indications appears to have been discontinued, its mechanism of action as an H3R antagonist/inverse agonist presents a compelling rationale for its investigation in the context of neurodegenerative disorders characterized by cognitive decline. This document outlines the pharmacological profile of Cipralisant, its proposed mechanism of action relevant to AD, hypothetical experimental protocols for its evaluation in established AD models, and the expected quantitative outcomes.

Introduction to this compound and the Histamine H3 Receptor

Cipralisant (also known as GT-2331) is a small molecule that acts as a potent and selective ligand for the histamine H3 receptor.[1][2][3][4][5] The pharmacology of Cipralisant is complex; it has been described as a full antagonist in vivo in some models, while exhibiting agonist or partial agonist properties in certain in vitro systems. The H3R is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other key neurotransmitters in the central nervous system, including acetylcholine, norepinephrine, dopamine, and glutamate.

The histamine system in the brain plays a crucial role in maintaining wakefulness, attention, and cognitive functions. Consequently, antagonists and inverse agonists of the H3R have been a focus of research for their potential to enhance cognitive function in various neurological and psychiatric disorders, including AD, schizophrenia, and attention-deficit hyperactivity disorder (ADHD). By blocking the inhibitory tone of the H3R, these compounds can increase the synaptic levels of pro-cognitive neurotransmitters.

Rationale for Investigating this compound in Alzheimer's Disease

The progressive cognitive decline in Alzheimer's disease is linked to several neuropathological hallmarks, including the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction and the loss of neurons, particularly cholinergic neurons in the basal forebrain. The resulting deficit in acetylcholine is a well-established contributor to the memory and learning impairments observed in AD patients.

The therapeutic hypothesis for this compound in AD is primarily based on its function as an H3R antagonist/inverse agonist. By blocking H3 heteroreceptors on cholinergic nerve terminals, Cipralisant could increase the release of acetylcholine in brain regions critical for memory and cognition, such as the hippocampus and cortex. This pro-cholinergic effect could offer symptomatic relief similar to current acetylcholinesterase inhibitors, but through a distinct and potentially synergistic mechanism.

Furthermore, the modulation of other neurotransmitters, such as norepinephrine and dopamine, by H3R antagonism may also contribute to improving cognitive function and addressing some of the neuropsychiatric symptoms associated with AD. Research on other H3R antagonists has demonstrated their ability to improve performance in various preclinical models of cognitive impairment.

Proposed Signaling Pathway of this compound

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. Activation of the H3R leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. As an antagonist/inverse agonist, Cipralisant would block the constitutive activity of the H3R and prevent its activation by histamine, thereby disinhibiting the release of histamine and other neurotransmitters.

cluster_postsynaptic Postsynaptic Neuron Cipralisant This compound H3R Histamine H3 Receptor (H3R) Cipralisant->H3R Blocks Gai Gαi/o H3R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Acetylcholine, Histamine) Gai->Neurotransmitter_Release AC->cAMP Receptor Neurotransmitter Receptor Cognitive_Function Enhanced Cognitive Function

Caption: Proposed signaling pathway of this compound at the H3 receptor.

Hypothetical Experimental Protocols for Preclinical Evaluation

To assess the potential of this compound in AD models, a series of in vitro and in vivo experiments would be necessary. The following are detailed, albeit hypothetical, protocols for key experiments.

In Vitro Assessment of Aβ-induced Synaptic Dysfunction
  • Objective: To determine if this compound can protect against Aβ oligomer-induced synaptic damage in primary neuronal cultures.

  • Methodology:

    • Primary hippocampal or cortical neurons are cultured from embryonic day 18 (E18) rat or mouse pups.

    • After 14-21 days in vitro, cultures are pre-treated with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 24 hours.

    • Synthetic Aβ1-42 oligomers (e.g., 500 nM) are added to the cultures for 24 hours.

    • Synaptic integrity is assessed by immunocytochemistry for synaptic markers such as synaptophysin and PSD-95.

    • Synaptic function can be evaluated using electrophysiological techniques like whole-cell patch-clamp to measure miniature excitatory postsynaptic currents (mEPSCs).

  • Expected Outcome: this compound pre-treatment would attenuate the Aβ-induced reduction in synaptic marker density and restore mEPSC frequency and amplitude.

In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
  • Objective: To evaluate the effects of chronic this compound administration on cognitive deficits, amyloid pathology, and tau hyperphosphorylation in a relevant AD mouse model (e.g., 5XFAD or APP/PS1).

  • Methodology:

    • Animals: 6-month-old 5XFAD transgenic mice and wild-type littermates are used.

    • Drug Administration: this compound is administered daily via oral gavage at doses of 1, 3, and 10 mg/kg for 3 months. A vehicle group serves as a control.

    • Behavioral Testing: A battery of cognitive tests is performed during the final month of treatment, including:

      • Morris Water Maze: To assess spatial learning and memory.

      • Y-maze: To evaluate short-term spatial working memory.

      • Novel Object Recognition: To test recognition memory.

    • Biochemical and Histological Analysis: At the end of the treatment period, brains are harvested.

      • One hemisphere is used for ELISA to quantify soluble and insoluble Aβ40 and Aβ42 levels.

      • The other hemisphere is sectioned for immunohistochemical analysis of Aβ plaques (using antibodies like 6E10) and phosphorylated tau (using antibodies like AT8).

      • Synaptic marker proteins (e.g., synaptophysin, PSD-95) are quantified by Western blotting.

  • Expected Outcome: Chronic treatment with this compound would lead to improved performance in cognitive tasks, a reduction in brain Aβ burden, and decreased tau hyperphosphorylation compared to vehicle-treated transgenic mice.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the types of quantitative data that would be generated from the proposed experiments.

Table 1: Expected Outcomes from In Vitro Aβ-induced Synaptotoxicity Assay

Treatment GroupSynaptophysin Puncta Density (puncta/100 µm²)PSD-95 Puncta Density (puncta/100 µm²)mEPSC Frequency (Hz)mEPSC Amplitude (pA)
Vehicle100 ± 1095 ± 82.5 ± 0.315 ± 1.2
Aβ (500 nM)55 ± 750 ± 61.2 ± 0.210 ± 0.9
Aβ + Cipralisant (10 nM)65 ± 860 ± 71.5 ± 0.211 ± 1.0
Aβ + Cipralisant (100 nM)80 ± 975 ± 82.0 ± 0.313 ± 1.1
Aβ + Cipralisant (1 µM)90 ± 1185 ± 92.3 ± 0.314 ± 1.2

Table 2: Expected Outcomes from In Vivo Efficacy Study in 5XFAD Mice

Treatment GroupMorris Water Maze Escape Latency (s)Y-maze Spontaneous Alternation (%)Novel Object Recognition Discrimination IndexBrain Insoluble Aβ42 (pg/mg tissue)Hippocampal p-tau (AT8) Optical Density
Wild-type + Vehicle20 ± 375 ± 50.7 ± 0.05< 501.0 ± 0.1
5XFAD + Vehicle55 ± 650 ± 40.3 ± 0.045000 ± 8003.5 ± 0.5
5XFAD + Cipralisant (1 mg/kg)45 ± 558 ± 50.45 ± 0.054000 ± 7002.8 ± 0.4
5XFAD + Cipralisant (3 mg/kg)35 ± 465 ± 60.6 ± 0.063000 ± 6002.0 ± 0.3
5XFAD + Cipralisant (10 mg/kg)28 ± 470 ± 50.65 ± 0.052500 ± 5001.5 ± 0.2

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the in vivo evaluation of this compound in an AD mouse model.

cluster_workflow In Vivo Experimental Workflow Start Start: 6-month-old 5XFAD Mice Randomization Randomization into Treatment Groups Start->Randomization Treatment Chronic Daily Treatment (3 months) - Vehicle - Cipralisant (1, 3, 10 mg/kg) Randomization->Treatment Behavior Behavioral Testing (Final Month) - Morris Water Maze - Y-maze - Novel Object Recognition Treatment->Behavior Sacrifice Euthanasia and Brain Tissue Collection Behavior->Sacrifice Analysis Biochemical & Histological Analysis - Aβ ELISA - p-tau Immunohistochemistry - Synaptic Marker Western Blot Sacrifice->Analysis Results Data Analysis and Interpretation Analysis->Results

Caption: A hypothetical workflow for preclinical testing of this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the pharmacological profile of this compound as a histamine H3 receptor antagonist/inverse agonist provides a strong theoretical basis for its investigation as a potential therapeutic agent for Alzheimer's disease. Its ability to enhance the release of pro-cognitive neurotransmitters, particularly acetylcholine, aligns with established therapeutic strategies for AD. The proposed experimental protocols offer a roadmap for a comprehensive preclinical evaluation of Cipralisant's efficacy in reversing or attenuating the cognitive and neuropathological features of AD in relevant animal models.

Should these or similar preclinical studies yield positive results, further investigation into the safety and tolerability of this compound in the context of an elderly population would be warranted. Given the complex and multifactorial nature of Alzheimer's disease, novel therapeutic approaches are critically needed, and the exploration of compounds like Cipralisant, which target key neurotransmitter systems implicated in cognitive function, represents a promising avenue for future drug development.

References

GT-2331 (Cipralisant): A Preclinical Investigation of a Histamine H3 Receptor Antagonist for Attention Deficit Hyperactivity Disorder

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Attention Deficit Hyperactivity Disorder (ADHD) is a prevalent neurodevelopmental disorder characterized by inattention, hyperactivity, and impulsivity. Current pharmacological treatments, primarily stimulants, have limitations in terms of efficacy and side effects, necessitating the exploration of novel therapeutic targets. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of several key neurotransmitters, has emerged as a promising target for cognitive and attention-related disorders. This whitepaper provides a comprehensive technical overview of GT-2331 (Cipralisant), a potent and selective histamine H3 receptor antagonist, and its potential role in the treatment of ADHD. While preclinical studies have demonstrated pro-cognitive and attention-enhancing effects in relevant animal models, the clinical development of GT-2331 for ADHD remains largely undisclosed. This document summarizes the available preclinical data, details key experimental methodologies, and elucidates the underlying signaling pathways to provide a robust resource for the scientific community.

Introduction: The Rationale for Targeting the Histamine H3 Receptor in ADHD

ADHD is a complex disorder with a neurobiological basis involving the dysregulation of catecholaminergic (dopamine and norepinephrine) and cholinergic neurotransmitter systems in brain regions associated with executive function and attention. The histaminergic system, particularly the histamine H3 receptor, plays a crucial modulatory role in these systems.

The H3 receptor is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. More importantly in the context of ADHD, H3 receptors also function as heteroreceptors on non-histaminergic neurons, where they inhibit the release of other key neurotransmitters, including:

  • Norepinephrine: Crucial for maintaining alertness, arousal, and attention.

  • Dopamine: A key neurotransmitter in reward, motivation, and executive function.

  • Acetylcholine: Plays a vital role in learning, memory, and cognitive processing.

By antagonizing the H3 receptor, compounds like GT-2331 are hypothesized to disinhibit the release of these neurotransmitters in key brain regions, thereby enhancing cognitive function and attention. This mechanism offers a non-stimulant approach to treating ADHD with a potentially different side-effect profile compared to traditional medications.

Preclinical Pharmacology of GT-2331 (Cipralisant)

GT-2331, also known as Cipralisant, is a potent and selective antagonist of the histamine H3 receptor.[1] Its preclinical profile suggests a potential therapeutic role in disorders characterized by cognitive and attentional deficits.

Binding Affinity and Functional Activity

GT-2331 exhibits high affinity for the histamine H3 receptor. The available quantitative data on its binding and functional activity are summarized in the table below.

ParameterSpeciesValueReference
pKi (H3 Receptor) -9.9[1]
Ki (rat H3 Receptor) Rat0.47 nM[1]
pA2 (guinea-pig jejunum) Guinea Pig8.5 ± 0.03[2]

Table 1: Binding Affinity and Functional Activity of GT-2331

In Vivo Efficacy in an Animal Model of ADHD

The spontaneously hypertensive rat (SHR) is a widely used and validated animal model for ADHD, exhibiting key behavioral characteristics of the disorder, including inattention and impulsivity.

A key preclinical study evaluated the effects of GT-2331 in a repeated acquisition avoidance response task in SHR pups.[3] This task is designed to measure cognitive and attention deficits.

Animal ModelTaskCompoundDose (s.c.)OutcomeReference
SHR PupsRepeated Acquisition Avoidance ResponseGT-23311 mg/kgSignificantly enhanced performance
SHR PupsRepeated Acquisition Avoidance ResponseCiproxifan3 mg/kgSignificantly enhanced performance
SHR PupsRepeated Acquisition Avoidance ResponseMethylphenidate1 and 3 mg/kgSignificantly improved performance

Table 2: In Vivo Efficacy of GT-2331 in the Spontaneously Hypertensive Rat (SHR) Model of ADHD

The results demonstrated that GT-2331, at a dose of 1 mg/kg (subcutaneous), significantly enhanced the performance of SHR pups in this demanding cognitive task. The pro-cognitive effects of another H3 receptor antagonist, ciproxifan, were blocked by the H3 receptor agonist (R)-alpha-methylhistamine, confirming the mechanism of action at the H3 receptor.

Experimental Protocols

Repeated Acquisition Version of an Inhibitory Avoidance Task in SHR Pups

This protocol is adapted from the methodology described in the key preclinical study evaluating GT-2331 in an animal model of ADHD.

Objective: To assess the effects of GT-2331 on learning and memory in a model of ADHD.

Animals: Male spontaneously hypertensive rat (SHR) pups (20-24 days old). Wistar (WI) and Wistar Kyoto (WKY) rat pups can be used as control strains.

Apparatus: A two-compartment inhibitory avoidance apparatus consisting of a brightly lit "safe" compartment and a darkened "shock" compartment connected by an opening. The floor of the dark compartment is a grid capable of delivering a mild footshock.

Procedure:

  • Habituation: Pups are handled for several days prior to the experiment.

  • Drug Administration: GT-2331 (or vehicle/other compounds) is administered subcutaneously (s.c.) at the desired dose (e.g., 1 mg/kg) at a specified time before the training session.

  • Training (Trial 1):

    • A pup is placed in the brightly lit compartment, facing away from the opening to the dark compartment.

    • The latency to enter the dark compartment is recorded.

    • Upon entering the dark compartment with all four paws, a mild, brief footshock (e.g., 0.1 mA for 1 second) is delivered.

    • The pup is immediately removed from the apparatus and returned to its home cage.

  • Inter-trial Interval: A 1-minute interval is observed.

  • Subsequent Trials (Trials 2-5):

    • The same pup is placed back into the brightly lit compartment.

    • The latency to enter the dark compartment is recorded. No footshock is delivered in these subsequent trials.

    • This process is repeated for a total of five trials.

  • Data Analysis: The latency to enter the dark compartment for each trial is recorded. An increase in latency across trials indicates successful learning and memory of the aversive experience. The performance of the GT-2331 treated group is compared to the vehicle-treated group and other control groups.

G cluster_protocol Experimental Workflow: Repeated Acquisition Avoidance Task start Start drug_admin Drug Administration (GT-2331, Vehicle, etc.) start->drug_admin trial_1 Training Trial 1: Place pup in light compartment Record latency to enter dark Deliver footshock drug_admin->trial_1 iti 1-minute Inter-trial Interval trial_1->iti trial_2_5 Test Trials 2-5: Place pup in light compartment Record latency to enter dark (No footshock) iti->trial_2_5 Repeat 4x data_analysis Data Analysis: Compare latencies across trials and groups trial_2_5->data_analysis end End data_analysis->end

Experimental workflow for the repeated acquisition avoidance task.

Signaling Pathways of the Histamine H3 Receptor

GT-2331 exerts its effects by antagonizing the histamine H3 receptor, which is coupled to the inhibitory G protein, Gαi/o. This antagonism blocks the downstream signaling cascades normally initiated by histamine binding.

Upon activation by histamine, the H3 receptor initiates several intracellular signaling events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

  • Modulation of MAP Kinase Pathway: H3 receptor activation can also influence the Mitogen-Activated Protein (MAP) Kinase signaling cascade, which is involved in various cellular processes including gene expression and neuroplasticity.

  • Activation of PI3K/Akt Pathway: The receptor can also signal through the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and metabolism.

  • Modulation of Ion Channels: The Gβγ subunits of the G protein can directly interact with and modulate the activity of ion channels, such as voltage-gated calcium channels, leading to a reduction in neurotransmitter release.

By blocking these actions, GT-2331 effectively increases the release of histamine and other neurotransmitters, leading to its pro-cognitive effects.

G cluster_pathway Histamine H3 Receptor Signaling Pathway cluster_downstream Intracellular Signaling GT2331 GT-2331 (Antagonist) H3R Histamine H3 Receptor GT2331->H3R Blocks Histamine Histamine Histamine->H3R Activates Gai_o Gαi/o H3R->Gai_o Activates MAPK MAPK Pathway H3R->MAPK Modulates PI3K_Akt PI3K/Akt Pathway H3R->PI3K_Akt Modulates IonChannels Ion Channels (e.g., Ca2+) H3R->IonChannels Modulates AC Adenylyl Cyclase Gai_o->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases NeurotransmitterRelease Neurotransmitter Release (e.g., NE, DA, ACh) IonChannels->NeurotransmitterRelease Inhibits

References

The Hypothetical Utility of Cipralisant Maleate as a Click Chemistry Reagent: A Technical Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a theoretical exploration of how Cipralisant Maleate could be adapted for use in click chemistry. As of the current body of scientific literature, this compound is not established as a click chemistry reagent. This document is intended for an audience of researchers, scientists, and drug development professionals to illustrate the principles of click chemistry by hypothesizing the modification and application of a known bioactive molecule.

Introduction to this compound

This compound is a potent and selective histamine H₃ receptor antagonist/inverse agonist. The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. By blocking this receptor, Cipralisant enhances the release of these neurotransmitters, leading to wake-promoting and cognitive-enhancing effects. Its primary therapeutic applications under investigation have been for the treatment of narcolepsy and other sleep-wake disorders.

Chemical Structure:

Chemical Structure of Cipralisant

Caption: The chemical structure of Cipralisant.

Principles of Click Chemistry

Click chemistry refers to a class of biocompatible reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents. The most common example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. For a molecule to be a "click chemistry reagent," it must possess a reactive handle, typically a terminal alkyne or an azide group, that allows it to participate in these reactions.

Hypothetical Modification of this compound for Click Chemistry

To be utilized as a click chemistry reagent, this compound would require chemical modification to incorporate either a terminal alkyne or an azide functional group. The piperidine ring of Cipralisant presents a potential site for such modification without significantly altering the core pharmacophore responsible for its H₃ receptor activity.

Synthesis of an Alkyne-Modified Cipralisant Analog ("Cipralisant-Alkyne")

A plausible synthetic route could involve the reaction of a Cipralisant precursor with a suitable alkyne-containing electrophile. For instance, propargyl bromide could be used to introduce a terminal alkyne.

Hypothetical Reaction Scheme:

Cipralisant Precursor + Propargyl Bromide → Cipralisant-Alkyne

Synthesis of an Azide-Modified Cipralisant Analog ("Cipralisant-Azide")

Alternatively, an azide group could be introduced. This might involve a two-step process starting with the introduction of a leaving group (e.g., a tosylate) onto the piperidine ring, followed by nucleophilic substitution with sodium azide.

Hypothetical Reaction Scheme:

  • Cipralisant Precursor + Tosyl Chloride → Tosylated Cipralisant

  • Tosylated Cipralisant + Sodium Azide → Cipralisant-Azide

Hypothetical Experimental Protocols

The following are hypothetical protocols for the synthesis and subsequent click reaction of a modified Cipralisant analog.

Protocol for Synthesis of "Cipralisant-Alkyne"
Step Procedure Reagents/Solvents Conditions Notes
1SolubilizationCipralisant Precursor, Anhydrous DMFRoom TemperaturePerform under inert atmosphere (N₂ or Ar).
2DeprotonationSodium Hydride (NaH)0 °C to Room TemperatureAdd NaH portion-wise to control hydrogen gas evolution.
3AlkylationPropargyl BromideRoom Temperature, 12 hoursMonitor reaction progress by TLC or LC-MS.
4QuenchingSaturated aq. NH₄Cl0 °CAdd dropwise to quench excess NaH.
5ExtractionEthyl Acetate, Water-Separate organic layer and wash with brine.
6PurificationSilica Gel ChromatographyHexane/Ethyl Acetate gradientIsolate the desired product.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Step Procedure Reagents/Solvents Conditions Notes
1Reaction Setup"Cipralisant-Alkyne", Azide-containing molecule, t-Butanol/Water (1:1)Room Temperature-
2Catalyst AdditionCopper(II) Sulfate (CuSO₄), Sodium AscorbateRoom TemperatureSodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
3ReactionStirringRoom Temperature, 4-24 hoursMonitor reaction progress by TLC or LC-MS until starting materials are consumed.
4WorkupWater, Dichloromethane-Extract the product into the organic layer.
5PurificationSilica Gel Chromatography or Preparative HPLCAppropriate solvent systemIsolate the final triazole-linked conjugate.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Outcomes

Reaction Reactants Yield (%) Purity (%) Analytical Method
Synthesis of "Cipralisant-Alkyne"Cipralisant Precursor, Propargyl Bromide75>95¹H NMR, LC-MS
CuAAC Reaction"Cipralisant-Alkyne", Benzyl Azide92>98¹H NMR, ¹³C NMR, HRMS

Visualizations

Cipralisant Signaling Pathway

The following diagram illustrates the established signaling pathway of Cipralisant as a histamine H₃ receptor antagonist.

Cipralisant_Signaling Cipralisant Cipralisant H3R Histamine H3 Receptor (Presynaptic) Cipralisant->H3R Histamine_Neuron Histaminergic Neuron AC Adenylate Cyclase H3R->AC Inhibits Histamine_Release Histamine Release H3R->Histamine_Release Inhibits Neurotransmitter_Release Neurotransmitter Release H3R->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->Histamine_Release Histamine_Neuron->H3R Histamine binds Other_Neurons Other Neurons (e.g., Cholinergic, Noradrenergic)

Caption: Signaling pathway of Cipralisant at the H3 receptor.

Hypothetical Experimental Workflow for "Cipralisant-Alkyne" Synthesis and Click Reaction

This diagram outlines the proposed workflow from synthesis to final product.

Caption: Hypothetical workflow for Cipralisant click chemistry.

Conclusion

While this compound is a well-characterized histamine H₃ receptor antagonist, it is not inherently a click chemistry reagent. However, its structure presents opportunities for chemical modification to incorporate the necessary functional groups for such reactions. This theoretical guide illustrates how "Cipralisant-Alkyne" or "Cipralisant-Azide" analogs could be synthesized and utilized in click chemistry protocols. Such derivatives could enable the development of novel molecular probes for studying the H₃ receptor, targeted drug delivery systems, or the creation of bivalent ligands, thereby expanding the utility of the Cipralisant scaffold beyond its current applications. Further research would be required to validate these hypothetical pathways and assess the impact of such modifications on the pharmacological activity of the parent molecule.

Understanding the dual agonist-antagonist properties of Cipralisant

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Dual Agonist-Antagonist Properties of Cipralisant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant, also known as GT-2331, is a highly potent and selective ligand for the histamine H3 receptor (H3R).[1][2][3] Initially classified as a powerful H3R antagonist, subsequent research has revealed a more complex pharmacological profile, demonstrating that Cipralisant can exhibit both agonist and antagonist properties depending on the experimental context.[1][4] This dual activity is a manifestation of a phenomenon known as protean agonism or functional selectivity, which is intrinsically linked to the high constitutive activity of the H3 receptor. Understanding this dual nature is critical for the accurate interpretation of experimental data and for the strategic development of H3R-targeting therapeutics for neurological and cognitive disorders.

This technical guide provides a comprehensive overview of the core mechanisms underlying Cipralisant's dual properties, presents quantitative data in a structured format, details key experimental protocols, and visualizes the complex signaling pathways and workflows involved.

The Histamine H3 Receptor: A Complex Regulatory Hub

The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It functions as a key regulator of neurotransmission, acting as both an autoreceptor on histaminergic neurons to inhibit histamine synthesis and release, and as a heteroreceptor on other neurons to modulate the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

Signaling Pathways

The H3R is primarily coupled to the inhibitory Gαi/o family of G-proteins. Its activation initiates several downstream signaling cascades:

  • Inhibition of Adenylyl Cyclase: The canonical pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently dampens the activity of Protein Kinase A (PKA).

  • Modulation of MAPK and PI3K/Akt Pathways: H3R stimulation also activates the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways. Activation of PI3K leads to the phosphorylation and activation of Akt (Protein Kinase B), which in turn can inactivate Glycogen Synthase Kinase 3β (GSK-3β), a protein involved in apoptosis.

  • Other Signaling Events: The H3R can also activate Phospholipase A2 (PLA2), leading to the release of arachidonic acid, and modulate ion channels, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytosol H3R Histamine H3 Receptor G_protein Gαi/o βγ H3R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates MAPK_path MAPK Pathway G_protein->MAPK_path Activates cAMP cAMP AC->cAMP produces Akt Akt PI3K->Akt Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates GSK3b GSK-3β Akt->GSK3b Inhibits Histamine Histamine (Agonist) Histamine->H3R

Caption: Simplified signaling pathways of the Histamine H3 Receptor. (Max Width: 760px)
Constitutive Activity and Inverse Agonism

A key feature of the H3R is its high level of constitutive (agonist-independent) activity. This means that a significant portion of H3 receptors can spontaneously adopt an active conformation and signal through the Gαi/o pathway even in the absence of an agonist. This tonic, baseline inhibition is physiologically relevant, particularly in regulating the activity of histaminergic neurons.

This property gives rise to the concept of inverse agonism . While a neutral antagonist simply blocks an agonist from binding, an inverse agonist binds to the constitutively active receptor and stabilizes it in an inactive conformation, thereby reducing the baseline signaling. Many compounds previously classified as H3R antagonists, such as thioperamide and pitolisant, are now understood to be inverse agonists.

Cipralisant: A Protean Agonist

The dual agonist-antagonist behavior of Cipralisant is best explained by its classification as a protean agonist . A protean agonist is a ligand whose effect can range from agonism to inverse agonism depending on the level of constitutive activity in the specific biological system under study.

  • In Vitro Agonist Activity: In recombinant cell systems (e.g., HEK cells) that overexpress the H3R, the level of constitutive activity may be relatively low. In these systems, Cipralisant acts as a potent, full agonist, effectively activating the Gαi/o pathway to inhibit cAMP accumulation and stimulate GTPγS binding.

  • In Vivo Antagonist Activity: In native tissues, such as the brain, the H3R displays high constitutive activity. In this high-activity environment, Cipralisant functions as an antagonist, blocking the effects of endogenous histamine. Its ability to increase wakefulness and improve cognitive performance in preclinical models is consistent with an antagonist/inverse agonist profile, as this action increases the release of histamine and other neurotransmitters in the brain. In some native preparations, like rat brain synaptosomes, it has been observed to behave as a partial agonist.

Cipralisant_Mechanism cluster_low Low Constitutive Activity (e.g., Recombinant Cells) cluster_high High Constitutive Activity (e.g., Native Brain Tissue) low_inactive H3R (Inactive) low_active H3R* (Active) low_inactive->low_active Low Basal Activity Agonist_Effect Result: AGONIST EFFECT (Signal ↑) low_active->Agonist_Effect Cip_low Cipralisant Cip_low->low_active Binds & Stabilizes high_inactive H3R (Inactive) high_active H3R* (Active) high_inactive->high_active High Basal Activity Antagonist_Effect Result: ANTAGONIST / INVERSE AGONIST EFFECT (Signal ↓) high_active->Antagonist_Effect Blocks Histamine & Reduces Basal Tone Cip_high Cipralisant Cip_high->high_inactive Binds & Stabilizes

Caption: Cipralisant's activity depends on H3R constitutive level. (Max Width: 760px)

Data Presentation: Quantitative Pharmacology of Cipralisant

The following tables summarize the key quantitative data reported for Cipralisant.

Table 1: Binding Affinity of Cipralisant for the Histamine H3 Receptor
Species/SystemRadioligandKi (nM)pKiReference(s)
Rat[3H]-N-α-methylhistamine0.479.33
HumanNot SpecifiedNot Specified9.9

Ki (Inhibition constant): Concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. pKi: The negative logarithm of the Ki value.

Table 2: Functional Activity of Cipralisant at the Histamine H3 Receptor
Assay TypeSystemObserved EffectPotency (EC50/IC50)Reference(s)
[35S]GTPγS BindingHEK cells expressing rat H3RAgonistEC50 = 5.6 nM
cAMP AccumulationHEK cellsFull AgonistNot Specified
Neurotransmitter ReleaseRat brain synaptosomesPartial AgonistNot Specified
R-α-methylhistamine-induced DrinkingIn vivo (Rat)AntagonistBlocks effect at 10 mg/kg (p.o.)
Cognitive PerformanceIn vivo (Rat)Antagonist/ProcognitiveEffective at 1 mg/kg (s.c.)

EC50 (Half maximal effective concentration): Concentration of a drug that gives half of the maximal response. IC50 (Half maximal inhibitory concentration): Concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

Detailed methodologies are crucial for reproducing and interpreting pharmacological data. Below are protocols for key experiments used to characterize ligands like Cipralisant.

Radioligand Binding Assay (Competition)

This assay measures the affinity (Ki) of a test compound by quantifying its ability to displace a radiolabeled ligand from the receptor.

Methodology:

  • Membrane Preparation:

    • Harvest cells expressing the H3 receptor (e.g., HEK293T-hH3R) or dissect brain tissue (e.g., rat cerebral cortex).

    • Homogenize cells/tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay). Store at -80°C.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable H3R radioligand (e.g., [3H]-N-α-methylhistamine, [3H]-NAMH), and varying concentrations of the unlabeled test compound (Cipralisant).

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known H3R antagonist (e.g., 10 µM clobenpropit) to saturate all specific binding sites.

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Separation and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells or tissue) Incubation 4. Incubate Components: Membranes + Radioligand + Compound Membrane_Prep->Incubation Radioligand 2. Prepare Radioligand (e.g., [3H]-NAMH) Radioligand->Incubation Compound 3. Prepare Test Compound (Cipralisant dilutions) Compound->Incubation Filtration 5. Rapid Filtration (Separates bound/free) Incubation->Filtration Counting 6. Scintillation Counting (Measures radioactivity) Filtration->Counting Plotting 7. Plot % Binding vs. [Compound] Counting->Plotting IC50_Calc 8. Calculate IC50 (Non-linear regression) Plotting->IC50_Calc Ki_Calc 9. Convert to Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay. (Max Width: 760px)
cAMP Functional Assay

This assay measures a compound's ability to modulate the Gαi/o-mediated inhibition of adenylyl cyclase.

Methodology:

  • Cell Culture:

    • Culture cells stably expressing the H3 receptor (e.g., CHO or HEK cells) in appropriate media.

    • Harvest cells and resuspend them in stimulation buffer at a predetermined optimal density.

  • Assay Procedure:

    • Dispense cells into a 96- or 384-well plate.

    • To measure agonist activity: Add varying concentrations of the test compound (Cipralisant) along with a fixed concentration of an adenylyl cyclase stimulator like forskolin. Forskolin raises cAMP levels, and an H3R agonist will counteract this effect.

    • To measure inverse agonist activity: Add varying concentrations of the test compound to the cells (without an agonist) and measure the increase in cAMP from the basal, constitutively active state. Forskolin can also be used to amplify the signal window.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a detection kit. Common methods include:

      • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where competition between endogenous cAMP and a biotinylated cAMP probe for an antibody-coated acceptor bead modulates a luminescent signal.

      • HTRF (Homogeneous Time-Resolved Fluorescence): An assay based on FRET between a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor.

      • ELISA (Enzyme-Linked Immunosorbent Assay): A traditional plate-based immunoassay.

  • Data Analysis:

    • Generate dose-response curves by plotting the signal (e.g., luminescence, fluorescence) against the log concentration of the test compound.

    • For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal effect (Emax).

    • For inverse agonist activity, determine the EC50 for the increase in cAMP.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis Culture 1. Culture H3R-expressing cells (e.g., HEK293) Harvest 2. Harvest & Resuspend cells in buffer Culture->Harvest Plating 3. Plate cells Harvest->Plating Treatment 4. Add Forskolin & varying [Cipralisant] Plating->Treatment Incubate 5. Incubate (e.g., 30 min) Treatment->Incubate Lysis 6. Lyse cells & add detection reagents Incubate->Lysis Measure 7. Measure cAMP (e.g., AlphaScreen) Lysis->Measure Analyze 8. Plot dose-response curve & calculate EC50 Measure->Analyze

Caption: Workflow for a whole-cell cAMP functional assay. (Max Width: 760px)

Conclusion

Cipralisant (GT-2331) exemplifies the pharmacological complexity that can arise from GPCRs with high constitutive activity. Its characterization as a protean agonist, exhibiting full agonism in recombinant systems and antagonist-like effects in vivo, underscores the critical importance of the cellular environment in determining a ligand's functional outcome. The dual agonist-antagonist properties are not contradictory but rather a reflection of the ligand's interaction with different conformational states of the H3 receptor under varying levels of basal signaling. For drug development professionals, the case of Cipralisant serves as a crucial reminder that a comprehensive pharmacological profile, utilizing a diverse array of assays from recombinant in vitro systems to native tissue preparations and in vivo models, is essential for accurately predicting the therapeutic potential and mechanism of action of novel receptor modulators.

References

Methodological & Application

Application Notes and Protocols for Cipralisant Maleate in In Vivo Rodent Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant Maleate (also known as GT-2331) is a potent and selective histamine H3 receptor antagonist/inverse agonist. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. By blocking the inhibitory effect of the H3 receptor, Cipralisant increases the release of these neurotransmitters in the brain, leading to enhanced wakefulness and improved cognitive function. These properties make Cipralisant a compound of interest for the potential treatment of disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and cognitive impairments.

These application notes provide detailed protocols for key in vivo rodent behavioral assays to evaluate the efficacy of this compound in promoting wakefulness and enhancing cognitive performance.

Mechanism of Action: Histamine H3 Receptor Antagonism

Cipralisant acts as an antagonist at the histamine H3 receptor. In a resting state, the H3 receptor exhibits constitutive activity, which tonically inhibits the release of histamine and other neurotransmitters. As an antagonist/inverse agonist, Cipralisant blocks both the binding of endogenous histamine and the constitutive activity of the receptor. This disinhibition leads to an increased release of histamine from presynaptic neurons. The released histamine then acts on postsynaptic histamine H1 and H2 receptors, leading to downstream signaling cascades that promote neuronal excitation and arousal.

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3_Receptor Histamine H3 Receptor Histamine->H3_Receptor Binds to H1_H2_Receptors Histamine H1/H2 Receptors Histamine->H1_H2_Receptors Increased Release and Binding G_protein Gi/o Protein H3_Receptor->G_protein Activates Cipralisant Cipralisant Maleate Cipralisant->H3_Receptor Antagonizes AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Excitation Increased Neuronal Excitation & Wakefulness H1_H2_Receptors->Neuronal_Excitation Leads to

Caption: Histamine H3 Receptor Signaling Pathway and the Action of Cipralisant.

In Vivo Rodent Behavioral Assays

Cognitive Enhancement: Repeated Acquisition Inhibitory Avoidance Task

This assay is particularly useful for evaluating the pro-cognitive and attention-enhancing effects of compounds like Cipralisant, especially in models of cognitive deficit such as the Spontaneously Hypertensive Rat (SHR) pups, which exhibit characteristics of ADHD.[1]

Experimental Protocol

  • Animals: Male Spontaneously Hypertensive Rat (SHR) pups, Wistar rats, and Wistar Kyoto (WKY) rats (20-24 days old).[1]

  • Apparatus: A two-compartment inhibitory avoidance apparatus consisting of a brightly lit compartment and a darkened compartment. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.

  • Drug Administration: this compound (e.g., 1 mg/kg) or vehicle is administered subcutaneously (s.c.) 30 minutes before the first trial.[1]

  • Procedure:

    • Place a pup in the brightly lit compartment.

    • When the pup completely enters the darkened compartment, deliver a mild footshock (e.g., 0.1 mA for 1 second).[1]

    • Immediately after the shock, remove the pup and return it to its home cage.

    • After a 1-minute inter-trial interval, place the same pup back into the lit compartment.

    • Repeat this process for a total of five trials.[1]

    • Record the latency to enter the dark compartment for each trial. An increase in latency across trials indicates learning and memory of the aversive stimulus.

Data Presentation

Treatment GroupDose (mg/kg, s.c.)Trial 1 Latency (s)Trial 2 Latency (s)Trial 3 Latency (s)Trial 4 Latency (s)Trial 5 Latency (s)
Vehicle (SHR)-~5~15~25~35~45
Cipralisant (SHR)1~5~25~50~70~90
Ciproxifan (SHR)3~5~28~55~75~95

*Note: The data presented here are illustrative and based on the reported significant enhancement of performance. Actual latencies may vary. * indicates a statistically significant difference from the vehicle group (p < 0.05).

cluster_workflow Repeated Acquisition Inhibitory Avoidance Workflow A Acclimatization (SHR Pups, 20-24 days old) B Drug Administration (Cipralisant or Vehicle, s.c.) 30 min pre-trial A->B C Trial 1: Place in lit compartment, record latency to enter dark B->C D Mild Footshock (0.1 mA, 1s) in dark compartment C->D E Return to Home Cage (1 min inter-trial interval) D->E F Repeat Trials 2-5 E->F G Data Analysis: Compare latencies between groups F->G

Caption: Workflow for the Repeated Acquisition Inhibitory Avoidance Task.

Wakefulness Promotion: Electroencephalogram (EEG) and Electromyogram (EMG) Monitoring

This assay directly measures the effects of Cipralisant on sleep-wake states by recording brain electrical activity (EEG) and muscle tone (EMG).

Experimental Protocol

  • Animals: Adult male Sprague-Dawley rats.

  • Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.

    • Implant wire electrodes into the nuchal (neck) muscles for EMG recording.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow a recovery period of at least one week.

  • Habituation: Acclimate the rats to the recording chambers and tethered recording cables for several days before the experiment.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the beginning of the light phase (the normal sleep period for rodents).

  • Recording:

    • Connect the rat to the recording apparatus.

    • Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours).

    • The EEG signal is typically filtered (e.g., 0.5-30 Hz) and the EMG signal is filtered (e.g., 10-100 Hz) and integrated.

  • Data Analysis:

    • Score the recordings in 10- or 30-second epochs into three stages: wakefulness (low-amplitude, high-frequency EEG; high EMG activity), non-rapid eye movement (NREM) sleep (high-amplitude, low-frequency EEG; low EMG activity), and rapid eye movement (REM) sleep (low-amplitude, theta-dominant EEG; muscle atonia with occasional twitches).

    • Quantify the total time spent in each state and the latency to the first episode of NREM and REM sleep.

Data Presentation

Treatment GroupDose (mg/kg, p.o.)Total Wakefulness (min in first 4h)Total NREM Sleep (min in first 4h)Total REM Sleep (min in first 4h)
Vehicle-~80~140~20
Cipralisant1~120~110~10
Cipralisant3~160~75~5
Cipralisant10~200~40~0*

*Note: This data is representative of the expected effects of a potent H3 receptor antagonist and is for illustrative purposes. Actual values may vary. * indicates a statistically significant difference from the vehicle group (p < 0.05).

cluster_workflow EEG/EMG Wakefulness Study Workflow A Surgical Implantation of EEG/EMG Electrodes B Recovery & Habituation (1-2 weeks) A->B C Baseline Recording (24 hours) B->C D Drug Administration (Cipralisant or Vehicle) at light phase onset C->D E Test Recording (6-24 hours) D->E F Data Scoring & Analysis (Wake, NREM, REM) E->F

Caption: Workflow for the EEG/EMG Wakefulness Assessment.

Assessment of H3 Receptor Occupancy: R-α-methylhistamine-Induced Drinking Behavior

This assay provides an in vivo functional measure of H3 receptor antagonism. R-α-methylhistamine is a potent H3 receptor agonist that induces a dipsogenic (drinking) response. Pre-treatment with an H3 receptor antagonist like Cipralisant is expected to block this effect.

Experimental Protocol

  • Animals: Adult male Sprague-Dawley rats, water-satiated.

  • Habituation: Acclimate the rats to the test cages, which are equipped with a water bottle and a lickometer to record drinking behavior.

  • Procedure:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle.

    • After a pre-treatment time (e.g., 60 minutes), administer R-α-methylhistamine (e.g., 10 mg/kg, s.c.).

    • Immediately place the rat in the test cage and record the cumulative water intake over a specific period (e.g., 60 minutes).

  • Data Analysis: Compare the total volume of water consumed between the different treatment groups.

Data Presentation

Pre-treatment GroupPre-treatment Dose (mg/kg, p.o.)Treatment (s.c.)Water Intake (ml in 60 min)
Vehicle-Vehicle~0.5
Vehicle-R-α-methylhistamine (10 mg/kg)~8.0
Cipralisant1R-α-methylhistamine (10 mg/kg)~4.5
Cipralisant3R-α-methylhistamine (10 mg/kg)~1.5
Cipralisant10R-α-methylhistamine (10 mg/kg)~0.6*

*Note: This data is illustrative of the expected dose-dependent blockade of the H3 agonist-induced response. Actual values may vary. * indicates a statistically significant difference from the Vehicle + R-α-methylhistamine group (p < 0.05).

cluster_workflow R-α-methylhistamine-Induced Drinking Workflow A Acclimatization to Test Cages with Lickometers B Pre-treatment (Cipralisant or Vehicle, p.o.) A->B C Waiting Period (e.g., 60 minutes) B->C D Administer R-α-methylhistamine (10 mg/kg, s.c.) C->D E Measure Water Intake (e.g., for 60 minutes) D->E F Data Analysis: Compare water intake between groups E->F

Caption: Workflow for the R-α-methylhistamine-Induced Drinking Assay.

Conclusion

The in vivo rodent behavioral assays described provide a robust framework for characterizing the pharmacological effects of this compound. The repeated acquisition inhibitory avoidance task is a sensitive measure of its cognitive-enhancing potential, while EEG/EMG monitoring provides direct evidence of its wake-promoting properties. The R-α-methylhistamine-induced drinking assay serves as a valuable in vivo tool to confirm H3 receptor target engagement. Together, these protocols and the associated data presentation formats offer a comprehensive approach for preclinical evaluation of this compound and other histamine H3 receptor antagonists.

References

Protocol for Oral Administration of GT-2331 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

GT-2331, also known as Cipralisant, is a potent and selective histamine H3 receptor antagonist in vivo, with a Ki of 0.47 nM for the rat histamine H3 receptor. It is also reported to have agonist properties in vitro.[1] GT-2331 is orally active and has been investigated for its potential therapeutic applications, including in the area of attention-deficit hyperactivity disorder (ADHD).[1] This document provides a detailed protocol for the preparation and oral administration of GT-2331 to rats for preclinical research.

Mechanism of Action

GT-2331 primarily acts on the histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR) that regulates the release of histamine and other neurotransmitters in the central nervous system. As an antagonist, GT-2331 blocks the inhibitory effect of the H3 receptor, leading to increased neurotransmitter release.

Pharmacokinetics and Dosing

GT-2331 is orally bioavailable in rats. A dose of 10 mg/kg administered orally has been shown to be effective in blocking R-α-methylhistamine-induced drinking, demonstrating its in vivo activity.[1] The selection of an appropriate dose for a specific study should be based on dose-response experiments to determine the optimal concentration for the desired pharmacological effect.

Vehicle Selection

GT-2331 is highly soluble in dimethyl sulfoxide (DMSO). For oral administration in rats, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle to a final concentration that is well-tolerated by the animals. A common vehicle for oral gavage studies is a suspension in 0.5% to 1% carboxymethylcellulose (CMC) in sterile water or saline, often with a small percentage of a surfactant like Tween 80 to aid in solubility and stability. It is crucial to ensure the final concentration of DMSO is low (typically ≤5%) to avoid potential toxicity.

Experimental Protocol: Oral Gavage of GT-2331 in Rats

1. Materials and Equipment

  • GT-2331 (Cipralisant)

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile water for injection or sterile 0.9% saline

  • Tween 80 (Polysorbate 80)

  • Appropriately sized oral gavage needles (stainless steel, ball-tipped), typically 16-18 gauge for adult rats.

  • Sterile syringes (1 mL, 3 mL)

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • pH meter (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2. Preparation of Dosing Solution

This protocol describes the preparation of a 1 mg/mL dosing solution of GT-2331. Adjustments can be made based on the desired final concentration and dose volume.

  • Calculate the required amount of GT-2331:

    • For a 10 mL solution at 1 mg/mL, weigh out 10 mg of GT-2331.

  • Prepare the vehicle solution (0.5% CMC with 0.1% Tween 80):

    • To prepare 10 mL of vehicle, add 50 mg of CMC to approximately 9.5 mL of sterile water or saline.

    • Heat the solution gently (to ~40-50°C) while stirring to aid in dissolving the CMC. Do not boil.

    • Once the CMC is fully dissolved and the solution has cooled to room temperature, add 10 µL of Tween 80.

    • Mix thoroughly using a magnetic stirrer.

  • Dissolve GT-2331:

    • Place the weighed GT-2331 in a sterile tube.

    • Add a small volume of DMSO (e.g., 100 µL) to dissolve the compound completely. Vortex if necessary.

  • Prepare the final dosing suspension:

    • Slowly add the dissolved GT-2331/DMSO solution to the prepared CMC vehicle while vortexing or stirring continuously.

    • Bring the final volume to 10 mL with the CMC vehicle.

    • Continue to stir the suspension for 15-30 minutes to ensure homogeneity.

    • Visually inspect the suspension for any precipitation. The final solution should be a uniform suspension.

3. Animal Handling and Restraint

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Allow rats to acclimate to the facility for at least one week before the experiment.

  • Handle the rats gently to minimize stress.

  • For oral gavage, restrain the rat firmly but gently. One common method is to grasp the rat over the shoulders, using the thumb and forefinger to gently extend the head and neck. This aligns the pharynx and esophagus for easier passage of the gavage needle.

4. Oral Administration Procedure (Gavage)

  • Determine the correct gavage needle length: Measure the distance from the tip of the rat's nose to the last rib to estimate the length to the stomach. Mark this length on the gavage needle.

  • Draw up the dosing solution: Attach the gavage needle to a syringe and draw up the calculated volume of the GT-2331 suspension. Ensure the suspension is well-mixed immediately before drawing it into the syringe.

  • Gavage:

    • With the rat properly restrained, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.

    • Advance the needle to the pre-measured mark.

    • Administer the solution slowly and steadily.

    • Withdraw the needle gently along the same path of insertion.

  • Post-Administration Monitoring:

    • Immediately after administration, return the rat to its home cage and monitor for any signs of distress, such as labored breathing, cyanosis, or leakage of the substance from the nose or mouth. These could be signs of accidental administration into the trachea.

    • Continue to monitor the animals periodically for any adverse effects according to the approved animal protocol.

Data Presentation

Table 1: Quantitative Data for Oral Administration of GT-2331 in Rats

ParameterValueNotes
Compound GT-2331 (Cipralisant)Histamine H3 Receptor Antagonist
Molecular Weight 216.32 g/mol
Typical Dose Range 1 - 30 mg/kgEffective dose should be determined empirically for each study. A 10 mg/kg dose has been reported.[1]
Vehicle Composition 0.5% CMC, 0.1% Tween 80 in H₂O/SalineA common vehicle for oral suspensions. The final DMSO concentration should be kept to a minimum.
Maximum Gavage Volume 10 mL/kgStandard accepted maximum volume for oral gavage in rats.
Gavage Needle Size 16-18 gaugeFor adult rats (200-500g).
Storage of Dosing Solution 2-8°C for up to 24 hoursPrepare fresh daily if possible. Mix well before each use.

Visualization of Pathways and Workflows

G cluster_prep Dosing Solution Preparation cluster_admin Oral Administration weigh Weigh GT-2331 dissolve Dissolve in minimal DMSO weigh->dissolve mix Mix GT-2331/DMSO into Vehicle dissolve->mix prep_vehicle Prepare 0.5% CMC + 0.1% Tween 80 Vehicle prep_vehicle->mix vortex Vortex to create uniform suspension mix->vortex load_syringe Load Syringe vortex->load_syringe Use immediately or store appropriately restrain Restrain Rat gavage Perform Gavage restrain->gavage measure Measure Gavage Needle Length measure->gavage load_syringe->gavage monitor Monitor Animal gavage->monitor

Caption: Experimental workflow for the oral administration of GT-2331 in rats.

H3R_Signaling GT2331 GT-2331 (Antagonist) H3R Histamine H3 Receptor GT2331->H3R Blocks Gi Gi/o Protein H3R->Gi Activates MAPK MAPK Pathway H3R->MAPK Activates PI3K PI3K/Akt Pathway H3R->PI3K Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Activates Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release

Caption: Simplified signaling pathway of the Histamine H3 Receptor.

References

Application Note: In Vitro cAMP Accumulation Assay Using Cipralisant Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for conducting an in vitro cyclic adenosine monophosphate (cAMP) accumulation assay to characterize the activity of Cipralisant Maleate on the histamine H3 receptor (H3R). This compound is a potent and selective H3R ligand, which notably functions as a full antagonist in vivo but acts as a full agonist in vitro[1][2][3][4]. The histamine H3 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein, leading to the inhibition of adenylyl cyclase upon activation[5]. This assay, therefore, measures the ability of this compound to inhibit stimulated cAMP production in cells expressing the H3 receptor, providing a quantitative measure of its in vitro agonist potency.

Mechanism of Action: H3R-Mediated Inhibition of cAMP Production

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system. As a Gi/o-coupled GPCR, its activation by an agonist initiates a signaling cascade that inhibits the enzyme adenylyl cyclase. This inhibition reduces the conversion of ATP to cAMP, thereby lowering the intracellular concentration of this critical second messenger. In an assay setting, this compound acts as an agonist, potently inhibiting adenylyl cyclase activity. To measure this decrease, cAMP levels are first artificially elevated using a direct adenylyl cyclase activator, such as forskolin. The agonist activity of Cipralisant is then quantified by its ability to reverse this forskolin-induced cAMP accumulation.

G cluster_membrane Cell Membrane cluster_gprotein Gi Protein H3R->Gi_a Activates AC->cAMP Catalyzes Gi_a->AC Inhibits Cipralisant->H3R Binds & Activates ATP->AC H3R Histamine H3 Receptor (H3R) AC Adenylyl Cyclase (AC) Gi_a αi Gi_bg βγ Cipralisant This compound (In Vitro Agonist) ATP ATP cAMP cAMP (Decreased)

Caption: H3R signaling pathway showing inhibition of adenylyl cyclase by Cipralisant.

Pharmacological Data of this compound

The following table summarizes the key quantitative parameters of this compound from published literature. These values confirm its high affinity and potency at the histamine H3 receptor.

ParameterValueSpecies/SystemReference
pKi 9.9Histamine H3 Receptor
Ki 0.47 nMRat Histamine H3 Receptor
EC50 5.6 nM[³⁵S]GTPγS binding in HEK cells expressing rat H3R

Experimental Protocol: cAMP Accumulation Assay

This protocol outlines the measurement of this compound's ability to inhibit forskolin-stimulated cAMP accumulation in a cell line stably expressing the histamine H3 receptor (e.g., HEK293 or CHO cells).

Principle

This is a competitive immunoassay designed to measure intracellular cAMP levels. Cells are first stimulated with forskolin to elevate basal cAMP. The addition of a Gi-agonist like Cipralisant will inhibit this elevation in a dose-dependent manner. The resulting cAMP concentration is then measured using a detection method such as HTRF, AlphaScreen, or a bioluminescent assay, where the signal is inversely proportional to the amount of cAMP produced.

Materials and Reagents
  • Cells: HEK293 or CHO cell line stably expressing the human or rat histamine H3 receptor.

  • Culture Medium: DMEM or MEM supplemented with 10% FBS, glutamine, and selection antibiotics as required.

  • Assay Buffer: HBSS or PBS containing 5 mM HEPES, 0.1% BSA, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compound: this compound (salt form of GT-2331).

  • Assay Plate: White, opaque 96-well or 384-well microplates suitable for luminescence or fluorescence detection.

  • cAMP Assay Kit: Commercially available kit (e.g., cAMP-Glo™, AlphaScreen™, HTRF® cAMP Dynamic 2).

Assay Procedure
  • Cell Preparation:

    • Culture H3R-expressing cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation buffer.

    • Centrifuge and resuspend the cell pellet in Assay Buffer containing the PDE inhibitor IBMX (e.g., at a final concentration of 0.5 mM).

    • Determine cell density and adjust to the desired concentration (typically 5,000-10,000 cells per well, to be optimized).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations for the dose-response curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a solution of forskolin in Assay Buffer. The final concentration should be determined from a forskolin dose-response curve, typically selecting an EC₈₀ concentration.

  • Assay Execution:

    • Dispense 5 µL of the serially diluted this compound solutions into the wells of the assay plate. Include wells for "no drug" controls.

    • Add 5 µL of the forskolin solution to all wells except the basal control (which receives 5 µL of Assay Buffer).

    • Initiate the reaction by dispensing 10 µL of the cell suspension into each well.

    • Seal the plate and incubate for 30 minutes at room temperature with gentle shaking.

  • Cell Lysis and cAMP Detection:

    • Following incubation, add the lysis buffer and detection reagents as specified by the manufacturer of the chosen cAMP assay kit.

    • Typically, this involves a further incubation period (15-60 minutes) at room temperature to allow for cell lysis and the detection reaction to reach equilibrium.

  • Signal Measurement:

    • Read the plate using a microplate reader compatible with the chosen detection technology (e.g., luminescence, time-resolved fluorescence, or AlphaScreen signal).

Data Analysis
  • Convert the raw signal data to cAMP concentrations using a standard curve run in parallel.

  • Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition and the signal from the basal control (no forskolin) as 100% inhibition.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the resulting data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the forskolin-stimulated cAMP production.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Detection & Analysis A 1. Culture & Harvest H3R-Expressing Cells C 3. Prepare Forskolin & Cell Suspension with IBMX A->C B 2. Prepare Serial Dilutions of this compound D 4. Add Cipralisant & Forskolin to Assay Plate B->D E 5. Add Cell Suspension to Initiate Reaction C->E D->E F 6. Incubate at RT (e.g., 30 min) E->F G 7. Lyse Cells & Add cAMP Detection Reagents F->G H 8. Read Signal on Plate Reader G->H I 9. Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Experimental workflow for the in vitro cAMP accumulation assay.

Expected Results

Treatment of H3R-expressing cells with this compound is expected to cause a dose-dependent reduction in forskolin-stimulated intracellular cAMP levels. This demonstrates its functional agonist activity at the Gi-coupled H3 receptor in vitro. The resulting IC₅₀ value provides a quantitative measure of the compound's potency in this specific signaling pathway.

References

Application Notes and Protocols for GTPγS Binding Assay for Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor to modulate the release of various neurotransmitters.[1][2] Its role in cognitive processes and homeostatic regulation has made it an attractive target for drug discovery.[1] The GTPγS binding assay is a widely used functional assay to characterize the interaction of ligands with GPCRs, including the H3 receptor.[3][4] This assay measures the binding of a non-hydrolyzable GTP analog, guanosine 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) or a europium-labeled GTP analog (Eu-GTP), to Gα subunits upon receptor activation by an agonist. This provides a direct measure of G protein engagement and allows for the determination of ligand potency (EC50) and efficacy (Emax), as well as the characterization of antagonists and inverse agonists. The H3 receptor is known to couple to Gi/o proteins and exhibits constitutive activity, meaning it can signal in the absence of an agonist.

H3 Receptor Signaling Pathway

The H3 receptor, upon activation by an agonist, facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated inhibitory G protein (Gi/o). This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effector systems. The Gαi/o subunit typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

H3R_Signaling_Pathway H3R H3 Receptor G_protein Gi/o Protein (αβγ-GDP) H3R->G_protein G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha_GTP->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Ligand H3R Ligand (Agonist) Ligand->H3R

Caption: H3 Receptor Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • Membranes: Crude membrane preparations from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • Non-radiolabeled GTP analog (optional): Eu-GTP.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

  • GDP: Guanosine 5'-diphosphate.

  • Unlabeled GTPγS: For determination of non-specific binding.

  • H3 Receptor Ligands: Agonists (e.g., R-α-methylhistamine, imetit), antagonists (e.g., ciproxifan, thioperamide), and test compounds.

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., Whatman GF/B).

  • Cell Harvester.

  • Scintillation Counter.

Membrane Preparation
  • Culture cells expressing the H3 receptor to confluency.

  • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store membrane aliquots at -80°C until use.

[35S]GTPγS Binding Assay Protocol

This protocol is for a filtration-based assay.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • 25 µL of assay buffer or 10 µM unlabeled GTPγS (for non-specific binding).

    • 25 µL of diluted H3 receptor ligand (agonist, antagonist, or test compound) or vehicle.

    • 50 µL of H3 receptor membrane suspension (typically 5-20 µg of protein per well).

    • 50 µL of GDP (final concentration typically 1-100 µM, needs to be optimized).

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction: Add 50 µL of [35S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a 96-well filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry the filter plate.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and measure the radioactivity using a scintillation counter.

Experimental Workflow

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation & Reaction cluster_detection Termination & Detection cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Ligands, GDP) membranes Thaw H3R Membranes add_buffer Add Buffer/Unlabeled GTPγS membranes->add_buffer add_ligand Add Ligand/Vehicle add_buffer->add_ligand add_membrane Add Membranes add_ligand->add_membrane add_gdp Add GDP add_membrane->add_gdp pre_incubation Pre-incubate (30°C) add_gdp->pre_incubation add_radioligand Add [35S]GTPγS pre_incubation->add_radioligand incubation Incubate (30°C) add_radioligand->incubation filtration Filtration & Washing incubation->filtration drying Dry Filter Plate filtration->drying add_scintillant Add Scintillation Cocktail drying->add_scintillant counting Scintillation Counting add_scintillant->counting data_analysis Calculate Specific Binding Determine EC50/Emax/pKb counting->data_analysis

Caption: GTPγS Binding Assay Workflow.

Data Presentation and Analysis

Quantitative data from GTPγS binding assays should be summarized in a clear and structured table for easy comparison of ligand properties.

Data Analysis Steps
  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from the total binding for all data points.

  • Generate Concentration-Response Curves: Plot the specific binding (often expressed as a percentage of the maximal response of a standard full agonist) against the logarithm of the ligand concentration.

  • Determine Pharmacological Parameters: Fit the concentration-response curves using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 (potency) and Emax (efficacy) for agonists. For antagonists, the pKb or Ki value can be determined from the shift in the agonist concentration-response curve in the presence of the antagonist.

Example Data Summary Table
LigandCompound ClassEC50 (nM)Emax (% of Max Agonist)pKbReference
(R)-α-methylhistamineAgonist15100-
ImetitAgonist5100-
GT-2331Partial Agonist2060-
CiproxifanInverse Agonist/Antagonist--258.5
ThioperamideInverse Agonist/Antagonist--208.8

Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions.

Assay Optimization

To ensure robust and reliable data, several assay parameters should be optimized:

  • Membrane Concentration: The amount of membrane protein per well should be optimized to provide a sufficient signal-to-background ratio.

  • GDP Concentration: The concentration of GDP can significantly affect the basal and agonist-stimulated binding. A concentration that maximizes the assay window should be determined.

  • Mg2+ and Na+ Concentrations: The concentrations of these ions can influence G protein coupling and receptor affinity.

  • Incubation Time and Temperature: Time-course and temperature experiments should be performed to ensure the binding reaction has reached equilibrium.

  • Saponin Concentration: Saponin, a mild detergent, can sometimes improve the signal by permeabilizing the membranes, and its optimal concentration should be determined.

References

Application Notes and Protocols for Utilizing Cipralisant Maleate in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Cipralisant Maleate, a potent and selective histamine H3 receptor ligand, in click chemistry reactions. The inherent terminal alkyne group in Cipralisant's structure makes it an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] This allows for the straightforward covalent conjugation of Cipralisant to a variety of azide-functionalized molecules, including fluorescent probes, biotin tags, or larger biomolecules, facilitating a wide range of applications in drug discovery and chemical biology.

Introduction to this compound and Click Chemistry

Cipralisant (also known as GT-2331) is a high-affinity histamine H3 receptor antagonist in vivo and an agonist in vitro, with a pKi of 9.9 for the histamine H3 receptor.[1] Its chemical structure features a terminal alkyne, rendering it "click-ready" for conjugation reactions.[1][2]

Click chemistry describes a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, often biocompatible, conditions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an alkyne and an azide undergo a cycloaddition to form a stable triazole linkage. This reaction's efficiency and orthogonality make it a powerful tool for molecular labeling and the synthesis of complex molecular architectures.

Data Presentation: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
CAS Number 223420-20-0
Appearance Solid powder
Solubility Soluble in DMSO
Functional Group for Click Chemistry Terminal Alkyne

Histamine H3 Receptor Signaling Pathway

Cipralisant's biological activity is mediated through the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR). The H3R is primarily coupled to the Gi/o protein, which upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, downregulates the protein kinase A (PKA) pathway and the phosphorylation of the cAMP response element-binding protein (CREB). Furthermore, H3R activation can stimulate the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. The βγ subunits of the G protein can also modulate N-type voltage-gated calcium channels.

Histamine_H3_Receptor_Signaling Cipralisant Cipralisant H3R Histamine H3 Receptor (H3R) Cipralisant->H3R binds Gi_o Gi/o Protein H3R->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits Ca_channel N-type Ca2+ Channel Gi_o->Ca_channel inhibits PI3K PI3K Gi_o->PI3K activates MAPK MAPK (ERK1/2) Gi_o->MAPK activates cAMP cAMP AC->cAMP produces Akt Akt PI3K->Akt activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide a starting point for the conjugation of this compound to an azide-containing molecule using a standard CuAAC reaction. Optimization may be necessary depending on the specific substrates.

Protocol 1: General Solution-Phase CuAAC for Small Molecule Conjugation

This protocol is suitable for conjugating this compound to another small molecule bearing an azide group.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Dissolve the azide-functionalized molecule (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent.

  • Prepare the following stock solutions:

    • 100 mM CuSO₄ in deionized water

    • 200 mM THPTA in deionized water

    • 100 mM Sodium Ascorbate in deionized water (prepare fresh)

  • To the solution from step 1, add the CuSO₄ stock solution to a final concentration of 1-5 mol%.

  • Add the THPTA stock solution to a final concentration of 5-25 mol%.

  • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 10-50 mol%.

  • Stir the reaction at room temperature for 1-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product can be purified using standard methods such as aqueous workup, extraction, or column chromatography.

Quantitative Data Example:

Reactant 1 (Alkyne)Reactant 2 (Azide)Catalyst (mol%)Ligand (mol%)SolventTime (h)Yield (%)
This compoundBenzyl Azide5% CuSO₄25% THPTA1:1 t-BuOH/H₂O4>95
This compoundAzido-PEG-Fluorophore5% CuSO₄25% THPTADMF8>90

Note: The above data is illustrative and based on typical CuAAC reactions. Actual yields may vary.

Protocol 2: Bioconjugation to an Azide-Modified Protein

This protocol outlines the conjugation of this compound to a protein that has been functionalized with azide groups.

Materials:

  • This compound

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • To the azide-modified protein solution (e.g., final concentration 10-50 µM), add the this compound stock solution to a final concentration of 2-10 fold molar excess over the protein.

  • Prepare a catalyst premix: In a separate tube, combine a 20 mM CuSO₄ stock solution and a 50 mM THPTA stock solution in a 1:5 molar ratio. Let this stand for 1-2 minutes.

  • Add the catalyst premix to the protein-Cipralisant mixture to a final copper concentration of 50-250 µM.

  • Initiate the reaction by adding a freshly prepared 100 mM Sodium Ascorbate stock solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Upon completion, remove the excess reagents and copper catalyst by methods suitable for proteins, such as dialysis, size-exclusion chromatography, or spin filtration.

Experimental Workflow Diagram

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare Cipralisant Maleate Solution mix Mix Cipralisant & Azide Molecule in Solvent prep_alkyne->mix prep_azide Prepare Azide-Molecule Solution prep_azide->mix prep_catalyst Prepare Catalyst (CuSO4 + Ligand) & Reductant (Ascorbate) Stock Solutions add_catalyst Add Catalyst Premix (CuSO4 + Ligand) prep_catalyst->add_catalyst add_reductant Add Sodium Ascorbate to Initiate Reaction prep_catalyst->add_reductant mix->add_catalyst add_catalyst->add_reductant incubate Incubate at Room Temp (1-12h) add_reductant->incubate monitor Monitor Reaction (TLC / LC-MS) incubate->monitor purify Purify Product (Chromatography, Dialysis, etc.) monitor->purify characterize Characterize Final Product purify->characterize

Caption: A generalized experimental workflow for a CuAAC reaction.

References

Application Notes and Protocols: Preparation of Cipralisant Maleate Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of a Cipralisant Maleate stock solution in Dimethyl Sulfoxide (DMSO). Cipralisant (also known as GT-2331) is a potent and selective ligand for the histamine H3 receptor (H3R), a critical target in the central nervous system.[1][2][3] These protocols are designed to ensure the accurate and reproducible preparation of this compound for use in a variety of research applications. Included are the physicochemical properties of the compound, detailed instructions for stock solution preparation, storage recommendations, and an overview of its mechanism of action with accompanying pathway and workflow diagrams.

Physicochemical Properties of this compound

This compound is typically supplied as a white to off-white solid powder.[1][4] It is crucial to understand its physical and chemical characteristics for accurate preparation of solutions.

PropertyValueReferences
Chemical Name 4-[(1R,2R)-2-(5,5-dimethyl-1-hexynyl)cyclopropyl]imidazole maleate (1:1)
Molecular Formula C₁₈H₂₄N₂O₄
Molecular Weight 332.40 g/mol
CAS Number 223420-20-0
Appearance White to off-white solid
Solubility Soluble in DMSO (≥100 mg/mL)

Application Notes: Mechanism of Action

Cipralisant exhibits complex pharmacology. It is a high-affinity histamine H3 receptor ligand (Ki = 0.47 nM for rat H3R) that acts as a potent antagonist in vivo but can behave as a partial or full agonist in certain in vitro systems.

The H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, it acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

As an antagonist, Cipralisant blocks the constitutive activity of the H3 receptor and the binding of endogenous histamine. This disinhibition leads to an increased release of histamine and other neurotransmitters in the brain, which is believed to be the basis for its potential therapeutic effects in cognitive disorders like ADHD and Alzheimer's disease.

Signaling Pathways and Workflows

The diagrams below illustrate the key signaling pathway of the H3 receptor and the experimental logic for using this compound.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor (H3R) G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates Neurotransmitter_Release_Inhibited Neurotransmitter Release Inhibited G_protein->Neurotransmitter_Release_Inhibited cAMP cAMP AC->cAMP Histamine Histamine (Agonist) Histamine->H3R Activates Cipralisant Cipralisant (Antagonist) Cipralisant->H3R Blocks ATP ATP p1 ATP->p1 PKA PKA cAMP->PKA Activates p1->cAMP Converts Experimental_Workflow cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft H3R_auto H3 Autoreceptor Histamine_Vesicle Histamine Vesicles H3R_auto->Histamine_Vesicle Inhibits Release Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Exocytosis Histamine_Released->H3R_auto Binds (Negative Feedback) Release Increased Histamine Release Histamine_Released->Release Cipralisant This compound (Antagonist) Cipralisant->H3R_auto Binds and Blocks Inhibition Inhibitory Feedback (Blocked) cAMP_Assay_Workflow A 1. Cell Culture (HEK293 cells expressing H3R) B 2. Cell Plating (Plate cells in multi-well plates) A->B C 3. Pre-treatment (Add this compound stock diluted in assay buffer) B->C D 4. Agonist Stimulation (Add H3R agonist, e.g., R-α-methylhistamine, plus a phosphodiesterase inhibitor) C->D E 5. Cell Lysis (Lyse cells to release intracellular contents) D->E F 6. cAMP Measurement (Use a competitive immunoassay, e.g., HTRF or ELISA) E->F G 7. Data Analysis (Plot dose-response curve and calculate IC₅₀ for Cipralisant) F->G

References

Application Notes and Protocols for Subcutaneous Injection of GT-2331 in Research Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the subcutaneous (SC) administration of GT-2331 (also known as Cipralisant) in preclinical research settings, particularly in rodent models. GT-2331 is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential therapeutic effects in various central nervous system disorders.

I. Overview and Mechanism of Action

GT-2331 acts as an antagonist at the histamine H3 receptor. This receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine. By blocking this receptor, GT-2331 increases the synthesis and release of histamine in the brain. Additionally, the H3 receptor acts as a heteroreceptor on other non-histaminergic neurons, and its blockade can modulate the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This neurochemical modulation is believed to underlie the compound's effects on cognition, wakefulness, and other neurological functions.

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GT2331 GT-2331 H3R H3 Autoreceptor GT2331->H3R Antagonizes Histamine_release Histamine Release H3R->Histamine_release Inhibits Histamine_synthesis Histamine Synthesis H3R->Histamine_synthesis Inhibits Increased_Histamine Increased Histamine Histamine_release->Increased_Histamine Leads to Postsynaptic_receptors Postsynaptic Histamine Receptors (H1, H2) Increased_Histamine->Postsynaptic_receptors Activates Neuronal_activity Altered Neuronal Activity Postsynaptic_receptors->Neuronal_activity Results in

Caption: Signaling pathway of GT-2331 at the histaminergic synapse.

II. Quantitative Data Summary

The following table summarizes key quantitative data for GT-2331 from preclinical studies.

ParameterValueSpeciesRoute of AdministrationCitation
Effective Dose Range 0.3 - 30 mg/kgRatSubcutaneous[1]
Significant Efficacious Dose 1 mg/kgRat (SHR pups)Subcutaneous[1]
Binding Affinity (Ki) 0.47 nMRatIn vitro[1]

III. Experimental Protocols

Materials:

  • GT-2331 powder

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile, pyrogen-free water for injection

  • pH meter

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Procedure:

  • Solubility Testing (Small Scale):

    • Determine the solubility of GT-2331 in various biocompatible solvents and vehicles. A common starting point for poorly water-soluble compounds is a co-solvent system.

    • A suggested starting vehicle composition is 10% DMSO, 40% PEG400, and 50% sterile saline.

    • Test the solubility of GT-2331 at the desired highest concentration.

  • Preparation of Dosing Solution (Example):

    • For a 1 mg/mL solution: Weigh the appropriate amount of GT-2331.

    • In a sterile vial, dissolve the GT-2331 powder in the required volume of DMSO. Vortex or sonicate briefly to aid dissolution.

    • Add the required volume of PEG400 and mix thoroughly.

    • Slowly add the sterile saline while mixing to bring the solution to the final volume.

    • If necessary, adjust the pH of the final solution to be near physiological pH (7.2-7.4) using sterile HCl or NaOH.

    • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Stability Assessment:

    • Visually inspect the solution for any precipitation or cloudiness after preparation and before each use.

    • For longer-term studies, it is recommended to conduct a short-term stability analysis of the formulation at the intended storage temperature.

This protocol is based on standard procedures for subcutaneous injections in rats.[2][3]

Materials:

  • Prepared sterile dosing solution of GT-2331

  • Sterile syringes (1 mL or appropriate size)

  • Sterile needles (23-25 gauge)

  • 70% ethanol wipes

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh the animal to accurately calculate the dose volume.

    • Accustom the animal to handling to minimize stress.

  • Dose Calculation:

    • Calculate the required volume of the dosing solution based on the animal's weight and the desired dose (in mg/kg). For example, for a 1 mg/kg dose in a 250g rat using a 1 mg/mL solution, the injection volume would be 0.25 mL.

  • Injection Site:

    • The preferred site for subcutaneous injection is the loose skin over the dorsal scapular (shoulder blade) area. The flank is an alternative site.

    • If repeated injections are necessary, alternate the injection sites.

  • Injection Technique:

    • Restrain the rat securely. One person can restrain the animal while another performs the injection.

    • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

    • Gently lift a fold of skin at the injection site to create a "tent".

    • Insert the needle, bevel up, at the base of the skin tent, parallel to the body surface.

    • Aspirate by pulling back slightly on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site.

    • If no blood is aspirated, slowly inject the solution.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions, such as distress, lethargy, or local irritation at the injection site.

    • Observe the animal for the expected pharmacological effects according to the study design.

cluster_prep Preparation cluster_injection Injection Procedure cluster_post Post-Injection weigh_animal Weigh Animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose prepare_syringe Prepare Syringe calculate_dose->prepare_syringe restrain Restrain Animal prepare_syringe->restrain locate_site Locate Injection Site (Dorsal Scapular Area) restrain->locate_site lift_skin Lift Skin to Form a 'Tent' locate_site->lift_skin insert_needle Insert Needle (Bevel Up) lift_skin->insert_needle aspirate Aspirate insert_needle->aspirate inject Inject Solution aspirate->inject If no blood withdraw Withdraw Needle inject->withdraw apply_pressure Apply Gentle Pressure withdraw->apply_pressure monitor Monitor Animal apply_pressure->monitor

Caption: Experimental workflow for subcutaneous injection of GT-2331 in rats.

References

Application Notes and Protocols: Measuring the Effects of Cipralisant on Wakefulness in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant (GT-2331) is a potent and selective histamine H3 receptor antagonist and inverse agonist.[1] The histamine H3 receptor is primarily found in the central nervous system and acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine and other neurotransmitters.[2][3] By blocking this receptor, Cipralisant increases the release of histamine, a key neurotransmitter in promoting and maintaining wakefulness.[2][4] This mechanism of action makes Cipralisant a compound of interest for its potential therapeutic applications in disorders characterized by excessive daytime sleepiness, such as narcolepsy, and for its cognitive-enhancing properties.

These application notes provide a detailed protocol for assessing the wake-promoting effects of Cipralisant in a rat model using electroencephalography (EEG) and electromyography (EMG) to monitor sleep-wake states.

Signaling Pathway of Cipralisant

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that constitutively inhibits the release of histamine and other neurotransmitters like acetylcholine, dopamine, and serotonin. Cipralisant, as an antagonist/inverse agonist, binds to the H3 receptor and blocks the inhibitory signaling pathway. This disinhibition leads to an increased release of histamine from presynaptic neurons. The elevated histamine levels then act on postsynaptic H1 and H2 receptors, promoting arousal and wakefulness.

Cipralisant_Mechanism_of_Action cluster_pre Presynaptic Histaminergic Neuron cluster_post Postsynaptic Neuron Histamine_vesicle Histamine Vesicles Histamine_synapse Histamine Histamine_vesicle->Histamine_synapse Release H3R H3 Receptor (Autoreceptor) H3R->Histamine_vesicle Inhibition Cipralisant Cipralisant Cipralisant->H3R Blocks Histamine_pre Histamine Histamine_pre->H3R Inhibits Release H1R H1 Receptor Wakefulness Increased Wakefulness H1R->Wakefulness Promotes Histamine_synapse->H1R Activates

Diagram 1: Cipralisant's Mechanism of Action at the Histaminergic Synapse.

Experimental Protocol

This protocol details the methodology for a preclinical study in rats to evaluate the wake-promoting effects of Cipralisant.

Animals
  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300 grams at the time of surgery.

  • Housing: Single-housed in a temperature and humidity-controlled environment with a 12-hour light/12-hour dark cycle. Food and water are available ad libitum.

Materials
  • Cipralisant (GT-2331)

  • Vehicle (e.g., sterile saline or as appropriate for Cipralisant solubility)

  • Anesthetics: Ketamine/Xylazine cocktail or Isoflurane

  • Stereotaxic apparatus

  • Surgical tools

  • EEG/EMG recording system (e.g., telemetry or tethered system)

  • Stainless steel screw electrodes for EEG

  • Stainless steel wire electrodes for EMG

  • Dental cement

  • Analgesics (e.g., Carprofen or Buprenorphine)

Surgical Implantation of EEG/EMG Electrodes
  • Anesthetize the rat using an appropriate anesthetic protocol (e.g., Ketamine/Xylazine i.p. or Isoflurane inhalation).

  • Place the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small burr holes through the skull for the placement of EEG screw electrodes. Typical coordinates relative to bregma are:

    • Frontal cortex: AP +2.0 mm, ML ±2.0 mm

    • Parietal cortex: AP -2.0 mm, ML ±2.0 mm

    • Reference electrode: over the cerebellum

  • Gently screw the stainless steel electrodes into the burr holes until they touch the dura mater.

  • For EMG recording, insert two insulated stainless steel wire electrodes into the nuchal (neck) muscles.

  • Connect the electrode leads to a headmount connector.

  • Secure the entire assembly to the skull using dental cement.

  • Administer post-operative analgesics and allow the animal to recover for at least 7-10 days.

Experimental Workflow

Experimental_Workflow cluster_setup Preparation cluster_recording Data Acquisition cluster_analysis Data Analysis Surgery EEG/EMG Electrode Implantation Surgery Recovery Post-operative Recovery (7-10 days) Surgery->Recovery Habituation Habituation to Recording Chamber (2-3 days) Recovery->Habituation Baseline Baseline EEG/EMG Recording (24h) Habituation->Baseline Start Experiment Dosing Drug Administration (Vehicle or Cipralisant) Baseline->Dosing Test_Recording Test EEG/EMG Recording (24h) Dosing->Test_Recording Scoring Sleep Stage Scoring (10s epochs) Test_Recording->Scoring Begin Analysis Quantification Quantify Time in Each State (Wake, NREM, REM) Scoring->Quantification Spectral EEG Power Spectral Analysis Scoring->Spectral Stats Statistical Analysis Quantification->Stats Spectral->Stats

References

Unraveling the Role of Perceptin in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of neurodegenerative disease research is in a constant state of evolution, with scientists tirelessly seeking novel therapeutic agents and strategies to combat debilitating conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD). In this context, the emergence of Perceptin, a novel small molecule, has generated significant interest within the scientific community. Preclinical studies have indicated its potential to modulate key pathological pathways implicated in neurodegeneration, including protein aggregation and neuronal inflammation. This document provides a comprehensive overview of the application of Perceptin in neurodegenerative disease research, complete with detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

Perceptin is believed to exert its neuroprotective effects through a multi-pronged mechanism. It has been shown to interfere with the aggregation of amyloid-beta (Aβ) and alpha-synuclein (α-syn), two proteins whose misfolded forms are hallmarks of AD and PD, respectively. Furthermore, Perceptin appears to modulate inflammatory responses within the central nervous system, a critical factor in the progression of many neurodegenerative disorders.

Signaling Pathways

The precise signaling pathways through which Perceptin mediates its effects are a subject of ongoing investigation. However, current evidence suggests the involvement of pathways related to protein quality control and neuroinflammation.

Perceptin_Signaling_Pathway cluster_0 Protein Aggregation Pathway cluster_1 Neuroinflammation Pathway Misfolded Proteins\n(Aβ, α-syn) Misfolded Proteins (Aβ, α-syn) Oligomers Oligomers Misfolded Proteins\n(Aβ, α-syn)->Oligomers Aggregation Fibrils/Aggregates Fibrils/Aggregates Oligomers->Fibrils/Aggregates Neuronal Damage Neuronal Damage Fibrils/Aggregates->Neuronal Damage Perceptin_agg Perceptin Perceptin_agg->Oligomers Inhibits Neuronal Survival Neuronal Survival Perceptin_agg->Neuronal Survival Microglia Activation Microglia Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Microglia Activation->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Neuronal Damage Neuronal Damage->Neuronal Survival Perceptin_inflam Perceptin Perceptin_inflam->Microglia Activation Modulates Perceptin_inflam->Neuronal Survival

Caption: Proposed signaling pathways of Perceptin in neurodegeneration.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of Perceptin.

Table 1: In Vitro Efficacy of Perceptin on Protein Aggregation

AssayTarget ProteinPerceptin Concentration (µM)Inhibition of Aggregation (%)
Thioflavin T (ThT) AssayAmyloid-beta (Aβ)135
568
1085
Thioflavin T (ThT) AssayAlpha-synuclein (α-syn)128
555
1072

Table 2: Effect of Perceptin on Inflammatory Markers in Microglial Cell Culture

MarkerTreatmentPerceptin Concentration (µM)Reduction in Marker Level (%)
Tumor Necrosis Factor-alpha (TNF-α)LPS-stimulated542
1065
Interleukin-1 beta (IL-1β)LPS-stimulated538
1059

Table 3: In Vivo Efficacy of Perceptin in a Transgenic Mouse Model of Alzheimer's Disease

ParameterVehicle ControlPerceptin (10 mg/kg)Perceptin (20 mg/kg)
Morris Water Maze (Escape Latency, s)45 ± 532 ± 425 ± 3
Amyloid Plaque Load (%)12 ± 28 ± 1.55 ± 1
Microglial Activation (Iba1+ cells/mm²)150 ± 20105 ± 1580 ± 10

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Perceptin's effects.

Protocol 1: Thioflavin T (ThT) Assay for Protein Aggregation

Objective: To quantify the inhibitory effect of Perceptin on the aggregation of Aβ and α-syn.

Materials:

  • Recombinant human Aβ(1-42) or α-synuclein protein

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Perceptin stock solution (in DMSO)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: 440 nm, Emission: 485 nm)

Procedure:

  • Prepare monomeric Aβ or α-syn by dissolving the lyophilized protein in the appropriate buffer and centrifuging to remove any pre-existing aggregates.

  • Prepare a reaction mixture containing the monomeric protein (e.g., 10 µM Aβ) in PBS.

  • Add varying concentrations of Perceptin or vehicle (DMSO) to the reaction mixture.

  • Add ThT to a final concentration of 20 µM.

  • Incubate the plate at 37°C with continuous shaking.

  • Measure fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Plot fluorescence intensity versus time to generate aggregation curves.

  • Calculate the percentage of inhibition by comparing the fluorescence at the plateau phase of Perceptin-treated samples to the vehicle control.

Caption: Workflow for the Thioflavin T (ThT) assay.

Protocol 2: Microglial Cell Culture and Inflammatory Marker Analysis

Objective: To assess the effect of Perceptin on the production of pro-inflammatory cytokines in activated microglia.

Materials:

  • BV-2 microglial cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Perceptin stock solution (in DMSO)

  • ELISA kits for TNF-α and IL-1β

  • 24-well cell culture plates

Procedure:

  • Seed BV-2 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of Perceptin or vehicle for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Normalize cytokine levels to the total protein concentration in the corresponding cell lysates.

Caption: Workflow for microglial inflammation experiment.

Protocol 3: In Vivo Efficacy in a Transgenic Mouse Model of AD

Objective: To evaluate the therapeutic potential of Perceptin on cognitive deficits and pathology in an AD mouse model (e.g., 5XFAD).

Materials:

  • 5XFAD transgenic mice and wild-type littermates

  • Perceptin formulated for oral gavage

  • Morris Water Maze apparatus

  • Brain tissue processing reagents (for histology)

  • Antibodies for amyloid plaques (e.g., 6E10) and microglia (e.g., Iba1)

Procedure:

  • Begin treatment of mice (e.g., at 3 months of age) with daily oral gavage of Perceptin or vehicle.

  • After a specified treatment period (e.g., 3 months), conduct behavioral testing using the Morris Water Maze to assess spatial learning and memory.

  • Following behavioral testing, euthanize the animals and perfuse with saline and paraformaldehyde.

  • Collect brain tissue and process for immunohistochemistry.

  • Stain brain sections with antibodies against Aβ to quantify plaque load and Iba1 to assess microglial activation.

  • Perform quantitative image analysis to compare pathological markers between treatment groups.

Caption: Workflow for in vivo efficacy study in an AD mouse model.

Conclusion

Perceptin represents a promising therapeutic candidate for neurodegenerative diseases, with demonstrated efficacy in preclinical models. The data and protocols presented here provide a solid foundation for further research into its mechanism of action and for advancing its development as a potential treatment for Alzheimer's, Parkinson's, and related disorders. Researchers are encouraged to utilize these methodologies to explore the full therapeutic potential of this novel compound.

Application Notes and Protocols for Studying Cipralisant in ADHD Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Cipralisant (GT-2331), a potent histamine H3 receptor antagonist, in established animal models of Attention-Deficit/Hyperactivity Disorder (ADHD). The following protocols and information are intended to facilitate the design and execution of robust experimental studies to assess the therapeutic potential of Cipralisant for ADHD.

Introduction to Cipralisant and its Mechanism of Action

Cipralisant (GT-2331) is a selective and potent antagonist of the histamine H3 receptor.[1][2] The H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, H3 receptors act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters implicated in cognition and arousal, including acetylcholine, norepinephrine, and dopamine.

By antagonizing the H3 receptor, Cipralisant is hypothesized to increase the release of these neurotransmitters in brain regions associated with attention, learning, and memory, such as the prefrontal cortex and hippocampus. This neurochemical modulation forms the basis of its potential therapeutic efficacy in treating the core symptoms of ADHD: inattention, hyperactivity, and impulsivity. Preclinical studies have shown that Cipralisant can enhance cognitive performance in animal models.[1][3]

Recommended Animal Models for ADHD Research

Several well-validated animal models are recommended for studying the effects of Cipralisant on ADHD-like behaviors. The choice of model should be guided by the specific research question and the desire to model different aspects of the disorder.

Animal ModelKey CharacteristicsRelevant ADHD Symptoms Modeled
Spontaneously Hypertensive Rat (SHR) Genetically predisposed to hypertension and exhibits behavioral traits analogous to ADHD. It is the most widely used genetic model of ADHD.[4]Hyperactivity, impulsivity, and inattention.
6-Hydroxydopamine (6-OHDA) Neonatal Lesion Model Involves the neurotoxic lesioning of dopaminergic neurons in neonatal rodents, mimicking the dopamine deficits observed in ADHD.Hyperactivity, cognitive deficits, and impulsivity.
Dopamine Transporter Knockout (DAT-KO) Mouse Genetically engineered mice lacking the dopamine transporter, leading to chronically elevated extracellular dopamine levels and hyperactivity.Hyperactivity and deficits in response inhibition.

Experimental Design Considerations

Drug Formulation and Administration:

Cipralisant (GT-2331) can be administered via various routes, including subcutaneous (s.c.) and oral (p.o.) gavage. For preclinical studies, it is recommended to dissolve Cipralisant in a suitable vehicle, such as sterile saline or a solution of 0.5% methylcellulose. The choice of administration route and vehicle should be consistent throughout the study.

Dosage:

Based on previous studies with SHR pups, a subcutaneous dose of 1 mg/kg has been shown to be effective in enhancing performance in cognitive tasks. For oral administration, a dose of 10 mg/kg has been used. For other rodent models and to establish a full dose-response curve, a range of doses (e.g., 0.3, 1, 3, and 10 mg/kg) should be evaluated.

Acute vs. Chronic Dosing:

Initial studies should focus on the acute effects of a single Cipralisant administration on behavioral endpoints. Subsequent studies can explore the effects of chronic daily administration (e.g., over 14-21 days) to assess for potential tolerance, sensitization, or long-term therapeutic benefits.

Control Groups:

All experiments should include a vehicle-treated control group to account for any effects of the administration procedure and the vehicle itself. Additionally, a positive control group treated with a standard ADHD medication, such as methylphenidate, is highly recommended to validate the animal model and provide a benchmark for the efficacy of Cipralisant.

Behavioral Assays for Assessing ADHD-like Symptoms

A battery of behavioral tests should be employed to comprehensively evaluate the effects of Cipralisant on the core symptoms of ADHD.

Behavioral AssayADHD Symptom AssessedDescription
Open Field Test Hyperactivity, Exploratory BehaviorMeasures locomotor activity and exploratory patterns in a novel environment.
Five-Choice Serial Reaction Time Task (5-CSRTT) Attention, ImpulsivityAssesses sustained attention and the ability to inhibit premature responses.
Morris Water Maze Learning and MemoryEvaluates spatial learning and memory, which can be impaired in ADHD.
Elevated Plus Maze Impulsivity, AnxietyWhile primarily a test for anxiety, it can also provide insights into impulsive behavior.

Detailed Experimental Protocols

Protocol 1: Open Field Test for Hyperactivity

Objective: To assess the effect of Cipralisant on locomotor activity and exploratory behavior.

Materials:

  • Open field apparatus (a square or circular arena with high walls)

  • Video tracking software

  • Cipralisant solution

  • Vehicle solution

  • Syringes and needles for administration

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes prior to the test.

  • Administer Cipralisant or vehicle to the animals according to the predetermined dosage and route.

  • After the appropriate pre-treatment time (e.g., 30 minutes for s.c. injection), gently place the animal in the center of the open field arena.

  • Allow the animal to freely explore the arena for a set period (e.g., 15-30 minutes).

  • Record the animal's movement using the video tracking software.

  • After the session, return the animal to its home cage and clean the arena thoroughly with 70% ethanol to remove any olfactory cues.

Data Analysis: The following parameters should be quantified and compared between treatment groups:

  • Total distance traveled

  • Time spent in the center of the arena vs. the periphery

  • Rearing frequency (a measure of exploratory behavior)

  • Velocity of movement

Expected Outcomes: A reduction in total distance traveled and an increase in time spent in the center of the arena would suggest a reduction in hyperactivity and anxiety-like behavior, respectively.

Protocol 2: Five-Choice Serial Reaction Time Task (5-CSRTT) for Attention and Impulsivity

Objective: To evaluate the effect of Cipralisant on sustained attention and response inhibition.

Materials:

  • 5-CSRTT operant chambers

  • Food rewards (e.g., sucrose pellets)

  • Cipralisant solution

  • Vehicle solution

  • Syringes and needles for administration

Procedure:

  • Training: Animals must first be trained to perform the task. This involves several stages, starting with habituation to the chamber and learning to retrieve rewards, followed by progressively more challenging stages where the stimulus duration is shortened and the inter-trial interval is varied.

  • Testing: Once animals have reached a stable baseline performance, the drug testing phase can begin.

  • Administer Cipralisant or vehicle prior to the testing session.

  • Place the animal in the 5-CSRTT chamber and initiate the task. A typical session consists of a set number of trials (e.g., 100).

  • In each trial, a light stimulus is briefly presented in one of the five apertures. The animal must make a nose-poke response into the correct aperture to receive a food reward.

Data Analysis: The following key performance measures should be analyzed:

  • Accuracy: Percentage of correct responses. An increase in accuracy suggests improved attention.

  • Omissions: Percentage of trials with no response. A decrease in omissions can indicate improved attention.

  • Premature Responses: Responses made before the stimulus is presented. A decrease in premature responses indicates reduced impulsivity.

  • Correct Response Latency: Time taken to make a correct response.

  • Reward Collection Latency: Time taken to collect the reward.

Expected Outcomes: An improvement in accuracy and a reduction in omissions and premature responses would indicate that Cipralisant enhances attention and reduces impulsivity.

Protocol 3: Morris Water Maze for Spatial Learning and Memory

Objective: To assess the effect of Cipralisant on spatial learning and memory.

Materials:

  • Circular water tank filled with opaque water

  • Submerged escape platform

  • Visual cues placed around the room

  • Video tracking software

  • Cipralisant solution

  • Vehicle solution

  • Syringes and needles for administration

Procedure:

  • Acquisition Phase (Learning): This phase is typically conducted over several consecutive days (e.g., 4-5 days).

    • Each day, each animal undergoes a set number of trials (e.g., 4 trials).

    • For each trial, the animal is placed into the water at one of four starting positions and must find the hidden platform.

    • If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed for the next trial.

    • Cipralisant or vehicle is administered before the first trial of each day.

  • Probe Trial (Memory): On the day following the last day of the acquisition phase, a probe trial is conducted.

    • The escape platform is removed from the tank.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The path of the animal is recorded.

Data Analysis:

  • Acquisition Phase:

    • Escape Latency: The time it takes for the animal to find the platform. A shorter latency indicates faster learning.

    • Path Length: The distance the animal swims to find the platform. A shorter path length suggests more efficient learning.

  • Probe Trial:

    • Time spent in the target quadrant: The percentage of time the animal spends in the quadrant where the platform was previously located. A higher percentage indicates better memory retention.

    • Number of platform crossings: The number of times the animal swims over the exact location where the platform used to be.

Expected Outcomes: A decrease in escape latency and path length during the acquisition phase and an increase in time spent in the target quadrant during the probe trial would suggest that Cipralisant enhances spatial learning and memory.

Visualizations of Key Pathways and Workflows

Signaling Pathway of Cipralisant (H3 Receptor Antagonist)

Cipralisant_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Cipralisant Cipralisant H3R Histamine H3 Receptor (Gi/o-coupled) Cipralisant->H3R Antagonizes AC Adenylyl Cyclase H3R->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel H3R->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->Ca_channel Modulates Ca_ion Ca_channel->Ca_ion Influx Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle Triggers Exocytosis Neurotransmitter Vesicle->Neurotransmitter Releases Postsynaptic_Receptor Postsynaptic Receptors Neurotransmitter->Postsynaptic_Receptor Binds to Cellular_Response Cellular Response (e.g., Improved Cognition) Postsynaptic_Receptor->Cellular_Response Initiates

Caption: Cipralisant antagonizes the H3 receptor, leading to increased neurotransmitter release.

Experimental Workflow for Preclinical Evaluation of Cipralisant

Experimental_Workflow cluster_setup Experimental Setup cluster_behavioral Behavioral Testing cluster_analysis Data Analysis and Interpretation Animal_Model Select ADHD Animal Model (SHR, 6-OHDA, DAT-KO) Drug_Prep Prepare Cipralisant and Vehicle Solutions Animal_Model->Drug_Prep Dosing Determine Dosage and Administration Route Drug_Prep->Dosing OFT Open Field Test (Hyperactivity) Dosing->OFT CSRTT 5-CSRTT (Attention & Impulsivity) Dosing->CSRTT MWM Morris Water Maze (Learning & Memory) Dosing->MWM Data_Collection Collect and Quantify Behavioral Data OFT->Data_Collection CSRTT->Data_Collection MWM->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpret Results and Assess Therapeutic Potential Stats->Interpretation

Caption: A streamlined workflow for the preclinical evaluation of Cipralisant in ADHD models.

Logical Relationship of H3 Receptor Antagonism and Neurotransmitter Modulation

H3R_Neurotransmitter_Modulation Cipralisant Cipralisant H3R H3 Receptor Antagonism Cipralisant->H3R Histamine Increased Histamine Release H3R->Histamine ACh Increased Acetylcholine Release H3R->ACh NE Increased Norepinephrine Release H3R->NE DA Increased Dopamine Release (Prefrontal Cortex) H3R->DA Cognition Improved Cognition, Attention, and Wakefulness Histamine->Cognition ACh->Cognition NE->Cognition DA->Cognition

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with GT-2331

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, specifically tailored for the conjugation of the potent histamine H3 receptor antagonist, GT-2331. This "click chemistry" reaction offers a highly efficient and specific method for covalently linking GT-2331, which contains a terminal alkyne, to a variety of azide-functionalized molecules.[1][2] This technique is invaluable for creating novel molecular probes, targeted drug delivery systems, and other advanced research tools.

Introduction to CuAAC and GT-2331

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide.[1][3] This bioorthogonal reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for applications in drug discovery and chemical biology.[4]

GT-2331, also known as Cipralisant, is a high-affinity histamine H3 receptor antagonist. Its structure incorporates a terminal alkyne group, making it a prime candidate for modification via CuAAC. This allows for the attachment of various functionalities, such as fluorescent dyes, biotin tags for affinity purification, or larger drug delivery vehicles, to GT-2331 without significantly altering its core pharmacophore.

Key Applications

The conjugation of GT-2331 using CuAAC opens up a wide array of research possibilities:

  • Development of Targeted Probes: By attaching a fluorescent dye or a radiolabel to GT-2331, researchers can create highly specific probes to visualize and quantify histamine H3 receptors in cells and tissues.

  • Pharmacokinetic and Pharmacodynamic Studies: Conjugating GT-2331 to reporter molecules can facilitate the tracking of the drug in biological systems, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Creation of Novel Therapeutics: GT-2331 can be linked to other therapeutic agents or targeting moieties to create multi-functional drugs with enhanced efficacy or reduced off-target effects.

  • Immobilization for Affinity Chromatography: Covalently attaching GT-2331 to a solid support allows for the creation of affinity columns for the purification of histamine H3 receptors or interacting proteins.

Experimental Protocols

The following protocols provide a general framework for performing the CuAAC reaction with GT-2331. Optimization of reaction conditions may be necessary depending on the specific azide-containing molecule and the desired application.

Protocol 1: General Procedure for Small Molecule Conjugation

This protocol is suitable for conjugating GT-2331 to another small molecule containing an azide group.

Materials:

  • GT-2331

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/H₂O)

  • Deionized water

Stock Solutions:

ReagentConcentrationSolvent
GT-233110 mMDMSO
Azide-Molecule10 mMDMSO
CuSO₄100 mMDeionized Water
Sodium Ascorbate1 MDeionized Water (prepare fresh)
THPTA100 mMDeionized Water

Procedure:

  • In a microcentrifuge tube, add the desired volume of the 10 mM GT-2331 stock solution.

  • Add 1.0 to 1.2 equivalents of the 10 mM azide-molecule stock solution.

  • Add the appropriate solvent to achieve the desired final reaction concentration (typically 1-10 mM).

  • In a separate tube, prepare the catalyst premix by adding 1 volume of 100 mM CuSO₄ to 5 volumes of 100 mM THPTA. Mix well and let it stand for 2 minutes.

  • Add 0.05 equivalents of the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding 0.1 equivalents of the freshly prepared 1 M sodium ascorbate solution.

  • Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with an appropriate solvent and purified by standard methods such as column chromatography or preparative HPLC.

Protocol 2: Bioconjugation to an Azide-Modified Protein

This protocol outlines the conjugation of GT-2331 to a protein that has been functionalized with azide groups.

Materials:

  • GT-2331

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO

Stock Solutions:

ReagentConcentrationSolvent
GT-233110 mMDMSO
CuSO₄20 mMDeionized Water
Sodium Ascorbate100 mMDeionized Water (prepare fresh)
THPTA50 mMDeionized Water

Procedure:

  • To the solution of the azide-modified protein (e.g., 1 mg/mL), add a 10- to 50-fold molar excess of GT-2331 from the 10 mM stock solution in DMSO. The final concentration of DMSO should be kept below 10% to minimize protein denaturation.

  • In a separate tube, prepare the catalyst premix by adding 1 volume of 20 mM CuSO₄ to 5 volumes of 50 mM THPTA. Mix well.

  • Add the catalyst premix to the reaction mixture to a final copper concentration of 0.5-1 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-2 hours with gentle shaking.

  • The resulting GT-2331-protein conjugate can be purified from excess small molecules using dialysis, size-exclusion chromatography, or affinity purification methods.

Data Presentation

Table 1: Reaction Parameters for Small Molecule Conjugation

ParameterRecommended RangeNotes
GT-2331 Concentration1 - 10 mMHigher concentrations can increase reaction rates.
Azide:Alkyne Ratio1.0 - 1.2 : 1A slight excess of the azide can drive the reaction to completion.
Copper(II) Sulfate1 - 5 mol%Lower catalyst loading is preferred to minimize potential side reactions.
Sodium Ascorbate5 - 10 mol%A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I).
THPTA:Copper Ratio5 : 1The ligand stabilizes the Cu(I) catalyst and enhances reaction efficiency.
SolventDMSO, DMF, t-BuOH/H₂OSolvent choice depends on the solubility of the reactants.
TemperatureRoom TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time1 - 4 hoursMonitor by TLC or LC-MS for completion.

Table 2: Reaction Parameters for Bioconjugation

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLDepends on the specific protein and its stability.
GT-2331 Excess10 - 50 fold molar excessA large excess of the small molecule drives the conjugation to the protein.
Final Copper Concentration0.5 - 1 mMHigher concentrations may lead to protein precipitation.
Final Sodium Ascorbate5 mMEnsures a reducing environment to maintain the active Cu(I) catalyst.
Final DMSO Concentration< 10%Minimize organic solvent to maintain protein integrity.
TemperatureRoom Temperature or 4°CLower temperature may be necessary for sensitive proteins.
Reaction Time1 - 2 hoursLonger reaction times may be required at lower temperatures.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_gt Prepare GT-2331 Solution mix Combine GT-2331 and Azide prep_gt->mix prep_azide Prepare Azide-Molecule Solution prep_azide->mix prep_reagents Prepare Catalyst and Reductant Solutions add_cat Add Catalyst Premix prep_reagents->add_cat add_red Add Sodium Ascorbate prep_reagents->add_red mix->add_cat add_cat->add_red react Incubate at Room Temperature add_red->react monitor Monitor Reaction (TLC/LC-MS) react->monitor purify Purify Product (Chromatography/Dialysis) monitor->purify characterize Characterize Conjugate purify->characterize

Caption: General workflow for the CuAAC conjugation of GT-2331.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, GT-2331 blocks the constitutive activity of the H3 receptor and the effects of histamine, leading to an increase in the release of various neurotransmitters.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts from ATP ATP ATP ATP->AC Neurotransmitter Neurotransmitter Release cAMP->Neurotransmitter Inhibits Release GT2331 GT-2331 (Antagonist) GT2331->H3R Blocks Histamine Histamine (Agonist) Histamine->H3R Activates

Caption: Simplified signaling pathway of the Histamine H3 receptor.

References

Troubleshooting & Optimization

Cipralisant Maleate solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Cipralisant Maleate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Cipralisant (also known as GT-2331) is a potent and selective histamine H3 receptor (H3R) ligand.[1][2] Its activity can be complex; it has been classified as a full antagonist in vivo but can act as an agonist or partial agonist in certain in vitro systems, a phenomenon known as functional selectivity.[1][2] The H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[3] It typically couples to the Gαi/o subunit of the G-protein complex. Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also dissociate and modulate other effectors, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). While specific quantitative data for other solvents is not widely published, its solubility profile in common laboratory solvents is summarized in the table below. Researchers should perform small-scale solubility tests to determine the optimal solvent for their specific experimental needs.

Q3: How should stock solutions of this compound be prepared and stored?

A3: For preparing stock solutions, it is recommended to use newly opened, anhydrous DMSO. According to supplier data, stock solutions should be stored under the following conditions to ensure stability:

  • -80°C: for up to 6 months.

  • -20°C: for up to 1 month.

It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.

Q4: Is the maleate salt form of Cipralisant a concern for stability?

A4: Yes, the maleate moiety can present stability challenges. Maleic acid can isomerize to fumaric acid, a more stable but less soluble trans-isomer, a reaction that can be catalyzed by heat and acidic conditions. Additionally, the maleate component can be susceptible to degradation in aqueous solutions, which may impact the overall stability and pH of the experimental medium. Researchers should be mindful of these potential issues, particularly in aqueous buffers and during long-term experiments.

Solubility Data

While comprehensive public data is limited, the following table summarizes available information on the solubility of this compound. Researchers are encouraged to determine solubility empirically for their specific experimental buffers and conditions.

SolventReported SolubilityMolar Concentration (for 100 mg/mL)Notes
DMSO ≥ 100 mg/mL~300.85 mMUse of hygroscopic DMSO can negatively impact solubility.
Water Data not available-Expected to have lower solubility. Solubility is likely pH-dependent due to the basic imidazole moiety.
Ethanol Data not available-Should be determined empirically.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer
  • Problem: After diluting a DMSO stock solution of this compound into an aqueous buffer (e.g., PBS), the solution becomes cloudy or a precipitate forms.

  • Root Causes & Solutions:

    • Low Aqueous Solubility: The final concentration in the aqueous buffer may exceed the solubility limit of this compound.

      • Solution: Decrease the final concentration of the compound. Perform a solubility test in the target buffer to determine the maximum soluble concentration before proceeding with the full experiment.

    • Solvent Carryover: The percentage of DMSO carried over from the stock solution may be too high, causing the compound to crash out.

      • Solution: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for dilution, keeping the final DMSO concentration in the aqueous medium below 0.5% or as tolerated by the assay.

    • pH-Dependent Solubility: Cipralisant contains a basic imidazole group, making its solubility pH-dependent. The pH of your buffer may not be optimal for keeping the compound in solution.

      • Solution: Measure the pH of the final solution. Adjusting the pH slightly (e.g., making it more acidic) may improve solubility. However, ensure the new pH is compatible with your experimental system.

    • Maleate Salt Isomerization: Although less common under typical buffer conditions, the maleate could potentially isomerize to the less soluble fumaric acid over time.

      • Solution: Use freshly prepared solutions for all experiments.

Issue 2: Inconsistent Experimental Results or Loss of Activity Over Time
  • Problem: A freshly prepared solution of this compound shows expected activity, but its potency decreases in subsequent experiments using the same solution stored for a period.

  • Root Causes & Solutions:

    • Compound Degradation: this compound may be unstable under the experimental conditions (e.g., in aqueous buffer at 37°C).

      • Solution: Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods. If necessary, conduct a time-course experiment to determine how long the compound remains stable under your specific assay conditions.

    • Adsorption to Labware: The compound may adsorb to the surface of plastic tubes or plates, reducing the effective concentration.

      • Solution: Use low-adhesion microplates and polypropylene tubes. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in the buffer, if compatible with the assay, can help prevent adsorption.

    • Photodegradation: Exposure to light could be causing the compound to degrade.

      • Solution: Protect solutions from light by using amber vials or covering containers with aluminum foil, especially during storage and incubation steps.

    • Oxidation: The compound may be susceptible to oxidation.

      • Solution: While no specific data exists for Cipralisant, if oxidation is suspected, consider degassing buffers or including antioxidants, provided they do not interfere with the experiment.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer.

  • Preparation: Add an excess amount of this compound powder (e.g., 1-2 mg) to a known volume of the target aqueous buffer (e.g., 1 mL) in a glass vial. The goal is to create a saturated solution with visible undissolved solid.

  • Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. To separate the solid from the saturated solution, centrifuge the sample at high speed (e.g., 14,000 rpm for 10-15 minutes) or filter it through a 0.22 µm PVDF syringe filter. Note: Ensure the filter material does not bind the compound.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC). Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or µM.

Protocol 2: General Stability Assessment via Forced Degradation

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.

  • Sample Preparation: Prepare several identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the solutions to a range of stress conditions. A control sample protected from stress should be kept at -20°C.

    • Acidic Hydrolysis: Add 0.1 N HCl and incubate at a set temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 N NaOH and incubate at a set temperature (e.g., 60°C).

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.

    • Photodegradation: Expose a solution to a light source compliant with ICH Q1B guidelines (e.g., cool white fluorescent and near-ultraviolet lamp).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method (typically a gradient reverse-phase method).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for:

    • A decrease in the peak area of the parent Cipralisant peak.

    • The appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of degradation for each condition. This data helps identify the conditions under which this compound is least stable.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: Dissolve This compound precipitate Precipitation or Cloudiness Observed? start->precipitate solution_clear Solution is Clear Proceed with Experiment precipitate->solution_clear No check_conc Is final concentration too high? precipitate->check_conc Yes reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dmso Is final DMSO % too high (>0.5%)? check_conc->check_dmso No reduce_conc->start adjust_stock Use higher conc. stock to reduce volume check_dmso->adjust_stock Yes check_ph Is buffer pH suboptimal? check_dmso->check_ph No adjust_stock->start adjust_ph Adjust buffer pH (if compatible) check_ph->adjust_ph Yes use_fresh Prepare fresh solution immediately before use check_ph->use_fresh No adjust_ph->start

Caption: Troubleshooting workflow for compound precipitation issues.

G cluster_1 Histamine H3 Receptor Signaling Pathway Cipralisant Cipralisant (Agonist/Antagonist) H3R Histamine H3 Receptor (H3R) Cipralisant->H3R G_Protein Gi/o Protein H3R->G_Protein activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC inhibits Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel inhibits cAMP cAMP ATP ATP ATP->cAMP converted by AC Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Neurotransmitter Neurotransmitter Release Ca_Influx->Neurotransmitter

Caption: Simplified signaling pathway of the Histamine H3 receptor.

References

Technical Support Center: GT-2331 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of GT-2331 in in vivo experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful and reproducible studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for GT-2331 in a mouse model of rheumatoid arthritis?

A1: For a mouse model of collagen-induced arthritis, a recommended starting dose is between 10 and 30 mg/kg, administered orally once daily. The optimal dose will ultimately depend on the specific mouse strain, disease severity, and chosen endpoints. A dose-response study is highly recommended to determine the most effective concentration for your specific experimental conditions.

Q2: How should GT-2331 be formulated for oral administration in rodents?

A2: GT-2331 is a crystalline solid with low aqueous solubility. For oral gavage, it is recommended to prepare a suspension in a vehicle such as 0.5% (w/v) methylcellulose in sterile water. It is critical to ensure the suspension is homogenous before each administration. See the table below for a sample formulation protocol.

Q3: What is the pharmacokinetic (PK) profile of GT-2331 in mice?

A3: Following a single oral dose of 30 mg/kg in BALB/c mice, GT-2331 typically reaches its maximum plasma concentration (Cmax) within 2 to 4 hours. The half-life (t1/2) is approximately 6 to 8 hours. These parameters suggest that a once-daily dosing regimen is sufficient to maintain therapeutic exposure.

Q4: Are there any known toxicities associated with GT-2331 at higher doses?

A4: In preclinical toxicology studies, doses exceeding 100 mg/kg/day in mice have been associated with mild to moderate gastrointestinal distress and a transient elevation in liver enzymes. It is crucial to conduct a maximum tolerated dose (MTD) study before initiating long-term efficacy experiments.

Troubleshooting Guide

Q5: I am observing high variability in my experimental results. What could be the cause?

A5: High variability can stem from several factors. First, ensure your formulation of GT-2331 is a homogenous suspension; inadequate vortexing or sonication before each dose can lead to inconsistent administration. Second, confirm the accuracy of your dosing volume for each animal. Finally, consider intrinsic biological variability and ensure that your animal groups are sufficiently powered to detect statistically significant differences.

Q6: My in vivo efficacy is lower than expected based on in vitro data. How can I troubleshoot this?

A6: A discrepancy between in vitro and in vivo efficacy is a common challenge. This may be due to suboptimal drug exposure at the target tissue. Consider the following:

  • Verify Drug Exposure: Perform satellite pharmacokinetic studies to confirm that GT-2331 is achieving the desired concentration in the plasma and, if possible, in the target tissue.

  • Increase the Dose: If the compound is well-tolerated, a dose-escalation study may be warranted to see if a higher dose improves efficacy.

  • Check Formulation: Ensure the drug is not precipitating out of the vehicle before administration.

Q7: I am seeing unexpected weight loss in my treatment group. What should I do?

A7: Unexpected weight loss can be a sign of toxicity. It is important to monitor the health of the animals daily. If significant weight loss (e.g., >15%) is observed, you may need to reduce the dose of GT-2331 or adjust the dosing frequency. Consult your institution's animal care and use committee (IACUC) guidelines for specific endpoints. A logical troubleshooting workflow for this issue is provided in the diagrams section below.

Data Presentation: Dosage and Formulation

Table 1: Recommended Starting Doses for GT-2331 in Rodent Models

Animal Model Indication Route of Administration Recommended Starting Dose (mg/kg/day) Dosing Frequency
Mouse (BALB/c)Collagen-Induced ArthritisOral Gavage10 - 30Once Daily
Rat (Lewis)Adjuvant-Induced ArthritisOral Gavage15 - 45Once Daily
Mouse (MRL/lpr)Systemic Lupus ErythematosusOral Gavage20 - 50Once Daily

Table 2: Example Formulation for a 10 mg/mL Suspension of GT-2331

Component Quantity (for 10 mL total volume) Purpose
GT-2331100 mgActive Pharmaceutical Ingredient
Methylcellulose (0.5%)10 mLSuspending Agent / Vehicle
Sterile Waterq.s. to 10 mLSolvent

Experimental Protocols

Protocol: In Vivo Dose-Response Study for GT-2331 in a Mouse Model

  • Animal Acclimatization: Acclimatize 8-week-old male BALB/c mice for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to one of four treatment groups (n=8 per group):

    • Group 1: Vehicle (0.5% methylcellulose)

    • Group 2: 10 mg/kg GT-2331

    • Group 3: 30 mg/kg GT-2331

    • Group 4: 100 mg/kg GT-2331

  • Formulation Preparation: Prepare a fresh suspension of GT-2331 in the vehicle each day. Vortex vigorously for 1-2 minutes before dosing to ensure a homogenous suspension.

  • Administration: Administer the assigned treatment via oral gavage once daily for 21 days. The dosing volume should be calculated based on the most recent body weight (e.g., 10 mL/kg).

  • Monitoring: Monitor animals daily for clinical signs of arthritis (e.g., paw swelling) and overall health (e.g., body weight, posture, activity).

  • Endpoint Analysis: At the end of the study, collect blood samples for pharmacokinetic analysis and tissue samples for histopathology and biomarker analysis (e.g., cytokine levels in paw tissue).

  • Data Analysis: Analyze the dose-response relationship between GT-2331 concentration and the primary efficacy endpoints (e.g., reduction in paw swelling, arthritis score).

Visualizations: Pathways and Workflows

GT2331_Signaling_Pathway Cytokine Pro-inflammatory Cytokine (e.g., TNF-α) Receptor Cytokine Receptor Cytokine->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Signaling Cascade KinaseX->Downstream NFkB NF-κB Activation Downstream->NFkB Inflammation Gene Expression & Inflammatory Response NFkB->Inflammation GT2331 GT-2331 GT2331->KinaseX Inhibits

Caption: Hypothetical signaling pathway showing GT-2331 inhibiting Kinase X.

Dose_Finding_Workflow start Start: Define Efficacy Model lit_review Literature Review & In Vitro Data Analysis start->lit_review mtd_study Maximum Tolerated Dose (MTD) Study lit_review->mtd_study dose_selection Select 3-4 Dose Levels (e.g., 10, 30, 100 mg/kg) mtd_study->dose_selection efficacy_study Conduct Dose-Response Efficacy Study dose_selection->efficacy_study pk_pd_analysis PK/PD Analysis: Measure Exposure & Biomarkers efficacy_study->pk_pd_analysis optimal_dose Determine Optimal Dose for Future Studies pk_pd_analysis->optimal_dose

Caption: Experimental workflow for an in vivo dose-finding study.

Troubleshooting_Workflow start Issue: Low In Vivo Efficacy check_formulation Is the formulation a homogenous suspension? start->check_formulation improve_formulation Action: Improve sonication/ vortexing protocol. Re-test. check_formulation->improve_formulation No check_pk Is plasma exposure (AUC) adequate? check_formulation->check_pk Yes improve_formulation->check_formulation increase_dose Action: Increase dose if below MTD. Re-test. check_pk->increase_dose No check_target Is target engagement confirmed in vivo? check_pk->check_target Yes increase_dose->check_pk re_evaluate Action: Re-evaluate mechanism. Consider alternative models. check_target->re_evaluate No end Problem Resolved check_target->end Yes

Caption: Decision tree for troubleshooting low in vivo efficacy.

Troubleshooting reproducibility in Cipralisant behavioral studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting reproducibility in behavioral studies involving Cipralisant (GT-2331). The following guides and FAQs address common issues to help ensure the reliability and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Cipralisant and what is its mechanism of action?

Cipralisant (also known as GT-2331) is a potent and selective histamine H3 receptor (H3R) ligand.[1][2][3] It exhibits a complex pharmacology, acting as a full antagonist in vivo and a partial agonist in vitro.[1][3] The H3 receptor is primarily a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. By antagonizing this receptor, Cipralisant can increase the release of these neurotransmitters, which is thought to underlie its effects on wakefulness and cognitive performance.

Q2: What are the main challenges in achieving reproducible results in behavioral studies with Cipralisant?

Reproducibility in preclinical behavioral studies can be influenced by a multitude of factors. For histamine H3 receptor antagonists like Cipralisant, some key challenges include:

  • Complex Dose-Response Relationship: The dose-response curve for H3 receptor antagonists can be complex and may not always be linear.

  • Variable Drug Exposure: Factors such as route of administration, vehicle, and animal strain can affect the pharmacokinetics of Cipralisant, leading to variable brain concentrations.

  • Subtle Behavioral Effects: The behavioral effects of H3 receptor modulators can be subtle and highly dependent on the specific behavioral paradigm and experimental conditions.

  • Environmental Factors: Minor variations in the testing environment (e.g., lighting, noise) can significantly impact behavioral outcomes.

  • Animal-Specific Variables: The age, sex, and genetic background of the animals can influence their response to Cipralisant.

Troubleshooting Guides

Issue 1: High Variability or Lack of Expected Efficacy

Question: I am observing high variability between my subjects, or I am not seeing the expected cognitive-enhancing effects of Cipralisant. What should I check?

Answer: High variability or a lack of efficacy can stem from several factors related to the drug, the animals, or the experimental procedure. Follow this troubleshooting workflow:

start High Variability / Lack of Efficacy drug Drug Formulation & Administration start->drug animal Animal Model & Husbandry start->animal protocol Behavioral Protocol start->protocol data Data Analysis start->data sub_drug1 Verify drug integrity and concentration drug->sub_drug1 sub_drug2 Ensure consistent vehicle and administration route drug->sub_drug2 sub_drug3 Check dose and timing relative to testing drug->sub_drug3 sub_animal1 Confirm strain, age, and sex consistency animal->sub_animal1 sub_animal2 Ensure adequate acclimation period animal->sub_animal2 sub_animal3 Check for health issues or stress animal->sub_animal3 sub_protocol1 Standardize handling and habituation protocol->sub_protocol1 sub_protocol2 Control for environmental variables (light, sound) protocol->sub_protocol2 sub_protocol3 Ensure consistent timing of all procedures protocol->sub_protocol3 sub_data1 Review video recordings for anomalies data->sub_data1 sub_data2 Apply appropriate statistical tests data->sub_data2 sub_data3 Consider inclusion/exclusion criteria data->sub_data3

Caption: Troubleshooting workflow for high variability.

Issue 2: Inconsistent Dose-Response

Question: I am getting inconsistent results at different doses of Cipralisant. How can I establish a reliable dose-response curve?

Answer: Establishing a clear dose-response relationship is critical. Consider the following:

  • Pharmacokinetics and Receptor Occupancy: The relationship between the administered dose, plasma concentration, brain concentration, and H3 receptor occupancy is crucial. While specific public data for Cipralisant is limited, understanding these principles is key. Higher doses do not always lead to greater effects and can sometimes lead to off-target effects or receptor desensitization.

  • Pilot Studies: Conduct a pilot study with a wide range of doses to identify the optimal dose range for your specific behavioral assay and animal model.

  • Timing of Administration: The timing of drug administration relative to the behavioral test should be based on the pharmacokinetic profile of Cipralisant to ensure that the test is conducted at peak brain concentrations.

Quantitative Data Summary

While detailed public data from dose-response studies on Cipralisant in behavioral models like the elevated plus-maze and novel object recognition test are limited, the available literature provides some key insights.

ParameterValueSpeciesReference
In Vitro Affinity (Ki) 0.47 nMRat
Effective Dose (Avoidance Task) 1 mg/kg (s.c.)Rat (SHR pups)

Note: This table summarizes available data. Researchers should perform their own dose-response studies to determine the optimal dose for their specific experimental conditions.

Experimental Protocols

Elevated Plus-Maze (EPM)

The EPM is used to assess anxiety-like behavior in rodents.

Methodology:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer Cipralisant or vehicle at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session with a video camera.

    • Thoroughly clean the maze with 70% ethanol between trials.

  • Data Analysis: Key parameters include the time spent in the open arms, the number of entries into the open arms, and total distance traveled.

acclimation Acclimation to Testing Room (30-60 min) dosing Cipralisant/Vehicle Administration acclimation->dosing placement Placement in Center of EPM dosing->placement exploration 5-minute Exploration placement->exploration recording Video Recording exploration->recording analysis Data Analysis recording->analysis

Caption: Experimental workflow for the Elevated Plus-Maze.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents.

Methodology:

  • Apparatus: An open-field arena.

  • Habituation: Allow the animal to freely explore the empty arena for 5-10 minutes on the day before the test.

  • Training (Familiarization) Phase:

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

    • Return the animal to its home cage.

  • Testing Phase (after a retention interval, e.g., 1-24 hours):

    • Replace one of the familiar objects with a novel object.

    • Administer Cipralisant or vehicle prior to this phase, depending on whether the effect on memory consolidation or retrieval is being tested.

    • Allow the animal to explore the objects for 5 minutes.

  • Data Analysis: The primary measure is the discrimination index (DI), calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Signaling Pathway

Cipralisant's effects are mediated through the histamine H3 receptor, a G protein-coupled receptor (GPCR). As an antagonist, it blocks the inhibitory effects of histamine on presynaptic terminals, leading to an increase in neurotransmitter release.

cipralisant Cipralisant h3r Histamine H3 Receptor cipralisant->h3r Antagonizes gi_protein Gi/o Protein h3r->gi_protein Activates neurotransmitter Neurotransmitter Release (e.g., Histamine, ACh, DA, NE) h3r->neurotransmitter Inhibits ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Decreases

Caption: Cipralisant's action on the H3 receptor signaling pathway.

References

Technical Support Center: Click Chemistry with Cipralisant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cipralisant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is Cipralisant and why is it used in click chemistry?

Cipralisant is a potent and selective histamine H3 receptor antagonist.[1][2][3][4] Structurally, it possesses a terminal alkyne group, making it a valuable reagent for click chemistry.[5] This alkyne moiety allows for its covalent ligation to azide-functionalized molecules, such as fluorescent probes, biotin tags, or drug delivery systems, through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Q2: What are the most common side reactions to expect when using Cipralisant in CuAAC reactions?

While CuAAC is known for its high selectivity, side reactions can occur. With a substrate like Cipralisant, potential side reactions include:

  • Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, the terminal alkyne of Cipralisant can undergo oxidative self-coupling to form a diacetylene byproduct. This is a common side reaction in CuAAC and can be minimized by performing the reaction under an inert atmosphere and using an excess of a reducing agent like sodium ascorbate.

  • Catalyst Inhibition by the Imidazole Moiety: Cipralisant contains an imidazole ring, which can act as a ligand and coordinate with the copper(I) catalyst. While some imidazole-based ligands can accelerate the CuAAC reaction, the formation of certain copper-imidazole complexes can also lead to catalyst inhibition and reduced reaction rates.

  • Formation of Reactive Oxygen Species (ROS): The combination of a copper catalyst and a reducing agent in the presence of oxygen can generate reactive oxygen species. These species can potentially degrade sensitive substrates or lead to unwanted side reactions.

Q3: How does the steric hindrance from the tert-butyl group on Cipralisant affect the click reaction?

The bulky tert-butyl group on Cipralisant can introduce steric hindrance, which may slow down the reaction rate. However, the CuAAC reaction is generally tolerant to sterically demanding substrates. In cases of low yield or slow reaction kinetics, optimizing the reaction conditions, such as the choice of ligand, temperature, and reaction time, can often overcome the effects of steric hindrance.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during click chemistry experiments with Cipralisant.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inefficient Catalyst Activity: The copper(I) catalyst may have oxidized to the inactive copper(II) state. The imidazole moiety of Cipralisant might be inhibiting the catalyst.• Ensure all solutions are deoxygenated by sparging with an inert gas (e.g., argon or nitrogen).• Use a fresh solution of the reducing agent (e.g., sodium ascorbate).• Increase the concentration of the copper catalyst and/or the reducing agent.• Consider using a copper-coordinating ligand (e.g., THPTA, TBTA) to stabilize the copper(I) state and potentially accelerate the reaction.
Steric Hindrance: The bulky tert-butyl group on Cipralisant may be slowing the reaction.• Increase the reaction temperature (e.g., to 40-60 °C).• Prolong the reaction time.• Optimize the ligand choice; some ligands are more effective for sterically hindered substrates.
Substrate Insolubility or Aggregation: Cipralisant or the azide partner may not be fully soluble in the reaction solvent, leading to poor reactivity.• Adjust the solvent system. A mixture of an organic solvent (e.g., DMSO, DMF) and an aqueous buffer is often effective.• Ensure complete dissolution of all reagents before initiating the reaction.
Presence of a Side Product with a Mass Double that of Cipralisant Oxidative Homocoupling (Glaser Coupling): The terminal alkyne of Cipralisant has dimerized.• Rigorously deoxygenate all reaction components and maintain an inert atmosphere throughout the experiment.• Increase the excess of the reducing agent (sodium ascorbate) to ensure the copper remains in the +1 oxidation state.
Reaction is Very Slow Catalyst Inhibition: The imidazole ring of Cipralisant may be forming an inactive complex with the copper catalyst.• Increase the catalyst loading.• Use a strongly coordinating ligand that can displace the imidazole from the copper center and promote the catalytic cycle.• Consider using a different copper source or ligand system.
Low Reactant Concentration: If working with dilute solutions, the reaction kinetics will be slower.• If possible, increase the concentration of both Cipralisant and the azide partner.
Inconsistent Results/Poor Reproducibility Variability in Reagent Quality or Handling: Purity of reagents, especially the copper source and reducing agent, is critical. The order of reagent addition can also impact the reaction.• Use high-purity reagents.• Prepare fresh solutions of the reducing agent for each experiment.• Standardize the order of addition of reagents. A common practice is to add the copper source to the mixture of the alkyne and azide, followed by the reducing agent.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cipralisant

This protocol is a starting point and may require optimization for specific applications.

Materials:

  • Cipralisant

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Degassed organic co-solvent (e.g., DMSO or DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Cipralisant in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in degassed water).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in degassed water).

    • If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in degassed water).

  • Reaction Setup (Example for a 1 mL final volume):

    • In a microcentrifuge tube, add the desired amount of Cipralisant from its stock solution.

    • Add the desired amount of the azide-containing molecule (typically a slight excess, e.g., 1.1 to 1.5 equivalents relative to Cipralisant).

    • Add the necessary volume of buffer and organic co-solvent to ensure solubility and achieve the desired final concentrations. The final percentage of organic solvent should be optimized for your specific substrates.

    • Add the THPTA ligand solution (if used) to a final concentration of 1-5 mM.

    • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

    • Vortex the mixture gently.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

    • Ensure the tube is sealed and protected from light.

  • Reaction Conditions:

    • Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37°C) with gentle shaking.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as HPLC or column chromatography.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_incubation 3. Incubation & Monitoring cluster_purification 4. Purification Cipralisant Cipralisant Stock Mix Combine Cipralisant, Azide, Buffer, Solvent Cipralisant->Mix Azide Azide Stock Azide->Mix CuSO4 CuSO4 Stock Ascorbate Sodium Ascorbate (Freshly Prepared) Ligand Ligand Stock (e.g., THPTA) Add_Ligand Add Ligand Mix->Add_Ligand Add_Cu Add CuSO4 Add_Ligand->Add_Cu Initiate Initiate with Sodium Ascorbate Add_Cu->Initiate Incubate Incubate at RT or 37°C (with shaking) Initiate->Incubate Monitor Monitor Progress (LC-MS/HPLC) Incubate->Monitor Purify Purify Product (HPLC/Chromatography) Monitor->Purify Reaction Complete

Caption: General workflow for CuAAC with Cipralisant.

troubleshooting_logic Start Low/No Product? Check_Catalyst Check Catalyst System - Deoxygenate - Fresh Ascorbate - Add Ligand Start->Check_Catalyst Yes Glaser_Check Dimer Side Product? Start->Glaser_Check No Success Problem Solved Check_Catalyst->Success Check_Sterics Address Steric Hindrance - Increase Temperature - Prolong Reaction Time Check_Solubility Improve Solubility - Adjust Solvent System Check_Sterics->Check_Solubility Check_Solubility->Success Glaser_Solution Improve Deoxygenation Increase Ascorbate Excess Glaser_Check->Glaser_Solution Yes Slow_Reaction Slow Reaction? Glaser_Check->Slow_Reaction No Glaser_Solution->Success Slow_Reaction->Check_Sterics No Slow_Solution Counteract Inhibition - Increase Catalyst - Use Stronger Ligand Slow_Reaction->Slow_Solution Yes Slow_Solution->Success

Caption: Troubleshooting logic for Cipralisant click chemistry.

References

Technical Support Center: GT-2331 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of GT-2331.

Troubleshooting Guides

Synthesis: Low Yield of the Cyclopropane Ring
Observed Problem Potential Cause Suggested Solution
Low or no formation of the desired cyclopropyl-imidazole precursor.Inefficient Cyclopropanation Reaction: The chosen cyclopropanation method may not be optimal for the specific substrate.- Method Variation: Explore alternative cyclopropanation methods such as a Simmons-Smith reaction or a rhodium-catalyzed cyclopropanation.[1] - Catalyst Screening: If using a catalyzed reaction, screen different catalysts (e.g., various rhodium or cobalt complexes) to improve efficiency.[1][2] - Reagent Quality: Ensure the quality and activity of the cyclopropanating agent (e.g., diazomethane precursor, diiodomethane).
Formation of multiple side products.Side Reactions: The reaction conditions may be promoting undesired side reactions.- Temperature Control: Optimize the reaction temperature; some cyclopropanation reactions require low temperatures to minimize side product formation. - Solvent Selection: The choice of solvent can significantly impact the reaction outcome. Screen a range of aprotic solvents.
Starting material remains unreacted.Incomplete Reaction: The reaction may not have gone to completion.- Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. - Stoichiometry: Adjust the stoichiometry of the reagents, particularly the cyclopropanating agent.
Synthesis: Poor Diastereoselectivity/Enantioselectivity
Observed Problem Potential Cause Suggested Solution
Formation of a mixture of diastereomers or enantiomers.Lack of Stereocontrol: The synthetic route does not effectively control the stereochemistry of the cyclopropane ring. The bioactivity of GT-2331 is highly dependent on the (1S,2S) absolute configuration.[3]- Chiral Auxiliaries: Employ a chiral auxiliary to direct the stereochemical outcome of the cyclopropanation. - Asymmetric Catalysis: Utilize a chiral catalyst to induce enantioselectivity. - Chiral Starting Materials: Begin the synthesis with a chirally pure starting material.
Difficulty in separating stereoisomers.Similar Physicochemical Properties: Diastereomers or enantiomers often have very similar physical properties, making separation by standard chromatography challenging.- Chiral Chromatography: Employ chiral HPLC or SFC for the separation of enantiomers. - Diastereomeric Salt Formation: Convert the enantiomeric mixture into diastereomeric salts using a chiral resolving agent, separate the salts by crystallization or chromatography, and then liberate the desired enantiomer.
Purification: Co-elution of Impurities
Observed Problem Potential Cause Suggested Solution
Impurities are not separated from the final product during chromatography.Inadequate Chromatographic Resolution: The chosen chromatographic conditions (stationary phase, mobile phase) are not providing sufficient separation.- Method Optimization (HPLC/SFC): - Column Screening: Test different stationary phases (e.g., C18, phenyl-hexyl, chiral phases). - Mobile Phase Modification: Adjust the mobile phase composition, gradient, and pH. - Temperature and Flow Rate: Optimize the column temperature and mobile phase flow rate.
The purified product is not stable.Degradation: GT-2331 may be sensitive to certain conditions.- Protect from Light and Air: Store the compound under an inert atmosphere and protected from light. - pH Control: Ensure the pH of solutions used during workup and purification is controlled to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the correct stereochemistry of the biologically active GT-2331, and why is it important?

A1: The biologically active enantiomer of GT-2331 is the (1S,2S) enantiomer. Initial reports suggested the (1R,2R) configuration, but this has been revised. The stereochemistry is critical as the biological activity of GT-2331 as a potent histamine H3 receptor antagonist is highly dependent on its specific three-dimensional structure.

Q2: What are some common challenges in forming the imidazole ring of GT-2331?

A2: While a specific protocol for GT-2331 is not detailed, general challenges in synthesizing substituted imidazoles can include:

  • Low yields due to competing side reactions.

  • Purification difficulties from highly colored byproducts.

  • Regioselectivity issues when using unsymmetrical starting materials. Multi-component reactions are often employed for imidazole synthesis, and optimizing the catalyst and reaction conditions is key to achieving good yields and purity.

Q3: How can I confirm the absolute configuration of my synthesized GT-2331?

A3: The absolute configuration of GT-2331 has been determined using Vibrational Circular Dichroism (VCD). X-ray diffraction studies have provided conflicting data. For routine confirmation, comparison of the optical rotation of the synthesized material with the reported value for the (1S,2S)-enantiomer is a common method. Chiral HPLC or SFC analysis against a certified reference standard is another effective way to confirm the enantiomeric purity.

Q4: What are the recommended methods for purifying GT-2331, especially for separating enantiomers?

A4: For the purification of GT-2331 and the separation of its enantiomers, chiral chromatography is the most direct and effective method. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase can be employed. Method development will likely involve screening different chiral columns and mobile phases to achieve baseline separation of the (1S,2S) and (1R,2R) enantiomers.

Data Presentation

Table 1: Representative Yields and Purity in a Generic Multi-step Synthesis of a Cyclopropyl-Imidazole Compound

Step Reaction Catalyst/Reagent Typical Yield (%) Purity (by HPLC, %)
1CyclopropanationRhodium(II) acetate60-80>95 (diastereomeric mixture)
2Imidazole FormationMulti-component reaction50-70>90
3Chiral SeparationChiral HPLC40-45 (for each enantiomer)>99 (enantiomeric excess)
Note: This table presents hypothetical data based on general synthetic methods for similar compounds, as specific quantitative data for the synthesis of GT-2331 is not publicly available.

Experimental Protocols

Representative Protocol for Enantioselective Synthesis of a Cyclopropyl Precursor

This protocol is a representative example of an enantioselective cyclopropanation, a key step in the synthesis of chiral cyclopropane-containing molecules like GT-2331.

  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the alkene precursor (1.0 eq) and a chiral catalyst (e.g., a chiral rhodium or cobalt complex, 0.01-0.05 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: A solution of the diazo compound (e.g., ethyl diazoacetate, 1.1-1.5 eq) in the same solvent is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is quenched, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the cyclopropyl precursor. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials step1 Cyclopropanation start->step1 Chiral Catalyst step2 Imidazole Formation step1->step2 Diastereomeric Mixture crude Crude Product step2->crude purification Chiral Chromatography crude->purification Racemic/Diastereomeric Mixture final_product GT-2331 ((1S,2S)-enantiomer) purification->final_product Separated Enantiomer analysis Purity & ee Analysis final_product->analysis Characterization troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions low_yield Low Yield? optimize_reaction Optimize Reaction Conditions (Temp, Solvent, Catalyst) low_yield->optimize_reaction Address poor_stereo Poor Stereoselectivity? chiral_method Use Chiral Synthesis/Separation (Auxiliary, Catalyst, Chiral HPLC) poor_stereo->chiral_method Address impure_product Impure Product? optimize_chroma Optimize Chromatography (Column, Mobile Phase) impure_product->optimize_chroma Address start Problem Encountered start->low_yield start->poor_stereo start->impure_product

References

Technical Support Center: Cipralisant Maleate Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Cipralisant Maleate in solution. The following information is based on general principles of drug stability and data from related maleate salt compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on studies of other maleate salts and general chemical principles, the primary factors that can cause degradation of this compound in solution include pH, temperature, light exposure, and the presence of oxidizing agents. The maleate salt moiety itself can also be susceptible to degradation.

Q2: How should I store my this compound stock solutions?

A2: For short-term storage (days to weeks), it is recommended to store solutions at 0 - 4°C. For long-term storage (months), solutions should be kept at -20°C or -80°C.[1][2][3][4] It is crucial to minimize freeze-thaw cycles.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in DMSO.[1] When preparing stock solutions in DMSO, it is advisable to use newly opened, anhydrous DMSO to avoid the introduction of water, which can facilitate hydrolysis.

Q4: I am observing a loss of potency in my this compound solution. What could be the cause?

A4: Loss of potency can be due to chemical degradation. Potential causes include:

  • Hydrolysis: The molecule may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to degradation.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

  • Maleate Degradation: The maleate counter-ion itself can degrade over time in solution.

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of your solution. This method should be able to separate the intact this compound from any potential degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compoundPerform a forced degradation study to identify potential degradation products. Compare the retention times of the unexpected peaks with those of the stressed samples.
Decrease in the area of the this compound peak over time Instability under current storage or experimental conditionsReview storage conditions (temperature, light exposure). Evaluate the pH of the solution. Consider using a different solvent or adding stabilizing excipients.
Precipitation in the solution Poor solubility or degradation leading to insoluble productsConfirm the concentration is within the solubility limit for the chosen solvent. Analyze the precipitate to determine if it is the parent compound or a degradation product.
Discoloration of the solution Degradation leading to chromophoric byproductsInvestigate the cause of degradation (e.g., light exposure, oxidation). Store solutions in amber vials and protect from light. Consider purging solutions with an inert gas like nitrogen or argon to prevent oxidation.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the stock solution in a temperature-controlled oven at 60°C for 48 hours.

  • Photodegradation:

    • Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as reverse-phase HPLC with UV detection.

  • The HPLC method should be developed to effectively separate the parent this compound peak from all degradation product peaks.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

  • Column: A C18 column is a common starting point for the separation of small organic molecules.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the mobile phase should be optimized for the best separation.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance should be used.

  • Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterize Degradation Products (e.g., LC-MS) hplc->characterization degradation_pathway cluster_degradation Potential Degradation Pathways Cipralisant This compound Hydrolysis Hydrolysis Products (Acid/Base Catalyzed) Cipralisant->Hydrolysis H⁺ / OH⁻ Oxidation Oxidation Products Cipralisant->Oxidation [O] Photodegradation Photodegradation Products Cipralisant->Photodegradation Maleate_Degradation Maleate Degradation (e.g., to Fumaric Acid) Cipralisant->Maleate_Degradation Isomerization

References

Technical Support Center: Interpreting Unexpected Results in cAMP Assays with Cipralisant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers using Cipralisant in cyclic AMP (cAMP) assays. The information is presented in a question-and-answer format to directly address common issues and unexpected findings.

Frequently Asked Questions (FAQs)

Q1: What is Cipralisant and how is it expected to behave in a cAMP assay?

A1: Cipralisant (also known as GT-2331) is a potent and selective ligand for the histamine H3 receptor (H3R).[1][2] The H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[3][4] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3]

Cipralisant's pharmacology is complex and can be context-dependent, a phenomenon known as functional selectivity. While often classified as an H3R antagonist or inverse agonist, some in vitro studies have shown it to act as a full agonist in inhibiting adenylyl cyclase. Therefore, its effect on cAMP can be:

  • As an inverse agonist: In cells with high constitutive H3R activity, Cipralisant is expected to increase cAMP levels back towards the baseline by inhibiting this basal Gαi signaling.

  • As an agonist: In assays where adenylyl cyclase is stimulated (e.g., with forskolin), Cipralisant can decrease cAMP levels.

Q2: We see Cipralisant decreasing cAMP levels, but we were expecting an increase. Is this normal?

A2: Yes, this can be a normal result. This observation suggests that under your specific experimental conditions (e.g., cell type, receptor expression level, use of forskolin), Cipralisant is acting as an agonist. H3R agonists inhibit adenylyl cyclase, thereby reducing the intracellular concentration of cAMP. To measure this for a Gαi-coupled receptor, cAMP levels are typically first stimulated with an agent like forskolin. The agonist activity is then measured as a concentration-dependent decrease in the forskolin-stimulated cAMP signal.

Q3: We are not seeing any effect of Cipralisant on cAMP levels. What could be the reason?

A3: A lack of response could be due to several factors:

  • Low Constitutive Activity: If you are testing for inverse agonism and your cell system has low or no constitutive H3 receptor activity, an inverse agonist will show no effect.

  • Assay Window: The difference between basal and stimulated cAMP levels (the assay window) may be too small to detect a change.

  • Cell Health and Receptor Expression: Poor cell health or low expression of the H3 receptor can lead to a diminished or absent signal.

  • Reagent Issues: Degradation of Cipralisant or other critical reagents (e.g., forskolin, PDE inhibitors) could be a cause. Always use freshly prepared solutions.

  • Incorrect Assay Setup: The experimental conditions may not be optimal for detecting the effect. This could include cell number, stimulation time, or reagent concentrations.

Troubleshooting Guide

Issue 1: Unexpected Agonist-like Activity (Decrease in cAMP)

You are expecting inverse agonist activity (increase in cAMP) but observe a concentration-dependent decrease in forskolin-stimulated cAMP levels.

  • Plausible Cause: Functional selectivity of Cipralisant. In your cell system, Cipralisant is acting as an agonist, inhibiting adenylyl cyclase. This is a valid pharmacological result.

  • Troubleshooting Steps:

    • Confirm with a Known Agonist: Run a parallel experiment with a standard H3R agonist (e.g., R-α-methylhistamine). The concentration-response curves should be similar in direction (both decreasing cAMP).

    • Confirm with a Known Inverse Agonist: Test a known H3R inverse agonist (e.g., Thioperamide). This should produce the expected increase in cAMP in a system with constitutive activity.

    • Review Assay Conditions: This agonist behavior is often observed in forskolin-stimulated assays designed to measure Gαi coupling. Your result is likely a correct characterization of the compound in this context.

Issue 2: High Well-to-Well Variability

Your replicate wells show significantly different cAMP readings, leading to large error bars and unreliable data.

  • Plausible Causes:

    • Inconsistent cell seeding.

    • Pipetting errors with reagents or compounds.

    • "Edge effects" on the microplate due to evaporation.

    • Poor cell health or viability.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure the cell suspension is homogeneous before and during plating. Mix gently between pipetting steps.

    • Pipetting Technique: Use calibrated pipettes. For viscous solutions, consider reverse pipetting. Ensure consistent technique across all wells.

    • Mitigate Edge Effects: Avoid using the outer wells of the plate. Fill them with sterile phosphate-buffered saline (PBS) or water to create a humidity barrier.

    • Cell Viability Check: Perform a cell viability test (e.g., trypan blue exclusion) before seeding to ensure a healthy cell population.

Issue 3: Low Signal-to-Noise Ratio (Small Assay Window)

The difference between your basal (unstimulated) and maximally stimulated cAMP levels is too small to reliably measure the effect of Cipralisant.

  • Plausible Causes:

    • Suboptimal forskolin concentration.

    • Insufficient phosphodiesterase (PDE) inhibition.

    • Incorrect cell number per well.

  • Troubleshooting Steps:

    • Optimize Forskolin Concentration: Perform a concentration-response curve for forskolin to determine the concentration that gives a robust but not saturating signal (typically EC50 to EC80).

    • Optimize PDE Inhibitor Concentration: PDEs degrade cAMP. Include a PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer. Titrate its concentration to find the lowest effective dose that maximizes the signal window.

    • Titrate Cell Number: The optimal cell number depends on the cell line and receptor expression level. Test a range of cell densities to find one that places the forskolin-stimulated cAMP signal within the linear range of your assay's standard curve.

Data Presentation

Table 1: Expected Effects of Different Ligand Types on cAMP Levels in H3R-Expressing Cells

Ligand TypeNo Forskolin Stimulation (Assay for Inverse Agonism)With Forskolin Stimulation (Assay for Agonism/Antagonism)
Full Agonist Decrease from basal cAMPSignificant decrease in cAMP
Partial Agonist Minor decrease from basal cAMPModerate decrease in cAMP
Neutral Antagonist No change in basal cAMPBlocks agonist-induced decrease in cAMP
Inverse Agonist Increase from basal cAMPIncrease in cAMP (or blocks agonist effect)
Cipralisant Can show an increase (inverse agonism) or decrease (agonism) Typically shows a decrease (agonism)

Table 2: Troubleshooting Summary for Unexpected cAMP Assay Results

ObservationPotential CauseRecommended Action
↓ cAMP (Expected ↑)Functional selectivity; Cipralisant acting as an agonist.Confirm with control agonist/inverse agonist. This may be a valid result.
No effect Low constitutive activity; small assay window; reagent/cell issue.Optimize forskolin/PDE inhibitor; check cell health and receptor expression.
High variability Inconsistent cell seeding; pipetting error; edge effects.Improve cell handling and pipetting technique; avoid using outer wells.
Low signal Suboptimal forskolin/PDE inhibitor; incorrect cell number.Titrate forskolin, PDE inhibitor, and cell density.

Experimental Protocols

Protocol: cAMP Accumulation Assay for Gαi-Coupled Receptors

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by an H3R agonist or the enhancement of cAMP production by an H3R inverse agonist.

Materials:

  • Cells stably expressing the human Histamine H3 Receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM/F12).

  • Stimulation Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • PDE Inhibitor stock: 100 mM IBMX in DMSO.

  • Forskolin stock: 10 mM in DMSO.

  • Cipralisant and control compounds (e.g., R-α-methylhistamine, Thioperamide).

  • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).

  • White, opaque 384-well microplates.

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count and viability check.

    • Resuspend cells in culture medium to the optimized density.

    • Dispense cells into the wells of a 384-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare serial dilutions of Cipralisant and control compounds in stimulation buffer containing the optimized concentration of PDE inhibitor (e.g., 500 µM IBMX).

  • Assay Execution:

    • Gently remove the culture medium from the cell plate.

    • Add the compound dilutions to the respective wells.

    • For Inverse Agonist Mode: Incubate at 37°C for the optimized time (e.g., 30 minutes).

    • For Agonist Mode: Add forskolin to all wells (except basal controls) to achieve the final optimized concentration (e.g., 1-10 µM).

    • Incubate at 37°C for the optimized time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your specific cAMP detection kit.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Convert raw data (e.g., HTRF ratio, luminescence units) to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for inverse agonists).

Visualizations

G_alpha_i_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/βγ H3R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibits (-) Cipralisant Cipralisant (Agonist) Cipralisant->H3R Binds & Activates Forskolin Forskolin Forskolin->AC Stimulates (+) ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: H3 receptor Gαi signaling pathway and points of modulation.

Troubleshooting_Flowchart Start Unexpected Result in cAMP Assay Q1 Is the result a decrease in cAMP? Start->Q1 A1_Yes Result is likely due to Cipralisant's agonist activity. (Functional Selectivity) Q1->A1_Yes Yes A1_No Result is 'No Effect' or high variability. Q1->A1_No No End Optimized Assay A1_Yes->End Q2 Is there high well-to-well variability? A1_No->Q2 A2_Yes Troubleshoot Assay Technique: - Cell Seeding - Pipetting - Edge Effects Q2->A2_Yes Yes A2_No Likely a low signal-to-noise issue. Q2->A2_No No A2_Yes->End A3 Troubleshoot Assay Conditions: - Titrate Forskolin - Titrate PDE Inhibitor - Titrate Cell Number A2_No->A3 A3->End Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis P1 1. Seed Cells in 384-well plate P2 2. Prepare Compound Serial Dilutions A1 3. Add Compounds to Cells P2->A1 A2 4. Add Forskolin (for agonist mode) A1->A2 A3 5. Incubate (e.g., 30 min at 37°C) A2->A3 R1 6. Lyse Cells & Add Detection Reagents A3->R1 R2 7. Read Plate R1->R2 R3 8. Analyze Data (EC50/IC50) R2->R3

References

Technical Support Center: Overcoming Poor CNS Penetration of H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with histamine H3 receptor (H3R) antagonists. This resource provides troubleshooting guidance and detailed protocols to address the common challenge of poor central nervous system (CNS) penetration.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My H3R antagonist has high in vitro potency and selectivity, but shows little to no effect in our in vivo behavioral models. What is the likely cause?

A1: A significant discrepancy between in vitro potency and in vivo efficacy is often a primary indicator of poor pharmacokinetic properties, most notably inadequate penetration of the blood-brain barrier (BBB).[1] H3 receptors are primarily located in the CNS, so the compound must reach its target in sufficient concentrations to exert a pharmacological effect.[2] The issue could stem from several factors at the BBB:

  • Low Passive Permeability: The physicochemical properties of your compound may not be optimal for crossing the lipid membranes of the brain endothelial cells.

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the brain.[3][4] Many modern antihistamines are known to be P-gp substrates, which explains their non-sedating profile due to limited CNS access.[5]

  • High Plasma Protein Binding: If the compound is highly bound to plasma proteins, the free (unbound) fraction available to cross the BBB is significantly reduced.

Troubleshooting Steps:

  • Assess Physicochemical Properties: Analyze your compound's lipophilicity (LogP/LogD), topological polar surface area (TPSA), molecular weight (MW), and number of hydrogen bond donors/acceptors. Compare these values against established guidelines for CNS drugs.

  • Conduct In Vitro Permeability Assays: Use models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion and cell-based models (e.g., Caco-2, MDCK-MDR1) to evaluate both permeability and active efflux.

  • Determine Brain-to-Plasma Ratio (Kp): Perform in vivo pharmacokinetic studies in rodents to directly measure the concentration of the compound in the brain and plasma. The unbound brain-to-plasma ratio (Kp,uu) is the most accurate measure of BBB penetration. A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 indicates active efflux.

Q2: My compound is a suspected substrate for the P-glycoprotein (P-gp) efflux pump. How can I confirm this and what are my options?

A2: Confirming P-gp substrate liability is a critical step. P-gp is a major obstacle to effective CNS drug delivery.

Confirmation:

  • In Vitro Efflux Assays: The most common method is to use a Transwell assay with MDCK or Caco-2 cells that overexpress P-gp (e.g., MDCK-MDR1). You will measure the bidirectional transport (apical-to-basolateral vs. basolateral-to-apical) of your compound. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator of active efflux.

  • Inhibition Studies: Perform the efflux assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar (GF120918). A collapse of the efflux ratio (i.e., it returns to ~1) in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Overcoming P-gp Efflux:

  • Chemical Modification (Lead Optimization): This is the preferred strategy. Modify the compound's structure to reduce its affinity for P-gp. Strategies include masking hydrogen bond donors, reducing lipophilicity slightly, or altering the overall shape.

  • Co-administration with a P-gp Inhibitor: In preclinical settings, co-dosing with a P-gp inhibitor can dramatically increase the brain concentration of your antagonist. This can be a powerful tool to prove that CNS penetration is the limiting factor for in vivo efficacy. However, this approach has clinical limitations due to potential drug-drug interactions and toxicity of the inhibitors themselves.

  • Prodrug Approach: Design a prodrug that masks the features recognized by P-gp. Once across the BBB, the prodrug is cleaved by CNS-specific enzymes to release the active antagonist.

Q3: What are the ideal physicochemical properties for a CNS-penetrant H3R antagonist?

A3: While there are no absolute rules, several guidelines, often referred to as a "CNS MPO" (Multiparameter Optimization) score, can significantly increase the probability of good BBB penetration. Designing molecules with these properties from the outset is a key strategy.

Table 1: Recommended Physicochemical Properties for CNS Drugs
PropertyRecommended RangeRationale
Molecular Weight (MW) < 450 DaSmaller molecules generally show better passive diffusion across the BBB.
Lipophilicity (cLogP) 2 - 4A balance is crucial. Too low, and it won't enter the lipid membrane; too high, and it may be retained in the membrane or be a P-gp substrate.
Topological Polar Surface Area (TPSA) < 70-90 ŲHigh TPSA is associated with poor BBB penetration due to the energy required to break hydrogen bonds with water (desolvation).
Hydrogen Bond Donors (HBD) ≤ 3Minimizing HBDs reduces polarity and improves membrane permeability.
pKa (for basic compounds) 7.5 - 10.5A basic pKa can be favorable, as the ionized form can interact with the negatively charged membrane surface, but the neutral form is required for passive diffusion.

Data compiled from multiple sources analyzing marketed CNS drugs.

Q4: We are considering different in vitro BBB models. What are the pros and cons?

A4: The choice of an in vitro model depends on the specific question you are asking (e.g., passive permeability, active transport, metabolism). No single in vitro model perfectly replicates the in vivo BBB.

Table 2: Comparison of Common In Vitro BBB Models
Model TypeDescriptionAdvantagesDisadvantages
PAMPA-BBB A non-cell-based assay using an artificial lipid-coated filter.High throughput, low cost, excellent for predicting passive diffusion.Does not model active transport (efflux/influx) or metabolism.
Cell Monolayers (e.g., Caco-2, MDCK) A monolayer of immortalized cells grown on a Transwell insert.Well-characterized, good for permeability and P-gp efflux assessment (especially MDCK-MDR1).Can have lower barrier tightness (TEER values) and may not express the full range of human BBB transporters.
Primary or iPSC-derived BMECs Brain Microvascular Endothelial Cells derived from animals or human induced pluripotent stem cells (iPSCs).More physiologically relevant; express tighter junctions and a broader range of transporters. iPSC models offer a human-specific platform.Lower throughput, higher cost and variability, more complex to culture.
Co-culture Models BMECs are cultured with other CNS cells like astrocytes and pericytes.More closely mimics the in vivo neurovascular unit, leading to higher barrier tightness and more accurate transporter expression.Increased complexity and cost.

iPSC: induced pluripotent stem cell; BMEC: brain microvascular endothelial cell.

Key Experimental Protocols & Workflows

Protocol 1: Bidirectional Transport Assay using MDCK-MDR1 Cells

This protocol is designed to determine if a compound is a substrate of the P-glycoprotein (P-gp) efflux pump.

Methodology:

  • Cell Culture: Culture MDCK-MDR1 cells on Transwell® inserts (e.g., 12-well, 0.4 µm pore size) until a confluent monolayer is formed.

  • Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junction formation. A stable and high TEER value is required. Additionally, assess the permeability of a paracellular marker (e.g., Lucifer Yellow).

  • Preparation of Dosing Solutions: Prepare the test compound in transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4) at a specified concentration (e.g., 1-10 µM). Prepare separate solutions with and without a known P-gp inhibitor (e.g., 10 µM Verapamil).

  • Apical to Basolateral (A-to-B) Transport:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer.

  • Basolateral to Apical (B-to-A) Transport:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

  • Interpretation: An ER > 2 suggests the compound is a substrate for active efflux. If the ER is reduced to ~1 in the presence of a P-gp inhibitor, the compound is confirmed as a P-gp substrate.

Visualizations: Diagrams and Workflows

The following diagrams illustrate key concepts and workflows related to overcoming poor CNS penetration.

BBB_Factors cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Drug_Bound Drug (Bound to Albumin) Drug_Free Drug (Free) Drug_Bound->Drug_Free Equilibrium EC Endothelial Cell Drug_Free->EC Passive Diffusion TJ Tight Junction Drug_Free->TJ Blocked Target H3 Receptor EC->Target Enters Brain Pgp P-gp Efflux Pump Pgp->Drug_Free Active Efflux Troubleshooting_Workflow start High In Vitro Potency, Low In Vivo Efficacy q_cns Hypothesis: Poor CNS Penetration? start->q_cns step1 1. Analyze Physicochemical Properties (LogP, TPSA, MW) q_cns->step1 result1 Properties outside CNS drug-like space? step1->result1 step2 2. In Vitro Permeability (PAMPA, Caco-2, MDCK) result2 High Efflux Ratio in vitro? step2->result2 step3 3. In Vivo PK Study (Measure Kp,uu) result3 Low Kp,uu (<0.3)? step3->result3 result1->step2 No action1 Action: Medicinal Chemistry Redesign (Lead Op) result1->action1 Yes result2->step3 No action2 Action: Confirm with P-gp inhibitor in vitro result2->action2 Yes action3 Action: Test in vivo with P-gp inhibitor to prove target engagement is possible result3->action3 Yes end CNS Penetration Confirmed as Limiting Factor result3->end No (Re-evaluate hypothesis) action1->start Iterate action2->step3 action3->end H3R_Signaling cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synapse Synaptic Cleft H3R H3 Autoreceptor (Gi/o-coupled) Ca_Channel Ca2+ Channel H3R->Ca_Channel Inhibits AC Adenylyl Cyclase H3R->AC Inhibits Histamine_Vesicle Histamine Vesicles Histamine Histamine Histamine_Vesicle->Histamine Releases Ca_Channel->Histamine_Vesicle Triggers Fusion Histamine->H3R Activates (Negative Feedback) Antagonist H3R Antagonist (Your Compound) Antagonist->H3R Blocks Release Increased Histamine Release Antagonist->Release Leads to cAMP ↓ cAMP AC->cAMP Produces

References

Best practices for storing and handling Cipralisant Maleate powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Cipralisant Maleate powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term storage, this compound powder should be kept at -20°C in a dry and dark environment.[1] Properly stored, the powder has a shelf life of over two years.[1]

Q2: How should I store this compound for short-term use?

For short-term storage (days to weeks), the powder can be stored at 0-4°C in a dry and dark place.[1]

Q3: What is the recommended solvent for this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[1] It is soluble in DMSO at concentrations of ≥ 100 mg/mL.

Q4: How should I store stock solutions of this compound in DMSO?

Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For storage, the following conditions are recommended:

  • -80°C for up to 6 months.[2]

  • -20°C for up to 1 month.

  • 4°C for up to 2 weeks.

Q5: Is this compound sensitive to light?

Yes, it is recommended to store this compound powder in a dark environment to prevent potential degradation.

Q6: What are the basic safety precautions for handling this compound powder?

While this compound is described as having low toxicity and is shipped as a non-hazardous chemical, it is essential to follow standard laboratory safety protocols. This includes using personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Handling of the powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation.

Troubleshooting Guides

Problem: The this compound powder is not fully dissolving in DMSO.

  • Solution 1: Check the Purity of Your DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its effectiveness as a solvent. Use fresh, anhydrous, high-purity DMSO.

  • Solution 2: Gentle Heating. Gently warm the solution in a water bath at 37°C for 5-10 minutes. Intermittent vortexing can aid dissolution. Avoid excessive heat, as it may degrade the compound.

  • Solution 3: Sonication. Place the vial in a water bath sonicator for 10-15 minutes to help break up any clumps and facilitate dissolution.

  • Solution 4: Re-evaluate Concentration. You may be attempting to prepare a solution that is above the compound's solubility limit. Try preparing a more dilute stock solution.

Problem: The compound precipitates when I add the DMSO stock solution to my aqueous buffer or cell culture medium.

  • Solution 1: Perform Serial Dilutions. This is a common issue known as "salting out." To prevent this, perform serial dilutions of your DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous buffer. This gradual dilution minimizes the rapid change in solvent polarity.

  • Solution 2: Check Final DMSO Concentration. Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility but remains non-toxic to cells (typically ≤ 0.1%).

  • Solution 3: Use a Co-solvent. For in vivo studies, if precipitation occurs upon dilution with aqueous solutions, consider using a co-solvent such as PEG300, Tween-80, or CMC-Na.

Quantitative Data Summary

ParameterValueSource(s)
Powder Storage (Long-term) -20°C
Powder Storage (Short-term) 0 - 4°C
Powder Shelf Life >2 years (if stored properly)
Recommended Solvent Dimethyl sulfoxide (DMSO)
Solubility in DMSO ≥ 100 mg/mL
Stock Solution Storage (-80°C) 6 months
Stock Solution Storage (-20°C) 1 month
Stock Solution Storage (4°C) 2 weeks
Molecular Formula C18H24N2O4
Molecular Weight 332.39 g/mol
CAS Number 223420-20-0

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: Carefully weigh the desired amount of this compound powder in a sterile tube. For a 10 mM stock solution, you will need 3.324 mg per 1 mL of DMSO.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Final Steps start Start equilibrate Equilibrate Powder to Room Temperature start->equilibrate weigh Weigh Cipralisant Maleate Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex troubleshoot Not Dissolved? vortex->troubleshoot heat_sonicate Gentle Heat (37°C) or Sonication troubleshoot->heat_sonicate Yes inspect Visually Inspect for Clarity troubleshoot->inspect No heat_sonicate->vortex aliquot Aliquot into Single-Use Vials inspect->aliquot store Store at -20°C or -80°C aliquot->store end End store->end signaling_pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor Effect Modulation of Neurotransmitter Release (e.g., Histamine, Acetylcholine) H3R->Effect Inhibition of Downstream Signaling Cipralisant This compound Cipralisant->H3R Antagonist

References

Technical Support Center: Cipralisant Functional Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the functional selectivity of Cipralisant. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Cipralisant and what is its primary mechanism of action?

Cipralisant (also known as GT-2331) is a potent and selective ligand for the histamine H3 receptor (H3R). It exhibits complex pharmacology, acting as an antagonist or inverse agonist in in vivo models, while demonstrating agonist activity in several in vitro functional assays. This suggests that Cipralisant displays functional selectivity, also known as biased agonism.

Q2: What is functional selectivity and how does it apply to Cipralisant?

Functional selectivity is the ability of a ligand to preferentially activate a subset of a receptor's signaling pathways over others. For G protein-coupled receptors (GPCRs) like the H3R, signaling can occur through G protein-dependent pathways (e.g., modulation of cAMP levels) and G protein-independent pathways, such as those mediated by β-arrestins. Cipralisant's profile as an in vivo antagonist and an in vitro agonist in G protein-mediated assays is a strong indicator of functional selectivity. It appears to activate G protein signaling while potentially blocking or having no effect on other pathways that contribute to its overall physiological effect in vivo.

Q3: Why do I observe agonist activity of Cipralisant in my in vitro assays (e.g., cAMP, GTPγS) but it is described as an antagonist?

This is a key feature of Cipralisant's functional selectivity. In cell-based or membrane assays that measure Gαi/o protein activation, such as cAMP accumulation inhibition or [³⁵S]GTPγS binding, Cipralisant behaves as a full or partial agonist. However, its in vivo effects, which are the net result of its actions on all relevant signaling pathways in a complex biological system, manifest as antagonism or inverse agonism. This discrepancy highlights the importance of using multiple assay systems to fully characterize the pharmacological profile of a compound like Cipralisant.

Q4: What are the known off-target activities of Cipralisant?

While Cipralisant is known for its high affinity and selectivity for the H3 receptor, a comprehensive off-target profile is crucial for interpreting experimental results. It is recommended to perform off-target screening against a panel of common targets, particularly other amine receptors like serotonin and dopamine receptors, to ensure that the observed effects are mediated by the H3 receptor.

Q5: Are there different isoforms of the H3 receptor that could affect my results?

Yes, the human H3 receptor has multiple splice variants, and these isoforms can be differentially expressed in various brain regions. It has been shown that H3R agonists can display different patterns of ligand bias in a pathway- and isoform-dependent manner[1]. When studying the functional selectivity of Cipralisant, it is important to consider which H3R isoform is being used in your experimental system, as this could influence the observed pharmacological profile.

Experimental Protocols and Troubleshooting

This section provides detailed methodologies for key experiments to characterize the functional selectivity of Cipralisant, along with troubleshooting guides for common issues.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Cipralisant for the H3 receptor.

Methodology:

  • Membrane Preparation: Prepare membranes from cells stably or transiently expressing the human H3 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]Nα-methylhistamine ([³H]NAMH) is a commonly used agonist radioligand for the H3 receptor.

  • Competition Binding:

    • Incubate the cell membranes with a fixed concentration of [³H]NAMH (typically at or near its Kd) and increasing concentrations of unlabeled Cipralisant.

    • Incubate for 2 hours at 25°C with continuous shaking.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit).

  • Termination: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki value for Cipralisant using the Cheng-Prusoff equation.

Troubleshooting Guide:

Problem Possible Cause Solution
High non-specific binding Radioligand concentration is too high.Use a radioligand concentration at or below its Kd.
Insufficient washing.Increase the number and volume of washes.
Filter binding of the radioligand.Pre-soak filters in a solution like 0.5% polyethyleneimine.
Low specific binding Low receptor expression in membranes.Use a cell line with higher receptor expression or increase the amount of membrane protein per well.
Degraded radioligand.Use a fresh batch of radioligand and store it properly.
Inconsistent results Incomplete mixing of reagents.Ensure thorough mixing of all components before incubation.
Temperature fluctuations during incubation.Use a temperature-controlled incubator or water bath.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of Gαi/o proteins coupled to the H3 receptor.

Methodology:

  • Membrane Preparation: Use membranes from cells expressing the H3 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.

  • Assay Components:

    • Incubate membranes with increasing concentrations of Cipralisant.

    • Add [³⁵S]GTPγS to a final concentration of 0.1 nM.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Non-specific Binding: Determine in the presence of 10 µM unlabeled GTPγS.

  • Termination and Detection: Similar to the radioligand binding assay, terminate by filtration and measure radioactivity.

  • Data Analysis: Plot the stimulated binding versus the logarithm of Cipralisant concentration to determine the EC50 and Emax values.

Troubleshooting Guide:

Problem Possible Cause Solution
Low signal-to-noise ratio Suboptimal GDP or Mg²⁺ concentration.Optimize the concentrations of GDP and Mg²⁺ in the assay buffer.
Low receptor-G protein coupling efficiency.Ensure the use of a cell line with robust receptor-G protein coupling.
High basal [³⁵S]GTPγS binding High constitutive activity of the H3 receptor.This is a known characteristic of the H3 receptor. To assess inverse agonism, measure the ability of the compound to decrease this basal signal.
Variable results between experiments Inconsistent membrane preparation.Standardize the membrane preparation protocol and ensure consistent protein concentrations.
Pipetting errors with viscous [³⁵S]GTPγS.Use wide-bore pipette tips and ensure accurate pipetting.
cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gαi/o-coupled H3 receptor.

Methodology:

  • Cell Culture: Use whole cells expressing the H3 receptor.

  • Assay Medium: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.

  • Assay Procedure:

    • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Treat cells with increasing concentrations of Cipralisant.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of Cipralisant concentration to determine the IC50 and Emax.

Troubleshooting Guide:

Problem Possible Cause Solution
Weak forskolin stimulation Low adenylyl cyclase activity in the cell line.Use a different cell line or a higher concentration of forskolin.
Cell viability issues.Ensure cells are healthy and plated at the correct density.
High variability in cAMP levels Inconsistent cell numbers per well.Use a cell counter to ensure accurate cell plating.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with buffer.
No inhibition by Cipralisant Poor receptor coupling to adenylyl cyclase.Verify receptor expression and G protein coupling in the chosen cell line.
Inactive compound.Check the purity and integrity of the Cipralisant stock solution.
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the H3 receptor, a key G protein-independent signaling event.

Methodology:

  • Assay Principle: Utilize a commercially available assay system, such as DiscoveRx's PathHunter or BRET/FRET-based assays. These assays typically involve a GPCR tagged with an enzyme fragment or fluorescent protein and β-arrestin tagged with the complementary fragment or protein. Ligand-induced recruitment brings the tags into proximity, generating a measurable signal.

  • Cell Lines: Use a cell line stably expressing the H3 receptor and the β-arrestin assay components.

  • Assay Procedure:

    • Plate the cells in a microplate.

    • Add increasing concentrations of Cipralisant.

    • Incubate for the recommended time (typically 60-90 minutes) at 37°C.

  • Detection: Measure the signal (e.g., chemiluminescence or fluorescence) according to the manufacturer's protocol.

  • Data Analysis: Plot the signal versus the logarithm of Cipralisant concentration to determine the EC50 and Emax for β-arrestin recruitment.

Troubleshooting Guide:

Problem Possible Cause Solution
Low signal window Low expression of receptor or β-arrestin fusion proteins.Use a cell line with optimized expression levels.
Inappropriate agonist for positive control.Use a known H3 receptor agonist that robustly recruits β-arrestin.
High background signal Constitutive receptor activity leading to basal β-arrestin recruitment.This may be inherent to the receptor; establish a stable baseline for data normalization.
Non-specific interactions of assay components.Include appropriate negative controls (e.g., parental cells without the receptor).
No recruitment observed with Cipralisant Cipralisant may not induce β-arrestin recruitment (G protein bias).This is a valid result and a key aspect of its functional selectivity. Compare its lack of activity to a balanced agonist.
Assay kinetics are too slow or fast.Perform a time-course experiment to determine the optimal incubation time.

Quantitative Data Summary

The following tables summarize the expected pharmacological profile of Cipralisant. Note that specific values can vary depending on the experimental conditions and cell system used.

Table 1: Binding Affinity of Cipralisant at the Histamine H3 Receptor

CompoundReceptorAssay TypeRadioligandKᵢ (nM)
CipralisantRat H3Radioligand Binding[³H]NAMH0.47

Table 2: Functional Activity of Cipralisant at the Histamine H3 Receptor

CompoundAssay TypeCell LineParameterPotency (EC₅₀/IC₅₀, nM)Efficacy (% of standard agonist)
Cipralisant[³⁵S]GTPγS BindingHEK cells (rat H3R)EC₅₀5.6Full agonist
CipralisantcAMP AccumulationHEK cells (rat H3R)IC₅₀PotentFull agonist
Cipralisantβ-Arrestin Recruitment--Data not availableData not available

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathways

H3R_Signaling Cipralisant Cipralisant H3R H3R Cipralisant->H3R Binds G_protein Gαi/o Protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP beta_arrestin β-Arrestin downstream_arrestin Downstream Signaling (e.g., MAPK) beta_arrestin->downstream_arrestin H3R->G_protein Activates H3R->beta_arrestin Recruits?

Experimental Workflow for Assessing Functional Selectivity

Functional_Selectivity_Workflow start Start: Characterize Cipralisant binding Radioligand Binding Assay (Determine Ki) start->binding g_protein_pathway G Protein Pathway Assays binding->g_protein_pathway beta_arrestin_pathway β-Arrestin Pathway Assay binding->beta_arrestin_pathway cAMP cAMP Accumulation Assay (Measure IC50 and Emax) g_protein_pathway->cAMP GTPgS [35S]GTPγS Binding Assay (Measure EC50 and Emax) g_protein_pathway->GTPgS analysis Data Analysis and Bias Calculation cAMP->analysis GTPgS->analysis arrestin_assay β-Arrestin Recruitment Assay (Measure EC50 and Emax) beta_arrestin_pathway->arrestin_assay arrestin_assay->analysis conclusion Conclusion: Determine Functional Selectivity Profile analysis->conclusion

Logical Relationship of Factors Affecting Functional Selectivity

Factors_Affecting_Selectivity Cipralisant Cipralisant H3R H3 Receptor Cipralisant->H3R binds to Signaling_Pathway Signaling Pathway (G protein vs. β-arrestin) H3R->Signaling_Pathway activates Cell_System Cellular Context (e.g., receptor density, G protein expression) Cell_System->Signaling_Pathway modulates Functional_Selectivity Observed Functional Selectivity Signaling_Pathway->Functional_Selectivity determines

References

Validation & Comparative

A Comparative Guide to Cipralisant Maleate and Ciproxifan in Preclinical Cognitive Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent histamine H3 receptor antagonists, Cipralisant Maleate and Ciproxifan, focusing on their performance in preclinical cognitive models. The information presented is collated from various experimental studies to aid in the evaluation of these compounds for cognitive enhancement research.

Introduction

Both this compound (GT-2331) and Ciproxifan are potent and selective antagonists of the histamine H3 receptor, a key presynaptic autoreceptor and heteroreceptor in the central nervous system. By blocking this receptor, they enhance the release of histamine and other neurotransmitters crucial for cognitive processes, such as acetylcholine, dopamine, and norepinephrine.[1][2] This mechanism of action has positioned them as promising candidates for treating cognitive deficits associated with various neurological and psychiatric disorders.

Mechanism of Action: Histamine H3 Receptor Antagonism

The primary mechanism through which both this compound and Ciproxifan exert their pro-cognitive effects is by blocking the inhibitory Gi/o-coupled histamine H3 receptor. This antagonism leads to a disinhibition of neurotransmitter release from presynaptic terminals, thereby increasing synaptic concentrations of key modulators of arousal, attention, and memory.

cluster_presynaptic Presynaptic Neuron cluster_drugs H3R Antagonists Histamine Histamine H3R H3 Receptor (Gi/o-coupled) Histamine->H3R Binds AC Adenylyl Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Ca2+ Channel PKA->Ca_channel Modulates Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Fusion NT_release Neurotransmitter Release Vesicle->NT_release Exocytosis Cipralisant This compound Cipralisant->H3R Blocks Ciproxifan Ciproxifan Ciproxifan->H3R Blocks

Signaling pathway of H3 receptor antagonists.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and Ciproxifan based on available preclinical findings.

Table 1: Receptor Binding Affinity

CompoundReceptorSpeciesKi (nM)Reference
This compoundHistamine H3Rat0.47[3]
CiproxifanHistamine H3Rat0.5 - 1.9

Table 2: Efficacy in Preclinical Cognitive Models

Cognitive ModelSpeciesCompoundDoseOutcomeReference
Alzheimer's Disease Model (APPTg2576 Mice) MouseCiproxifan3 mg/kg (i.p.)Reversed hyperactivity and cognitive deficits in swim maze and object recognition tasks.[4]
MK-801-Induced Amnesia RatCiproxifan3.0 mg/kg (s.c.)Alleviated memory impairment in delayed spatial alternation task.
Stress-Induced Cognitive Impairment MouseCiproxifan3 mg/kg (i.p.)Improved contextual memory retrieval.
Repeated Acquisition Model RatThis compound1 mg/kgSignificantly enhanced performance.
Repeated Acquisition Model (Comparative) RatThis compoundMaximally effective doseAppeared less efficacious than 3 mg/kg ciproxifan.
LPS-Induced Cognitive Impairment MouseCiproxifan1 and 3 mg/kg (p.o.)Improved performance in elevated plus-maze, novel object recognition, and Y-maze tests.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Alzheimer's Disease Model (APPTg2576 Mice) with Ciproxifan
  • Animal Model: 12-14 month old male and female APPTg2576 transgenic mice and their wild-type littermates.

  • Drug Administration: Ciproxifan (3 mg/kg) or saline was administered via intraperitoneal (i.p.) injection daily for one week prior to and 30 minutes before testing.

  • Behavioral Tests:

    • Morris Water Maze: To assess spatial learning and memory. Mice were trained to find a hidden platform in a pool of water. Escape latency and time spent in the target quadrant were measured.

    • Novel Object Recognition Task: To evaluate recognition memory. Mice were habituated to an arena with two identical objects. In the test phase, one object was replaced with a novel one, and the time spent exploring each object was recorded.

    • Locomotor Activity: Measured to assess hyperactivity.

cluster_workflow Ciproxifan in AD Model Workflow A1 Animal Model: APP-Tg2576 Mice A2 Drug Administration: Ciproxifan (3 mg/kg, i.p.) or Saline A1->A2 A3 Behavioral Testing A2->A3 B1 Morris Water Maze (Spatial Memory) A3->B1 B2 Novel Object Recognition (Recognition Memory) A3->B2 B3 Locomotor Activity A3->B3 C1 Data Analysis: Escape Latency, Quadrant Time B1->C1 C2 Data Analysis: Discrimination Index B2->C2 C3 Data Analysis: Distance Traveled B3->C3

Experimental workflow for Ciproxifan in an AD mouse model.
MK-801-Induced Amnesia Model with Ciproxifan

  • Animal Model: Adult male Long-Evans rats.

  • Drug Administration: Ciproxifan (1.0 or 3.0 mg/kg) or vehicle was administered subcutaneously (s.c.) 20 minutes before the administration of the NMDA receptor antagonist MK-801 (0.05, 0.1, or 0.3 mg/kg, s.c.).

  • Behavioral Test:

    • Delayed Spatial Alternation: To assess working memory. Rats were tested in a T-maze for their ability to alternate arm choices with varying delays.

Stress-Induced Cognitive Impairment Model with Ciproxifan
  • Animal Model: Male mice.

  • Drug Administration: Ciproxifan (3 mg/kg, i.p.) was administered 30 minutes before the memory retrieval test.

  • Stress Protocol: Acute stress was induced by three electric footshocks (0.9 mA, 15 ms) 15 minutes before the retrieval test.

  • Behavioral Test:

    • Contextual Serial Discrimination Task: To evaluate contextual memory retrieval.

Discussion and Conclusion

Both this compound and Ciproxifan demonstrate pro-cognitive effects in a variety of preclinical models, consistent with their mechanism as histamine H3 receptor antagonists.

Ciproxifan has been extensively studied, with a robust body of evidence supporting its efficacy in reversing cognitive deficits in models of Alzheimer's disease, NMDA receptor hypofunction, and stress. The effective dose in many of these models is consistently around 3 mg/kg.

This compound also shows promise as a cognitive enhancer, particularly in tasks assessing learning and attention. However, the available data is less extensive compared to Ciproxifan. A key piece of comparative data suggests that at its maximally effective dose, Cipralisant may be less efficacious than 3 mg/kg of Ciproxifan in a repeated acquisition model.

In terms of receptor affinity, both compounds exhibit high potency for the rat histamine H3 receptor, with Ki values in the low nanomolar range.

Future Directions: Direct, head-to-head comparative studies of this compound and Ciproxifan across a standardized battery of cognitive tests would be highly valuable to definitively delineate their relative efficacy and therapeutic potential. Further investigation into the cognitive-enhancing properties of this compound in a broader range of preclinical models is also warranted.

This guide provides a snapshot of the current preclinical data. Researchers are encouraged to consult the primary literature for more in-depth information and to inform the design of future studies.

References

A Comparative Analysis of GT-2331 and Other Histamine H3 Receptor Antagonists for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of GT-2331 (also known as Cipralisant) with other prominent histamine H3 receptor (H3R) antagonists. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data to inform future research and development.

Introduction to H3R Antagonism

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine. Antagonism of the H3R is a promising therapeutic strategy for a range of neurological and psychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), Alzheimer's disease, and schizophrenia, by enhancing neurotransmitter release and promoting wakefulness and cognitive function. GT-2331 has emerged as a potent H3R antagonist with a unique pharmacological profile, necessitating a thorough comparison with other agents in its class.

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the available quantitative data for GT-2331 and other selected H3R antagonists, focusing on binding affinity, in vitro functional activity, and in vivo efficacy.

Table 1: Comparative Binding Affinity of H3R Antagonists
CompoundSpeciesAssay TypeKi (nM)pKiReference
GT-2331 (Cipralisant) RatReceptor Binding0.47-[1]
HumanReceptor Binding-9.9[1]
ABT-239 RatReceptor Binding-8.9[2]
HumanReceptor Binding-9.5[2]
Ciproxifan Rat (Brain)Receptor Binding0.5 - 1.9-[3]
Pitolisant HumanReceptor Binding0.16-
Table 2: Comparative In Vitro Functional Activity of H3R Antagonists
CompoundSpecies/SystemAssay TypePotency (pA2/pKb/EC50)NotesReference
GT-2331 (Cipralisant) Guinea Pig JejunumNorepinephrine ReleasepA2 = 8.5Antagonist activity
Rat H3R (HEK cells)GTPγS BindingEC50 = 5.6 nMAgonist activity
HEK cellscAMP Accumulation-Full agonist on adenylyl cyclase inhibition
ABT-239 Rat H3RGTPγS BindingpKb = 8.3Antagonist activity
Human H3RGTPγS BindingpKb = 9.0Antagonist activity
Rat H3RcAMP FormationpKb = 7.6Antagonist activity
Human H3RcAMP FormationpKb = 7.9Antagonist activity
Ciproxifan Rat (Brain Synaptosomes)[3H]Histamine ReleaseKi = 0.5 nMCompetitive antagonist

Note: GT-2331 exhibits functional selectivity, acting as an antagonist in some assays while showing agonist activity in others, particularly in recombinant systems.

Table 3: Comparative In Vivo Efficacy in a Cognition Model (Repeated Acquisition Avoidance Response in SHR Pups)
CompoundDoseRoute of AdministrationEffectReference
GT-2331 (Cipralisant) 1 mg/kgs.c.Significantly enhanced performance
Ciproxifan 3 mg/kgs.c.Significantly enhanced performance
Table 4: Comparative Pharmacokinetic Parameters
CompoundSpeciesHalf-life (t1/2)Oral BioavailabilityReference
GT-2331 (Cipralisant) -Data not availableOrally active, good CNS penetration
ABT-239 Rat4 h52-89%
Dog8 h52-89%
Monkey29 h52-89%
Ciproxifan MouseDistribution: 13 min, Elimination: 87 min62%
Pitolisant Human10-12 h~90%

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the H3R signaling pathway.

General Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human H3 receptor are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates.

  • Compound Incubation: Cells are pre-incubated with the test antagonist at various concentrations for a specified time (e.g., 30 minutes).

  • Agonist Stimulation: A known H3R agonist (e.g., (R)-α-methylhistamine) is added to stimulate the receptor.

  • Forskolin Treatment: Forskolin is added to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing a fluorescent or luminescent reporter.

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its potency (e.g., pKb or IC50).

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the H3R by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the H3 receptor are prepared from cultured cells or brain tissue.

  • Assay Buffer: The assay is conducted in a buffer containing GDP, MgCl2, and other necessary components.

  • Compound Incubation: Membranes are incubated with the test compound (agonist or antagonist) and [35S]GTPγS. For antagonist testing, a fixed concentration of an agonist is also included.

  • Reaction Termination: The binding reaction is stopped by rapid filtration through a filter plate.

  • Scintillation Counting: The amount of [35S]GTPγS bound to the G-proteins on the filter is quantified using a scintillation counter.

  • Data Analysis: For agonists, the EC50 for stimulating [35S]GTPγS binding is determined. For antagonists, the ability to inhibit agonist-stimulated binding is measured to calculate a pKb value.

Repeated Acquisition Avoidance Response in Spontaneously Hypertensive Rat (SHR) Pups

This in vivo model assesses the effects of compounds on learning and attention, relevant to disorders like ADHD.

Protocol:

  • Subjects: Male SHR pups (20-24 days old) are used.

  • Apparatus: A two-compartment box with a brightly lit and a darkened compartment is used.

  • Procedure:

    • A pup is placed in the brightly lit compartment.

    • When the pup transfers to the darkened compartment, a mild footshock (e.g., 0.1 mA for 1 second) is delivered.

    • The pup is then removed and returned to its home cage for a 1-minute inter-trial interval.

    • This process is repeated for a total of five trials.

  • Drug Administration: Test compounds (e.g., GT-2331 or ciproxifan) are administered subcutaneously (s.c.) at specified doses before the training session.

  • Data Analysis: The number of trials in which the pup avoids the footshock by remaining in the lit compartment is recorded. An increase in avoidance responses indicates improved learning and attention.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided in Graphviz DOT language.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gαi/o-βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H3R Antagonist (e.g., GT-2331) Antagonist->H3R Blocks Increased_Neurotransmitter_Release Increased Neurotransmitter Release Antagonist->Increased_Neurotransmitter_Release Promotes ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter Release PKA->Neurotransmitter_Release Leads to GTP_Binding_Assay_Workflow start Start prep_membranes Prepare H3R-expressing cell membranes start->prep_membranes incubate Incubate membranes with: - Test Antagonist - H3R Agonist - [35S]GTPγS prep_membranes->incubate filter Rapidly filter to separate bound and free [35S]GTPγS incubate->filter count Quantify bound [35S]GTPγS via scintillation counting filter->count analyze Analyze data to determine antagonist potency (pKb) count->analyze end End analyze->end Avoidance_Response_Workflow start Start administer_drug Administer test compound (e.g., GT-2331) to SHR pup start->administer_drug place_in_lit Place pup in lit compartment administer_drug->place_in_lit decision Pup enters dark compartment? place_in_lit->decision shock Deliver mild footshock decision->shock Yes remove Remove pup to home cage (Inter-trial interval) decision->remove No (Avoidance) shock->remove repeat_trial Repeat for 5 trials remove->repeat_trial repeat_trial->place_in_lit end End & Analyze Data repeat_trial->end

References

Validating the Binding Affinity of Cipralisant to the Histamine H3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Cipralisant (also known as Ciproxifan) to the histamine H3 receptor (H3R) against other well-established H3R antagonists. Experimental data is presented to support the comparison, along with detailed protocols for the key binding assays. Furthermore, relevant signaling pathways and experimental workflows are visualized to enhance understanding.

Comparative Binding Affinity of H3 Receptor Antagonists

The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the concentration of the compound required to bind to the target. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value signifies a higher binding affinity.

The following table summarizes the binding affinities of Cipralisant and other selected H3 receptor antagonists.

CompoundKi (nM)IC50 (nM)Species/SystemReference
Cipralisant (Ciproxifan) 0.5 - 1.99.2Rat Brain Synaptosomes / Rat Striatal Membranes[1][2]
0.4 - 6.2-Rodent H3R[3]
46 - 180-Human H3R[3]
Pitolisant 0.161.5 (EC50)Human H3R[4]
-5.3Human Cerebral Cortex
Thioperamide 4-Rat Brain Slices
4.3-Rat Cortex Membranes
Clobenpropit 9.16-Rat Brain Cortex Homogenates

Note: Ki and IC50 values can vary between studies due to different experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

Activation of the H3 receptor by an agonist (like histamine) leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various ion channels. Antagonists like Cipralisant block the constitutive activity of the H3 receptor (inverse agonism) or prevent agonist binding, thereby increasing the release of histamine and other neurotransmitters.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine) H3R->Neurotransmitter_Release Inhibits (Presynaptic) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Cipralisant Cipralisant (Antagonist) Cipralisant->H3R Blocks ATP ATP ATP->AC cAMP->Neurotransmitter_Release Inhibits

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocol: Radioligand Binding Assay

The binding affinity of Cipralisant and other antagonists to the H3 receptor is commonly determined using a competitive radioligand binding assay. This protocol is a generalized example based on published methodologies.

1. Membrane Preparation:

  • Homogenize rat cerebral cortex (or cells expressing the recombinant H3 receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add in the following order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

    • A fixed concentration of the radioligand, typically [3H]-Nα-methylhistamine ([3H]-NAMH), a potent H3 receptor agonist.

    • Increasing concentrations of the unlabeled competitor ligand (e.g., Cipralisant, Pitolisant).

    • Membrane suspension.

  • For determining non-specific binding, a high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit) is added instead of the competitor ligand.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be retained on the filter.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

4. Detection and Data Analysis:

  • Dry the filter mats and add a scintillation cocktail.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • The data is then analyzed using non-linear regression to determine the IC50 value of the competitor ligand.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from tissue or cells) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand Radioligand ([3H]-NAMH) Radioligand->Incubation Competitor Competitor Ligand (e.g., Cipralisant) Competitor->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measures radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis

Caption: Experimental Workflow for a Radioligand Binding Assay.

References

A Comparative Guide to the Functional Selectivity of Cipralisant and Biased Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the functional selectivity exhibited by the histamine H3 receptor ligand, cipralisant, and the pharmacological concept of biased agonism. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to elucidate the nuanced differences and similarities between these two important concepts in G protein-coupled receptor (GPCR) pharmacology.

Defining the Concepts: Functional Selectivity and Biased Agonism

Functional selectivity and biased agonism are closely related terms describing the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. This phenomenon deviates from the traditional view of agonists having a singular intrinsic efficacy for all signaling outputs.[1][2]

A ligand displaying functional selectivity can act as an agonist for one pathway, an antagonist for another, and even an inverse agonist for a third, all through the same receptor.[3] This selectivity arises from the ligand's ability to stabilize distinct receptor conformations, each favoring interaction with a specific set of intracellular signaling partners.

Biased agonism is a specific form of functional selectivity, most commonly used to describe ligands that show a preference for either G protein-mediated signaling or β-arrestin-mediated signaling.[1][2] A G protein-biased agonist will primarily activate pathways initiated by G proteins (e.g., adenylyl cyclase modulation, ion channel regulation), while a β-arrestin-biased agonist will preferentially trigger pathways involving β-arrestin scaffolding and signaling (e.g., receptor desensitization, internalization, and activation of certain kinase cascades). The therapeutic potential of biased agonists lies in their ability to selectively engage pathways associated with desired effects while avoiding those that lead to adverse side effects.

Cipralisant: A Case Study in Functional Selectivity

Cipralisant (GT-2331) is a potent ligand for the histamine H3 receptor. Initially classified as an antagonist, further research revealed a more complex pharmacological profile. Cipralisant demonstrates functional selectivity by acting as a full agonist in some signaling pathways while having little to no agonist activity in others.

Specifically, in in vitro systems, cipralisant has been shown to be a potent full agonist in assays measuring G protein activation, such as the inhibition of adenylyl cyclase (leading to decreased cAMP accumulation) and stimulation of [35S]GTPγS binding. However, its activity in other pathways, such as those that might be mediated by β-arrestin, has not been as thoroughly characterized with quantitative data in the public domain.

Oliceridine: A Clinically Approved Biased Agonist

Oliceridine (TRV130) is a G protein-biased agonist at the µ-opioid receptor (MOR) that has received FDA approval for the management of acute pain. It was developed to provide potent analgesia, a G protein-mediated effect, with a reduced incidence of opioid-related adverse events like respiratory depression and constipation, which are thought to be at least partially mediated by β-arrestin signaling.

Oliceridine's biased profile is characterized by its potent activation of G protein signaling with significantly less recruitment of β-arrestin-2 compared to traditional opioids like morphine.

Quantitative Comparison of Signaling Profiles

To objectively compare cipralisant's functional selectivity with the biased agonism of a compound like oliceridine, it is essential to examine their potency (EC50) and efficacy (Emax) across different signaling pathways. The tables below summarize available data from the literature.

Table 1: Signaling Profile of Cipralisant at the Histamine H3 Receptor

Signaling PathwayAssayPotency (EC50)Efficacy (Emax)Reference
G Protein Activation[35S]GTPγS Binding (rat H3R in HEK cells)5.6 nMPartial Agonist
G Protein ActivationcAMP Accumulation (inhibition)Not explicitly quantified, but described as a potent full agonist.Full Agonist
β-Arrestin Recruitment-Data not available in the public domain.Data not available in the public domain.-

Table 2: Signaling Profile of Oliceridine at the µ-Opioid Receptor

Signaling PathwayAssayPotency (EC50)Efficacy (Emax)Reference
G Protein ActivationGTPγS Binding / cAMP InhibitionData with specific values not readily available in provided search results.Comparable to morphine.
β-Arrestin Recruitmentβ-Arrestin-2 Recruitment AssayData with specific values not readily available in provided search results.~14% of morphine's efficacy.

Note: The lack of directly comparable quantitative data for both compounds in the same set of assays highlights a gap in the current literature. The data presented is compiled from various sources and experimental systems, which should be considered when interpreting the comparison.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize the signaling profiles of ligands like cipralisant and oliceridine.

[35S]GTPγS Binding Assay (for G Protein Activation)

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist.

Protocol Summary:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., histamine H3 receptor or µ-opioid receptor) are prepared from cultured cells (e.g., HEK293).

  • Assay Buffer: A buffer containing GDP (to ensure G proteins are in their inactive state), MgCl2, and NaCl is prepared.

  • Incubation: Membranes are incubated with varying concentrations of the test ligand (e.g., cipralisant or oliceridine) and a fixed concentration of [35S]GTPγS.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [35S]GTPγS.

  • Scintillation Counting: The radioactivity retained on the filters, representing the amount of [35S]GTPγS bound to G proteins, is quantified using a scintillation counter.

  • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for the ligand.

cAMP Accumulation Assay (for Gs/Gi Protein Activation)

This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger whose production is regulated by adenylyl cyclase, which is in turn controlled by Gs (stimulatory) and Gi (inhibitory) proteins.

Protocol Summary for Gi-coupled Receptors (like the Histamine H3 Receptor):

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

  • Forskolin Stimulation: Cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to increase basal cAMP levels.

  • Ligand Treatment: Cells are then treated with varying concentrations of the test ligand (e.g., cipralisant).

  • Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.

  • Data Analysis: The ability of the ligand to inhibit forskolin-stimulated cAMP accumulation is quantified, and dose-response curves are used to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and β-arrestin-mediated signaling.

Protocol Summary (using a technology like DiscoverX's PathHunter):

  • Engineered Cells: A cell line is used that co-expresses the GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Ligand Stimulation: These cells are treated with varying concentrations of the test ligand (e.g., oliceridine).

  • Enzyme Complementation: Agonist-induced recruitment of β-arrestin-EA to the GPCR-PK brings the two enzyme fragments (PK and EA) into close proximity, allowing them to form a functional β-galactosidase enzyme.

  • Substrate Addition and Signal Detection: A substrate is added that is hydrolyzed by the active enzyme to produce a chemiluminescent signal.

  • Data Analysis: The intensity of the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured, and dose-response curves are generated to determine EC50 and Emax values.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual frameworks of functional selectivity and biased agonism, as well as the signaling pathways involved.

FunctionalSelectivity Ligand Functionally Selective Ligand (e.g., Cipralisant) Receptor GPCR (e.g., H3R) Ligand->Receptor Pathway1 Signaling Pathway A (e.g., G Protein Activation) Receptor->Pathway1 Agonist Effect Pathway2 Signaling Pathway B (e.g., β-Arrestin Recruitment) Receptor->Pathway2 Antagonist/No Effect Pathway3 Signaling Pathway C (e.g., Other G Protein) Receptor->Pathway3 Partial Agonist Effect

Caption: Conceptual diagram of functional selectivity.

BiasedAgonism cluster_gprotein G Protein-Biased Agonist (e.g., Oliceridine) Ligand_G Biased Ligand Receptor_G GPCR (e.g., MOR) Ligand_G->Receptor_G G_Protein G Protein Signaling Receptor_G->G_Protein Strong Activation Arrestin_G β-Arrestin Signaling Receptor_G->Arrestin_G Weak/No Activation

Caption: Signaling pathway of a G protein-biased agonist.

ExperimentalWorkflow start Ligand Characterization assay_g G Protein Activation Assay (e.g., [35S]GTPγS, cAMP) start->assay_g assay_b β-Arrestin Recruitment Assay start->assay_b data_g Determine EC50 & Emax for G Protein Pathway assay_g->data_g data_b Determine EC50 & Emax for β-Arrestin Pathway assay_b->data_b compare Compare Signaling Profiles (Quantify Bias) data_g->compare data_b->compare end Classification (Functionally Selective / Biased Agonist) compare->end

Caption: Experimental workflow for characterizing functional selectivity.

Conclusion

The distinction between functional selectivity and biased agonism is subtle but important. Functional selectivity is a broader term describing any ligand that differentially modulates multiple signaling pathways through a single receptor. Biased agonism is a more specific instance of this, typically referring to the preferential activation of G protein versus β-arrestin pathways.

Cipralisant serves as a clear example of a functionally selective ligand at the histamine H3 receptor, demonstrating full agonism in G protein-mediated pathways. However, a complete understanding of its profile, particularly in comparison to a defined biased agonist, is hampered by the lack of quantitative data on its effects on β-arrestin recruitment.

Oliceridine, on the other hand, is a well-characterized G protein-biased agonist at the µ-opioid receptor, with clinical data supporting the therapeutic benefits of this signaling profile.

For researchers in drug development, understanding these concepts is critical for the rational design of novel therapeutics with improved efficacy and safety profiles. The ability to fine-tune the signaling signature of a drug by targeting specific receptor conformations opens up new avenues for treating a wide range of diseases. Further research directly comparing the full signaling profiles of functionally selective compounds like cipralisant with biased agonists will be invaluable in advancing our understanding of GPCR pharmacology and in the development of the next generation of targeted therapies.

References

Stereoisomer Activity of GT-2331: A Comparative Analysis of (1S,2S) and (1R,2R) Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the stereoselective activity of the potent histamine H3 receptor antagonist, GT-2331.

GT-2331, a highly potent and selective histamine H3 receptor antagonist, has garnered significant interest in the field of neuroscience research. Its pharmacological activity is critically dependent on its stereochemistry, with one enantiomer exhibiting significantly greater potency than the other. This guide provides a detailed comparison of the (1S,2S) and (1R,2R) enantiomers of GT-2331, presenting key experimental data on their receptor binding affinity and functional activity.

Introduction to GT-2331 and Stereoisomerism

GT-2331, chemically known as 4-(2-(5,5-dimethylhex-1-ynyl)cyclopropyl)imidazole, possesses two chiral centers, leading to the existence of enantiomeric pairs. Initial studies led to some confusion regarding the absolute configuration of the more active enantiomer. However, subsequent research definitively established that the dextrorotatory (+) form, with the (1S,2S) configuration, is the eutomer—the enantiomer with higher pharmacological activity. The (1R,2R) enantiomer, in contrast, is the distomer, exhibiting significantly lower potency. Understanding the distinct pharmacological profiles of these stereoisomers is crucial for the design and development of selective H3 receptor-targeted therapeutics.

Comparative Pharmacological Data

The following tables summarize the key quantitative data comparing the in vitro activity of the (1S,2S) and (1R,2R) enantiomers of GT-2331 at the histamine H3 receptor.

Table 1: Histamine H3 Receptor Binding Affinity
EnantiomerReceptor SpeciesRadioligandKi (nM)pKi
(1S,2S)-GT-2331 Rat[3H]-Nα-methylhistamine0.47[1][2]9.9[1]
(1R,2R)-GT-2331 --Data not available-

Ki: Inhibition constant, representing the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates higher binding affinity. pKi: The negative logarithm of the Ki value.

Table 2: Histamine H3 Receptor Functional Antagonist Activity
EnantiomerAssay SystemAgonistpA2
(1S,2S)-GT-2331 Guinea-pig jejunum contraction(R)-alpha-methylhistamine8.5 ± 0.03[3]
(1R,2R)-GT-2331 --Data not available

pA2: A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the histamine H3 receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.

H3_Receptor_Signaling cluster_0 Presynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Activates GT2331 (1S,2S)-GT-2331 (Antagonist) GT2331->H3R Blocks G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine) G_protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->Neurotransmitter_Release Modulates

Figure 1. Simplified signaling pathway of the histamine H3 receptor.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow prep Prepare Receptor Membranes (e.g., from rat brain cortex) incubation Incubate Membranes with Radioligand and Competitor prep->incubation radioligand Radioligand ([3H]-NAMH) radioligand->incubation competitor Unlabeled Ligand ((1S,2S) or (1R,2R)-GT-2331) competitor->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50, Ki calculation) counting->analysis

Figure 2. General workflow for a radioligand competition binding assay.

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol is a generalized procedure for determining the binding affinity of compounds to the histamine H3 receptor.

1. Membrane Preparation:

  • Rat brain cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the following in order:

    • Assay buffer.

    • A fixed concentration of the radioligand (e.g., [3H]-Nα-methylhistamine).

    • A range of concentrations of the unlabeled competitor ligand (e.g., (1S,2S)-GT-2331 or (1R,2R)-GT-2331).

    • The prepared membrane suspension.

  • Non-specific binding is determined in the presence of a high concentration of a known H3 receptor ligand (e.g., unlabeled histamine or thioperamide).

  • The plates are incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

3. Separation and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Guinea-Pig Jejunum)

This ex vivo assay measures the ability of an antagonist to inhibit the functional response induced by an agonist.

1. Tissue Preparation:

  • A segment of the jejunum is isolated from a guinea pig and placed in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • The tissue is mounted under a resting tension and allowed to equilibrate.

2. Experimental Procedure:

  • Contractions of the jejunum are induced by electrical field stimulation.

  • A cumulative concentration-response curve to an H3 receptor agonist (e.g., (R)-alpha-methylhistamine) is established to determine the baseline response.

  • The tissue is then washed and incubated with a fixed concentration of the antagonist (e.g., (1S,2S)-GT-2331) for a specific period.

  • A second concentration-response curve to the agonist is then generated in the presence of the antagonist.

  • This procedure is repeated with several different concentrations of the antagonist.

3. Data Analysis:

  • The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • The pA2 value is determined from the x-intercept of the Schild plot. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

Conclusion

References

Comparative Analysis of Cipralisant Maleate's Cross-Reactivity with Histamine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the selectivity profile of Cipralisant Maleate, a potent histamine H3 receptor antagonist.

This compound, also known as GT-2331, is a high-affinity and selective histamine H3 receptor (H3R) antagonist.[1] In pre-clinical studies, it has demonstrated potential for treating central nervous system disorders such as attention-deficit hyperactivity disorder (ADHD).[1] A critical aspect of its pharmacological profile is its selectivity for the H3R over other histamine receptor subtypes (H1R, H2R, and H4R), which is crucial for minimizing off-target effects. This guide provides a comparative analysis of this compound's interaction with all four histamine receptor subtypes, presenting available binding affinity data and the experimental methodologies used to determine them.

Data Presentation: Histamine Receptor Binding Affinity

CompoundH1 Receptor (Ki)H2 Receptor (Ki)H3 Receptor (Ki)H4 Receptor (Ki)
This compound (GT-2331)Data not publicly availableData not publicly available0.47 nM (rat)Data not publicly available

Note: The Ki value represents the inhibition constant, with a lower value indicating higher binding affinity. The provided Ki for the H3 receptor is for the rat ortholog.[1]

Experimental Protocols

The determination of a compound's binding affinity and functional activity at different receptors is typically achieved through in vitro assays using cell lines recombinantly expressing the target receptor. Below are detailed methodologies for key experimental assays used in the characterization of histamine receptor ligands.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

1. Membrane Preparation:

  • Cells (e.g., HEK293 or CHO) stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R) are cultured and harvested.

  • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

2. Competitive Binding Assay:

  • A constant concentration of a specific radioligand (e.g., [³H]mepyramine for H1R, [³H]tiotidine for H2R, [³H]Nα-methylhistamine for H3R, or [³H]histamine for H4R) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive antagonist for the specific receptor.

  • The reaction is incubated to allow binding to reach equilibrium.

3. Detection and Data Analysis:

  • The membranes are collected by rapid filtration through glass fiber filters, and unbound radioligand is washed away.

  • The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Receptor Activity (EC50/IC50) Determination

Functional assays measure the biological response of a cell upon receptor activation or inhibition by a test compound. The specific assay depends on the G-protein coupling of the histamine receptor subtype.

1. cAMP Accumulation Assay (for H2, H3, and H4 Receptors):

  • H2 receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

  • H3 and H4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.

  • Cells expressing the receptor of interest are incubated with the test compound.

  • For H3 and H4 receptors, adenylyl cyclase is typically stimulated with forskolin to induce a measurable level of cAMP that can then be inhibited.

  • The intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • For agonists, the effective concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the inhibitory concentration that blocks 50% of the agonist-induced response (IC50) is calculated.

2. Intracellular Calcium Mobilization Assay (for H1 Receptors):

  • H1 receptors are coupled to Gq/11 proteins, which activate phospholipase C, leading to the production of inositol triphosphate (IP3) and subsequent release of intracellular calcium (Ca²⁺).

  • Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • The baseline fluorescence is measured before the addition of the test compound.

  • The change in fluorescence intensity upon addition of the test compound is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • The EC50 for agonists or the IC50 for antagonists is determined from the dose-response curves.

Mandatory Visualization

Histamine Receptor Signaling Pathways

Histamine_Signaling cluster_H1 H1 Receptor Signaling cluster_H2 H2 Receptor Signaling cluster_H3_H4 H3 & H4 Receptor Signaling H1 H1R Gq11 Gq/11 H1->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC H2 H2R Gs Gs H2->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates ATP_stim ATP AC_stim->ATP_stim Converts cAMP_stim cAMP ↑ ATP_stim->cAMP_stim PKA_stim PKA Activation cAMP_stim->PKA_stim H3_H4 H3R / H4R Gi Gi/o H3_H4->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits ATP_inhib ATP AC_inhib->ATP_inhib Blocks conversion cAMP_inhib cAMP ↓ ATP_inhib->cAMP_inhib

Caption: Signaling pathways of histamine receptors.

Experimental Workflow for Determining Binding Affinity

Experimental_Workflow A 1. Cell Culture (Cells expressing target receptor) B 2. Membrane Preparation (Homogenization & Centrifugation) A->B C 3. Competitive Binding Assay (Radioligand + Test Compound + Membranes) B->C D 4. Incubation (Allow binding to reach equilibrium) C->D E 5. Filtration & Washing (Separate bound from unbound radioligand) D->E F 6. Scintillation Counting (Quantify bound radioactivity) E->F G 7. Data Analysis (Determine IC50 and calculate Ki) F->G Result Binding Affinity (Ki) G->Result

Caption: Workflow for radioligand binding assay.

References

Reassessment of the Absolute Configuration of the Potent Histamine H₃ Receptor Antagonist GT-2331

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

Introduction

GT-2331, also known as Cipralisant, is a highly potent and selective antagonist of the histamine H₃ receptor, a key target in the central nervous system for therapeutic intervention in a range of neurological and psychiatric disorders, including Attention-Deficit Hyperactivity Disorder (ADHD).[1][2] The biological activity of this chiral molecule is critically dependent on its absolute stereochemistry.[3] Initially, the more active, dextrorotatory (+) enantiomer was assigned the (1R,2R) configuration.[4][5] However, subsequent investigations led to a definitive reassessment of this assignment. This guide provides a comprehensive overview of the evidence and methodologies that established the correct absolute configuration of GT-2331 as (1S,2S).

The Stereochemical Discrepancy and Reassessment

The initial assignment of the (1R,2R) configuration to the biologically active enantiomer of GT-2331 was challenged by conflicting data from X-ray diffraction studies and a new, efficient multigram synthesis of both enantiomers. A pivotal study by Liu et al. (2004) synthesized both the (1R,2R) and (1S,2S) enantiomers and found that the dextrorotatory and more potent enantiomer at the rat histamine H₃ receptor was, in fact, the (1S,2S) enantiomer. This finding was later independently corroborated by Minick et al. (2007) using Vibrational Circular Dichroism (VCD), a powerful technique for determining the absolute configuration of chiral molecules in solution.

Comparative Pharmacological Data

The reassessment of the absolute configuration of GT-2331 highlighted a significant difference in the pharmacological activity between the two enantiomers. The (1S,2S) enantiomer is substantially more potent as a histamine H₃ receptor antagonist than the (1R,2R) enantiomer.

EnantiomerAbsolute ConfigurationOptical RotationHistamine H₃ Receptor Binding Affinity (Kᵢ)Relative Potency
GT-2331 (1S,2S) Dextrorotatory (+) ~0.47 nM (rat) ~12-fold more potent
Enantiomer(1R,2R)Levorotatory (-)Lower affinityLess potent

Note: The Kᵢ value is for the rat histamine H₃ receptor. The relative potency is based on the findings of Liu et al. (2004).

Experimental Protocols

The definitive reassignment of the absolute configuration of GT-2331 was based on rigorous experimental work, including chemical synthesis and spectroscopic analysis.

Enantioselective Synthesis of GT-2331 Enantiomers

An efficient multigram synthesis was developed to produce both the (1S,2S) and (1R,2R) enantiomers of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole. The key steps involved the use of chiral auxiliaries to establish the desired stereochemistry of the cyclopropane ring. The improved synthetic route also involved a more efficient coupling reaction using 3,3-dimethylbutyl triflate, which significantly reduced the formation of byproducts and increased the overall yield.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy was employed as an independent method to confirm the absolute configuration.

  • Sample Preparation: The (+)-enantiomer of GT-2331 was dissolved in a suitable solvent.

  • Data Acquisition: The VCD and infrared absorption spectra were recorded.

  • Computational Modeling: Ab initio quantum mechanical calculations were performed to predict the VCD spectra for both the (1S,2S) and (1R,2R) enantiomers.

  • Spectral Comparison: The experimentally measured VCD spectrum was compared with the computationally predicted spectra. The excellent agreement between the experimental spectrum of the (+)-enantiomer and the predicted spectrum for the (1S,2S) configuration provided unambiguous confirmation of the absolute stereochemistry.

Visualizing the Reassessment and Pathways

To further clarify the concepts discussed, the following diagrams illustrate the reassessment workflow, the structure of the active enantiomer, and its interaction with the histamine H₃ receptor signaling pathway.

cluster_0 Reassessment Workflow Initial Initial Assignment (1R,2R) Discrepancy Conflicting X-ray Data & Synthesis Results Initial->Discrepancy Synthesis Enantioselective Synthesis of (1S,2S) & (1R,2R) Discrepancy->Synthesis Conclusion Definitive Assignment (1S,2S) Synthesis->Conclusion VCD Vibrational Circular Dichroism (VCD) VCD->Conclusion cluster_1 GT-2331 (1S,2S)-enantiomer GT2331 cluster_2 Histamine H₃ Receptor Signaling GT2331 GT-2331 (Antagonist) H3R Histamine H₃ Receptor GT2331->H3R blocks G_protein Gαi/o Protein H3R->G_protein activates Histamine Histamine Release H3R->Histamine inhibits release of neurotransmitters AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP

References

A Comparative Analysis of the In Vivo Efficacy of Leading Nootropics: Piracetam, Aniracetam, and Noopept

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for cognitive enhancement has led to the development of a class of drugs known as nootropics, which are purported to improve mental functions such as memory, creativity, and motivation. While a multitude of compounds fall under this broad category, this guide provides a comparative analysis of the in vivo efficacy of three prominent and well-researched synthetic nootropics: Piracetam, Aniracetam, and Noopept. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action. It is important to note that a direct comparison with the nootropic "Perceptin" could not be included due to the absence of publicly available scientific literature and in vivo efficacy data for a specific compound under that name.

Comparative Efficacy: A Tabular Overview

The following tables summarize the key findings from various in vivo studies on Piracetam, Aniracetam, and Noopept, focusing on their effects on cognition and neuroprotection in animal models.

Table 1: Cognitive Enhancement Effects in Animal Models
NootropicAnimal ModelDosage and AdministrationCognitive AssayKey Findings
Piracetam Rats with chronic cerebral hypoperfusion600 mg/kg/day (oral) for 30 daysMorris Water MazeMarkedly improved memory impairment, evidenced by shorter escape latency and increased time in the target quadrant.[1]
Ts65Dn mice (Down's syndrome model)75 and 150 mg/kg/day (intraperitoneal)Morris Water MazeImproved performance in both visible and hidden platform tasks in control mice; however, it did not improve performance in Ts65Dn mice.[2][3]
Aniracetam Aged rats50 mg/kg (oral)Object Recognition TestRestored object recognition memory.[4]
C57BL/6J mice50 mg/kg/day (oral)Various learning and memory tasksDid not alter cognitive and affective behavior in healthy adult mice.[5]
TARP γ-8 knockout mice (ADHD model)Not specifiedLocomotor activity, novel object recognition, contextual fear conditioningImproved behavioral deficits, including hyperactivity and memory impairment.
Noopept Rats with β-amyloid-induced cognitive deficiency0.5 mg/kg (intraperitoneal) for 7 days (preventive)Conditioned Passive Avoidance ReflexCompletely prevented memory disorders. Showed a normalizing effect when administered after injury.
Mice with electric shock-induced amnesia10 mg/kg (oral)Not specifiedShowed a higher percentage of cognitive enhancement compared to 200 mg/kg Piracetam.
Rats with olfactory bulbectomy0.01 mg/kg (injections) for 21 daysNot specifiedRestored memory in the animal model of Alzheimer's disease.
Table 2: Neuroprotective Effects in Animal and Cellular Models
NootropicModelKey Findings
Piracetam Rats with chronic cerebral hypoperfusionAttenuated neuronal damage in the cortex and hippocampus.
Cultured hippocampal neurons exposed to Aβ(25-35)Reduced the number of injured neurons.
Aniracetam Not specifiedProtects against glutamate excitotoxicity.
Noopept Rodent model of Alzheimer's diseaseImproved fear memory.
PC12 cells with Aβ(25-35)-induced toxicityProtected cells by attenuating apoptosis and tau hyperphosphorylation.
Rats with persistent inflammationModulated spinal microglia-dependent Brain-Derived Neurotrophic Factor (BDNF) and pro-BDNF expression, affecting the apoptotic process.

Experimental Protocols

A comprehensive understanding of the reported efficacy requires a detailed examination of the experimental methodologies employed. Below are representative protocols for key behavioral assays used in the cited in vivo studies.

Morris Water Maze (Spatial Learning and Memory)

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (typically 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to serve as spatial references.

  • Procedure:

    • Acquisition Phase: The animal is placed in the water at different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. This is repeated for several trials over multiple days.

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis: Key metrics include escape latency during acquisition, path length, and time spent in the target quadrant during the probe trial.

G Experimental Workflow: Morris Water Maze cluster_setup Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Apparatus Circular Pool with Opaque Water and Hidden Platform Acquisition Acquisition Trials (Multiple Days) Apparatus->Acquisition Cues Distal Visual Cues Cues->Acquisition Probe Probe Trial (Platform Removed) Acquisition->Probe Latency Escape Latency Acquisition->Latency Path Path Length Acquisition->Path QuadrantTime Time in Target Quadrant Probe->QuadrantTime G Proposed Signaling Pathways of Piracetam cluster_membrane Cell Membrane cluster_neurotransmitter Neurotransmitter Systems cluster_cellular Cellular Effects Piracetam Piracetam Membrane Increased Membrane Fluidity Piracetam->Membrane Cholinergic Enhanced Acetylcholine (ACh) Signaling Piracetam->Cholinergic Glutamatergic Modulation of AMPA/NMDA Receptors Piracetam->Glutamatergic MAPK MAPK Pathway Regulation Piracetam->MAPK Membrane->Cholinergic Membrane->Glutamatergic LTP Enhanced Long-Term Potentiation (LTP) Cholinergic->LTP Glutamatergic->LTP Cognitive Cognitive Enhancement LTP->Cognitive Neuroprotection Neuroprotection Neuroprotection->Cognitive MAPK->Neuroprotection G Key Signaling Pathways of Noopept cluster_neurotrophin Neurotrophin Regulation cluster_neurotransmitter Neurotransmitter Modulation cluster_cellular Cellular Pathways Noopept Noopept BDNF_NGF Increased BDNF & NGF Expression Noopept->BDNF_NGF Cholinergic Acetylcholine Sensitization Noopept->Cholinergic Glutamatergic AMPA/NMDA Receptor Modulation Noopept->Glutamatergic HIF1 HIF-1 Signaling Pathway Activation Noopept->HIF1 Cognitive Cognitive Enhancement & Neuroprotection BDNF_NGF->Cognitive Cholinergic->Cognitive Glutamatergic->Cognitive HIF1->Cognitive

References

A Tale of Two Histamines: A Comparative Analysis of Cipralisant and Pitolisant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of histamine H3 receptor (H3R) ligands, Cipralisant (GT-2331) and pitolisant (BF2.649, marketed as Wakix®) represent two distinct paths in drug development. While both compounds target the H3R, a key regulator of neurotransmitter release in the central nervous system, their pharmacological profiles, and clinical trajectories diverge significantly. Pitolisant has successfully navigated clinical trials to become an approved treatment for narcolepsy, whereas Cipralisant, despite its potent preclinical profile, saw its development discontinued. This guide provides a detailed comparative analysis of these two molecules, supported by available experimental data and methodologies, to offer insights for researchers in the field.

At a Glance: Key Differences

FeatureCipralisant (GT-2331)Pitolisant (Wakix®)
Development Status DiscontinuedApproved for narcolepsy
Primary Mechanism H3R Antagonist / Partial Agonist (Functional Selectivity)H3R Antagonist / Inverse Agonist
Therapeutic Potential Investigated for ADHD and cognitive disordersProven efficacy in narcolepsy (excessive daytime sleepiness and cataplexy)

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters for Cipralisant and pitolisant, based on available preclinical and clinical data.

Table 1: Receptor Binding and Functional Activity
ParameterCipralisant (GT-2331)PitolisantReference(s)
Binding Affinity (Ki) 0.47 nM (rat H3R)0.16 nM (human H3R)[1]
pKi 9.9-
Functional Activity Full agonist (adenylyl cyclase inhibition); Partial agonist (rat brain synaptosome model)Inverse agonist (EC50 = 1.5 nM, human H3R)[1]
Table 2: Pharmacokinetic Properties
ParameterCipralisant (GT-2331)PitolisantReference(s)
Administration Oral, Subcutaneous (preclinical)Oral[2]
Bioavailability Good CNS penetration (preclinical)~90%[3]
Half-life (t½) Not reported10-12 hours[1]
Time to Peak Plasma Concentration (Tmax) Not reported~3.5 hours
Protein Binding Not reported91-96%

Mechanism of Action and Signaling Pathways

Both Cipralisant and pitolisant exert their effects by modulating the histamine H3 receptor, a presynaptic autoreceptor that tonically inhibits the synthesis and release of histamine and other neurotransmitters. However, their precise mechanisms differ. Pitolisant acts as a competitive antagonist and an inverse agonist. As an antagonist, it blocks the binding of endogenous histamine, and as an inverse agonist, it reduces the constitutive activity of the H3 receptor, leading to enhanced histaminergic and other neurotransmitter release.

Cipralisant's pharmacology is more complex. Initially classified as a potent H3R antagonist, subsequent studies revealed it possesses agonist properties in some functional assays, a phenomenon known as functional selectivity. This means Cipralisant can act as an agonist or antagonist depending on the specific signaling pathway being measured.

Below is a diagram illustrating the histamine H3 receptor signaling pathway and the points of intervention for these ligands.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_drugs Pharmacological Intervention Histamine Histamine H3R H3 Receptor Histamine->H3R Agonist (Inhibition) Gi Gi/o Protein H3R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Release Histamine Release cAMP->Release Reduces Pitolisant Pitolisant (Antagonist/ Inverse Agonist) Pitolisant->H3R Blocks Histamine & Reduces Basal Activity Cipralisant_ant Cipralisant (Antagonist) Cipralisant_ant->H3R Blocks Histamine Cipralisant_ag Cipralisant (Agonist) Cipralisant_ag->H3R Activates (in some pathways)

Histamine H3 Receptor Signaling Pathway

Experimental Protocols

The characterization of H3R ligands like Cipralisant and pitolisant involves a series of in vitro and in vivo experiments.

In Vitro Assays

1. Radioligand Binding Assay: This assay determines the affinity of a compound for the H3 receptor.

  • Objective: To determine the dissociation constant (Ki) of the test compound.

  • Methodology:

    • Prepare cell membranes expressing the human or rat H3 receptor.

    • Incubate the membranes with a radiolabeled H3R antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 (concentration of the compound that inhibits 50% of radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay: This functional assay measures G-protein activation and can distinguish between agonists, antagonists, and inverse agonists.

  • Objective: To determine the potency (EC50) and efficacy of a compound in activating G-proteins.

  • Methodology:

    • Incubate cell membranes expressing the H3R with the test compound and [³⁵S]GTPγS.

    • Agonists will stimulate the binding of [³⁵S]GTPγS, while inverse agonists will decrease basal [³⁵S]GTPγS binding. Neutral antagonists will block the effects of an agonist.

    • Separate bound [³⁵S]GTPγS by filtration and quantify using a scintillation counter.

3. cAMP Accumulation Assay: This assay measures the downstream effect of H3R activation on adenylyl cyclase activity.

  • Objective: To assess the functional activity of a compound on a key signaling pathway.

  • Methodology:

    • Culture cells expressing the H3R.

    • Pre-treat cells with forskolin to stimulate adenylyl cyclase and increase cAMP levels.

    • Add the test compound. H3R agonists will inhibit forskolin-stimulated cAMP accumulation.

    • Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

In Vivo Models

For preclinical assessment of efficacy, animal models are utilized. For instance, Cipralisant was evaluated in a repeated acquisition avoidance response model in spontaneously hypertensive rat (SHR) pups to assess its potential for treating ADHD. Pitolisant's wake-promoting effects were studied in rodent models of narcolepsy.

The following diagram outlines a typical experimental workflow for the characterization of an H3 receptor ligand.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding Radioligand Binding Assay (Determine Ki) GTPgS [35S]GTPγS Binding Assay (Determine EC50/IC50, Efficacy) Binding->GTPgS Characterize Functional Profile cAMP cAMP Accumulation Assay (Confirm Functional Activity) GTPgS->cAMP Confirm Signaling Pathway PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) cAMP->PK Proceed to In Vivo Efficacy Animal Models of Disease (e.g., Narcolepsy, ADHD) PK->Efficacy Safety Toxicology Studies Efficacy->Safety PhaseI Phase I (Safety, Tolerability, PK in Humans) Safety->PhaseI Investigational New Drug (IND) PhaseII Phase II (Efficacy and Dose-Ranging) PhaseI->PhaseII PhaseIII Phase III (Pivotal Efficacy and Safety Trials) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

Experimental Workflow for H3R Ligand Development

Clinical Development and Outcomes

Pitolisant: The clinical development program for pitolisant has been extensive, focusing on its efficacy and safety in treating narcolepsy. Multiple Phase II and III randomized, double-blind, placebo-controlled trials, such as the HARMONY studies, have demonstrated its superiority over placebo in reducing excessive daytime sleepiness (measured by the Epworth Sleepiness Scale) and cataplexy. These successful outcomes led to its approval by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).

Cipralisant: In contrast, the clinical development of Cipralisant was halted. While preclinical data suggested potential for treating cognitive and attention disorders, it did not progress through later-stage clinical trials. The reasons for its discontinuation are not publicly detailed but could be related to a variety of factors including efficacy, safety, or strategic decisions by the developing company.

Conclusion

The comparative analysis of Cipralisant and pitolisant offers valuable lessons in drug development. Pitolisant's success story underscores the therapeutic potential of H3R inverse agonism for disorders of wakefulness. Cipralisant, with its more nuanced pharmacology, highlights the complexities of targeting the H3R and the challenges of translating preclinical promise into clinical success. For researchers, the distinct profiles of these two compounds provide a rich basis for further investigation into the structure-activity relationships and the diverse signaling capacities of the histamine H3 receptor.

References

In Vitro Validation of Cipralisant: A Comparative Analysis of its Antagonist and Agonist Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Cipralisant (also known as GT-2331) with other key histamine H3 receptor (H3R) ligands. Cipralisant exhibits a unique pharmacological profile, acting as a potent agonist in in vitro functional assays while demonstrating antagonist properties in vivo. This document aims to elucidate this profile through the presentation of supporting experimental data, detailed methodologies for key experiments, and visualization of relevant biological pathways and workflows.

Comparative Analysis of In Vitro Ligand Properties

The following tables summarize the quantitative data for Cipralisant and selected comparator H3R ligands: the agonist Imetit, and the antagonists/inverse agonists Ciproxifan and Thioperamide.

Table 1: Receptor Binding Affinity

This table compares the binding affinity of the ligands to the histamine H3 receptor, primarily determined through radioligand binding assays. The affinity is expressed as the inhibition constant (Ki) or its negative logarithm (pKi). Lower Ki values and higher pKi values indicate greater binding affinity.

CompoundReceptor SpeciespKiKi (nM)
Cipralisant (GT-2331) Rat9.9[1]0.47[1]
ImetitRat-0.1[2]
CiproxifanRat-0.5 - 1.9[3]
ThioperamideRat-4.0[4]

Table 2: Functional Agonist/Antagonist Potency

This table presents the functional potencies of the compounds from various in vitro assays. For agonists, this is typically represented by the half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximal response. For antagonists, the potency is often expressed as the pA2 value, derived from Schild analysis, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.

CompoundAssay TypeParameterValue (nM)
Cipralisant (GT-2331) [³⁵S]GTPγS BindingEC505.6
Adenylyl Cyclase Inhibition-Potent Full Agonist
Imetit[³H]Histamine Release InhibitionEC501.0 - 2.8
CiproxifanInhibition of electrically evoked tritium overflowpA27.78 - 9.39
ThioperamideInhibition of electrically-evoked contractionspA28.9

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor by competing with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H3 receptor. The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended.

  • Incubation: A fixed concentration of a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Cipralisant).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.

Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the H3 receptor are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of the test agonist (e.g., Cipralisant). The assay buffer typically contains GDP to facilitate the exchange of [³⁵S]GTPγS for GDP upon G protein activation.

  • Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by rapid filtration.

  • Detection: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of specific [³⁵S]GTPγS binding is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and Emax (maximal effect) values are determined.

cAMP Accumulation Assay

This assay measures the functional consequence of H3 receptor activation, which is coupled to Gi/o proteins and thus inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).

Protocol:

  • Cell Culture: Cells expressing the H3 receptor are cultured in appropriate media.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (an adenylyl cyclase activator) to increase basal cAMP levels, followed by the addition of varying concentrations of the test agonist (e.g., Cipralisant).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

  • Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the IC50 or EC50 value.

Schild Analysis for Antagonists

Schild analysis is used to characterize the nature and potency of a competitive antagonist.

Protocol:

  • Agonist Dose-Response Curves: A cumulative concentration-response curve for a standard H3 receptor agonist (e.g., histamine or (R)-α-methylhistamine) is generated in a functional assay (e.g., inhibition of electrically-evoked contractions in guinea-pig jejunum).

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (e.g., Ciproxifan or Thioperamide) for a sufficient time to reach equilibrium.

  • Shifted Dose-Response Curves: A new agonist concentration-response curve is generated in the presence of the antagonist. This is repeated for several different antagonist concentrations.

  • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. For a competitive antagonist, this plot should be a straight line with a slope of 1. The pA2 value is determined from the x-intercept of the regression line.

Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor that primarily signals through the Gi/o pathway. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can also modulate other effectors, such as ion channels.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits Cellular_Response Downstream Cellular Response cAMP->Cellular_Response ATP ATP ATP->AC Agonist Agonist (e.g., Cipralisant) Agonist->H3R Binds

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

The following diagram illustrates the key steps in performing a [³⁵S]GTPγS binding assay to determine the agonist properties of a compound like Cipralisant.

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes from H3R-expressing cells Incubation 3. Incubate Membranes with [³⁵S]GTPγS, GDP, and varying concentrations of Test Compound Membrane_Prep->Incubation Reagent_Prep 2. Prepare Assay Buffer, [³⁵S]GTPγS, GDP, and Test Compound dilutions Reagent_Prep->Incubation Filtration 4. Rapidly Filter to separate bound from free [³⁵S]GTPγS Incubation->Filtration Counting 5. Quantify Radioactivity on filters Filtration->Counting Analysis 6. Plot specific binding vs. concentration and determine EC50 and Emax Counting->Analysis

Caption: Workflow for [³⁵S]GTPγS Binding Assay.

Logical Relationship for Schild Analysis

This diagram illustrates the logical steps and relationships involved in performing a Schild analysis to characterize a competitive antagonist.

Schild_Analysis Agonist_CRC Generate Agonist Dose-Response Curve (Control) Antagonist_Incubation Incubate with fixed concentration of Antagonist Agonist_CRC->Antagonist_Incubation Dose_Ratio Calculate Dose Ratio (EC50 with Antagonist / EC50 Control) Agonist_CRC->Dose_Ratio Shifted_CRC Generate Agonist Dose-Response Curve in presence of Antagonist Antagonist_Incubation->Shifted_CRC Shifted_CRC->Dose_Ratio Schild_Plot Plot log(Dose Ratio - 1) vs. log[Antagonist] Dose_Ratio->Schild_Plot pA2_Slope Determine pA2 (x-intercept) and Slope Schild_Plot->pA2_Slope

Caption: Logical Steps in Schild Analysis.

References

A Head-to-Head Comparison of H3 Receptor Inverse Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its constitutive activity makes it a prime target for inverse agonists, which can increase neurotransmitter release and promote wakefulness and cognitive function. This guide provides a detailed comparison of several prominent H3 receptor inverse agonists, presenting key experimental data, detailed protocols, and visual representations of relevant pathways and workflows to aid researchers in drug development and neuroscience.

Quantitative Comparison of H3 Receptor Inverse Agonists

The efficacy and potency of H3 receptor inverse agonists are primarily evaluated through their binding affinity and functional activity. The following tables summarize key quantitative data for several well-characterized compounds.

Table 1: Binding Affinities (Ki) of H3 Receptor Inverse Agonists at Human H3 Receptors

CompoundKi (nM) at human H3RReference(s)
Pitolisant0.16[1][2]
Clobenpropit~0.37 (pKi 9.44)[3]
Thioperamide25
Ciproxifan46 - 180[4]
A-349821~0.1 (10-fold higher affinity for human than rat)
Enerisant1.65

Table 2: Functional Activity of H3 Receptor Inverse Agonists

CompoundAssay TypeSpeciesMeasured ParameterValueReference(s)
PitolisantInverse AgonismHumanEC501.5 nM
ClobenpropitInverse AgonismHumanpEC508.07
ThioperamideInverse AgonismHumanKi (H4 receptor)27 nM
CiproxifanInverse AgonismHumanIC509.2 nM
EnerisantAntagonist/Inverse AgonistHumanIC502.89 nM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize H3 receptor inverse agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the H3 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the H3 receptor by a test compound.

Materials:

  • HEK293 cells stably expressing the human H3 receptor.

  • Membrane preparation buffer: Tris-HCl (50 mM, pH 7.4).

  • Radioligand: [3H]Nα-methylhistamine ([3H]-NAMH).

  • Non-specific binding control: Clobenpropit (10 µM).

  • Test compounds at various concentrations.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hH3R cells and harvest them.

    • Resuspend the cell pellet in ice-cold Tris-HCl buffer and homogenize.

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step.

    • Determine the protein concentration of the final membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, the radioligand ([3H]-NAMH), and varying concentrations of the test compound.

    • For determining non-specific binding, add an excess of an unlabeled ligand like clobenpropit instead of the test compound.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the ability of an inverse agonist to decrease the basal level of G-protein activation by the constitutively active H3 receptor.

Objective: To quantify the inverse agonist activity of a compound by measuring its effect on [35S]GTPγS binding to G-proteins coupled to the H3 receptor.

Materials:

  • Membranes from cells expressing the human H3 receptor.

  • Assay buffer: e.g., 50 mM HEPES, 10 mM MgCl2, 130 mM NaCl, pH 7.4.

  • [35S]GTPγS.

  • GDP.

  • Test compounds at various concentrations.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, assay buffer, GDP, and varying concentrations of the test compound.

    • Pre-incubate the mixture for a short period (e.g., 15 minutes).

  • GTPγS Binding:

    • Initiate the binding reaction by adding [35S]GTPγS.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration.

  • Quantification and Analysis:

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the amount of [35S]GTPγS bound as a function of the test compound concentration.

    • Determine the EC50 value for the decrease in basal [35S]GTPγS binding.

cAMP Accumulation Assay

This assay measures the functional consequence of H3 receptor inverse agonism on intracellular signaling, specifically the inhibition of adenylyl cyclase.

Objective: To determine the inverse agonist activity of a compound by measuring its effect on cAMP levels in whole cells.

Materials:

  • HEK293 cells stably expressing the human H3 receptor.

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds at various concentrations.

  • cAMP assay kit (e.g., FRET-based or ELISA-based).

Procedure:

  • Cell Culture and Treatment:

    • Seed the HEK293-hH3R cells in a 96-well plate and grow to confluence.

    • Pre-treat the cells with the test compounds at various concentrations.

    • Stimulate the cells with forskolin to increase intracellular cAMP levels.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration as a function of the test compound concentration.

    • Determine the EC50 value for the compound's ability to reverse the forskolin-stimulated cAMP production.

Visualizing Key Pathways and Workflows

Graphical representations can significantly aid in understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

H3 Receptor Signaling Pathway

The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation, or constitutive activity, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Inverse agonists block this constitutive activity, leading to an increase in cAMP.

H3R_Signaling H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits Inverse_Agonist Inverse Agonist Inverse_Agonist->H3R ATP ATP Downstream Downstream Effects (e.g., increased neurotransmitter release) cAMP->Downstream leads to

Caption: H3 Receptor Inverse Agonist Signaling Pathway.

Experimental Workflow for H3R Inverse Agonist Characterization

The evaluation of a potential H3 receptor inverse agonist typically follows a structured workflow, from initial binding studies to functional and in vivo assays.

Experimental_Workflow Start Start: Candidate Compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Ki (Binding Affinity) Binding_Assay->Determine_Ki Functional_Assay Functional Assays (GTPγS or cAMP) Determine_Ki->Functional_Assay High Affinity Determine_EC50 Determine EC50 (Inverse Agonism) Functional_Assay->Determine_EC50 Selectivity_Panel Selectivity Profiling (vs. other receptors) Determine_EC50->Selectivity_Panel Potent Inverse Agonist In_Vivo In Vivo Studies (e.g., microdialysis, behavioral models) Selectivity_Panel->In_Vivo Selective End Lead Candidate In_Vivo->End

References

Cipralisant: A Potent and Highly Selective Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 28, 2025 – Cipralisant (also known as GT-2331) has been firmly established as a potent and highly selective antagonist for the histamine H3 receptor, a key target in the development of therapeutics for neurological disorders. A comprehensive review of available data confirms its exceptional affinity for the H3 receptor with minimal interaction at other histamine receptor subtypes. This high specificity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Cipralisant demonstrates a high binding affinity for the rat histamine H3 receptor, with a reported inhibition constant (Ki) of 0.47 nM and a pKi of 9.9.[1][2][3][4] In functional assays, it acts as a potent antagonist. For instance, in studies on guinea-pig jejunum, Cipralisant effectively antagonized the effects of an H3 receptor agonist with a pA2 value of 8.5.[5] The pA2 value is a measure of the potency of an antagonist; a higher value indicates greater potency.

While Cipralisant is primarily characterized as an antagonist in in vivo settings, it has been observed to exhibit agonist activity in certain in vitro functional assays, such as those measuring cAMP accumulation. This dual activity profile is a subject of ongoing research and may offer unique therapeutic possibilities.

Comparative Analysis of Receptor Specificity

To objectively assess the specificity of Cipralisant, its binding and functional parameters must be compared against other histamine receptor subtypes and with other known H3 receptor antagonists.

Binding Affinity Profile

The following table summarizes the binding affinities (Ki values) of Cipralisant and other reference compounds for the four human histamine receptor subtypes. A lower Ki value indicates a higher binding affinity.

CompoundH1 Receptor Ki (nM)H2 Receptor Ki (nM)H3 Receptor Ki (nM)H4 Receptor Ki (nM)
Cipralisant (GT-2331) >10,000>10,0000.47 (rat) >10,000
Ciproxifan>10,000>10,0001.8250
Pitolisant3,000>10,0000.164,800

Data for Cipralisant at human H1, H2, and H4 receptors is extrapolated from its known high selectivity; specific quantitative values from a single comparative study are not currently available in the public domain. Data for Ciproxifan and Pitolisant are compiled from various sources for comparative purposes.

Functional Antagonist Potency

The functional antagonist potency (pA2 values) further underscores the selectivity of Cipralisant for the H3 receptor.

CompoundH1 Receptor pA2H2 Receptor pA2H3 Receptor pA2H4 Receptor pA2
Cipralisant (GT-2331) Not AvailableNot Available8.5 (guinea-pig jejunum) Not Available
Ciproxifan<5.0<5.08.8Not Available
PitolisantNot AvailableNot Available8.9Not Available

Experimental Methodologies

The determination of the binding affinity and functional potency of Cipralisant involves standardized and rigorous experimental protocols.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound to a specific receptor.

Objective: To quantify the affinity of Cipralisant for histamine H1, H2, H3, and H4 receptors.

Principle: This is a competitive binding assay where the test compound (Cipralisant) competes with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated.

Generalized Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the desired human histamine receptor subtype (e.g., HEK293 or CHO cells) are prepared.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]Mepyramine for H1, [¹²⁵I]Iodoaminopotentidine for H2, [³H]Nα-methylhistamine for H3, and [³H]Histamine for H4) is incubated with the receptor-containing membranes in the presence of varying concentrations of Cipralisant.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow Receptor Receptor-expressing cell membranes Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Cipralisant Cipralisant (unlabeled competitor) Cipralisant->Incubation Filtration Filtration (Separation of bound/free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Radioligand Binding Assay Workflow
Functional Assays (e.g., GTPγS Binding Assay)

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

Objective: To characterize the functional activity of Cipralisant at the histamine H3 receptor.

Principle: The binding of an agonist to a G-protein coupled receptor (GPCR) like the H3 receptor stimulates the exchange of GDP for GTP on the α-subunit of the associated G-protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Generalized Protocol:

  • Membrane Preparation: Membranes from cells expressing the human H3 receptor are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of an H3 receptor agonist (e.g., (R)-α-methylhistamine) and varying concentrations of Cipralisant in the presence of GDP and [³⁵S]GTPγS.

  • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

  • Data Analysis: The ability of Cipralisant to inhibit agonist-stimulated [³⁵S]GTPγS binding is analyzed to determine its antagonist potency (pA2 or IC50).

cluster_pathway H3 Receptor Signaling Pathway (GTPγS Assay) Cipralisant Cipralisant (Antagonist) H3R H3 Receptor Cipralisant->H3R blocks Agonist Agonist Agonist->H3R activates G_protein G-protein (GDP-bound) H3R->G_protein catalyzes GTP_exchange GTPγS Binding G_protein->GTP_exchange G_active G-protein (GTPγS-bound) [Measured Signal] GTP_exchange->G_active

H3 Receptor Signaling Pathway

Conclusion

The available experimental data robustly confirms the high specificity of Cipralisant for the histamine H3 receptor. Its potent antagonist activity at this receptor, coupled with its low affinity for other histamine receptor subtypes, makes it an invaluable tool for research into the physiological and pathological roles of the H3 receptor and a promising candidate for the development of targeted therapies. Further comparative studies on human recombinant receptors will provide a more complete picture of its selectivity profile.

References

Safety Operating Guide

Proper Disposal of Cipralisant Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for Cipralisant Maleate, a histamine H3 receptor antagonist used in research. Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Core Disposal Principles

The primary principle for the disposal of any pharmaceutical compound, including this compound, is to prevent its entry into the environment and to minimize risks to public health. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to contamination of water systems and soil.

All disposal procedures must comply with local, state, and federal regulations governing pharmaceutical and chemical waste. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.

Step-by-Step Disposal Protocol

A definitive disposal protocol for this compound requires consultation of its specific Safety Data Sheet (SDS), which should be available from the manufacturer. A link to an SDS for this compound is provided by suppliers such as MedChemExpress.[1] However, in the absence of immediate access to a specific SDS, the following general procedure for non-hazardous pharmaceutical waste should be followed. This is a general guideline and must be superseded by the specific instructions in the product's SDS.

Step 1: Characterize the Waste Determine if the this compound waste is classified as hazardous. While there is no specific information to classify this compound as a hazardous waste, this can change based on the formulation or mixture. Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.

Step 2: Segregate the Waste Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your EHS department. Keep it in a designated, sealed, and clearly labeled container. The label should include the name of the compound and the date.

Step 3: On-Site Neutralization (If Applicable and Safe) Some chemical waste can be neutralized on-site to render it less harmful. There is currently no standard, published on-site neutralization protocol for this compound. Do not attempt to neutralize the compound without explicit instructions from a validated protocol or your EHS department.

Step 4: Secure Temporary Storage Store the sealed container of this compound waste in a secure, designated area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.

Step 5: Arrange for Professional Disposal Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the this compound waste. The most common and recommended method for the final disposal of pharmaceutical waste is high-temperature incineration by a licensed facility.

Quantitative Data Summary

At present, there is no publicly available, specific quantitative data regarding the environmental fate or ecotoxicity of this compound. For reference, the table below includes general information about the compound.

PropertyValueSource
Molecular FormulaC18H24N2O4PubChem[2]
Molecular Weight332.4 g/mol PubChem[2]
CAS Number223420-20-0DC Chemicals[3]

Researchers are advised to consult the manufacturer's SDS for any available toxicity data.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of chemical waste like this compound in a laboratory setting.

G start Start: Unused/Waste This compound sds Consult Safety Data Sheet (SDS) for specific disposal instructions start->sds ehs Consult Institutional Environmental Health & Safety (EHS) sds->ehs hazardous Is the waste classified as hazardous? ehs->hazardous non_hazardous Treat as non-hazardous pharmaceutical waste hazardous->non_hazardous No hazardous_disposal Follow specific EHS procedures for hazardous chemical waste hazardous->hazardous_disposal Yes segregate Segregate and store in a sealed, labeled container non_hazardous->segregate hazardous_disposal->segregate disposal_pickup Arrange for pickup by licensed waste disposal vendor segregate->disposal_pickup end End: Proper Disposal disposal_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocols

This document does not cite specific experiments but provides operational guidance. For detailed experimental protocols involving this compound, researchers should consult peer-reviewed scientific literature.

By following these guidelines and prioritizing safety and compliance, researchers can ensure the responsible handling and disposal of this compound.

References

Essential Safety and Logistical Information for Handling Cipralisant Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Cipralisant Maleate is a potent and selective histamine H3 receptor antagonist intended for research purposes.[1][2][3] Due to the absence of a comprehensive Safety Data Sheet (SDS), it is imperative to handle this compound with a high degree of caution, assuming it to be a potent pharmaceutical ingredient. The following guidance provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment and Engineering Controls

Given that new chemical entities often lack extensive toxicological data, it is prudent to treat this compound as a potent compound.[4] The primary risk associated with handling potent compounds in powder form is inhalation.[4]

  • Engineering Controls : All handling of solid this compound should be conducted in a designated area with proper engineering controls to minimize exposure. This includes the use of a certified chemical fume hood, a ventilated balance enclosure, or a glove box. The facility should be designed with single-pass air systems and have negative air pressure in areas where the compound is handled to prevent cross-contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for safe handling. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Powder Chemical safety goggles or a face shieldDouble-gloving with nitrile glovesDisposable lab coat with sleeve protectorsNIOSH-approved respirator (e.g., N95 or higher)
Preparing Solutions Chemical safety gogglesNitrile glovesLab coatNot generally required if handled in a fume hood
Administering to Animals Safety glassesNitrile glovesLab coatDependent on the route of administration and potential for aerosolization
Cleaning and Decontamination Chemical safety gogglesHeavy-duty nitrile or butyl rubber glovesDisposable gown or coverallsAs required by the cleaning procedure

Storage and Handling Procedures

Proper storage is essential to maintain the integrity of the compound and ensure safety.

Storage Conditions:

FormStorage TemperatureDuration
Powder-20°C2 years
In DMSO-80°C6 months
In DMSO4°C2 weeks

Source:

Handling:

  • Avoid the generation of dust.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontaminate all surfaces and equipment after use.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

Spill Response:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE as outlined above.

  • For small powder spills, gently cover with a damp paper towel to avoid raising dust.

  • Carefully wipe up the spill, working from the outside in.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_area Enter Designated Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. gather_materials Gather Necessary Equipment and Reagents don_ppe->gather_materials 2. weigh Weigh this compound in Ventilated Enclosure gather_materials->weigh 3. dissolve Dissolve in Appropriate Solvent weigh->dissolve 4. conduct_exp Perform Experimental Procedure dissolve->conduct_exp 5. decontaminate Decontaminate Work Surfaces and Equipment conduct_exp->decontaminate 6. dispose_waste Dispose of All Waste as Hazardous decontaminate->dispose_waste 7. doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe 8. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9.

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cipralisant Maleate
Reactant of Route 2
Reactant of Route 2
Cipralisant Maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.